molecular formula C18H15NO2 B2621728 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 436096-53-6

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2621728
CAS No.: 436096-53-6
M. Wt: 277.323
InChI Key: BYFVBXGVWUGZNT-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,8-dimethyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-8-9-14-15(18(20)21)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFVBXGVWUGZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline-4-carboxylic acid scaffold is a privileged structure found in numerous bioactive agents.[1][2] This document offers a detailed examination of two robust and historically significant synthetic strategies: the Pfitzinger reaction and the Doebner reaction. For each pathway, this guide elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and discusses the rationale behind procedural choices. The content is designed for researchers, chemists, and drug development professionals, aiming to provide both theoretical understanding and practical, actionable laboratory guidance.

Introduction to Quinoline-4-Carboxylic Acids

The quinoline ring system is a foundational motif in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[3][4] The 4-carboxylic acid substituent, in particular, often plays a crucial role in modulating the pharmacological profile of these molecules, frequently serving as a key interaction point with biological targets.[5] this compound represents a specific analogue with a substitution pattern that can be tailored to explore structure-activity relationships (SAR) in drug discovery programs.

The synthesis of such substituted quinolines has been a subject of extensive research for over a century, leading to the development of several named reactions.[6] This guide will focus on the two most prominent and versatile methods for accessing the quinoline-4-carboxylic acid core:

  • The Pfitzinger Reaction: A condensation reaction between an isatin derivative and a carbonyl compound possessing an α-methylene group.[7][8]

  • The Doebner Reaction: A three-component, one-pot synthesis involving an aniline, an aldehyde, and pyruvic acid.[3][9]

Both methodologies offer distinct advantages and are widely employed for the construction of this important heterocyclic system.

Pathway I: The Pfitzinger Synthesis

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a powerful method for preparing substituted quinoline-4-carboxylic acids.[7][10] The reaction's core principle involves the base-catalyzed condensation of isatin or a substituted isatin with a carbonyl compound that has an active α-methylene group.[1]

Principle and Mechanism

To synthesize this compound via this route, the selected precursors are 6,7-dimethylisatin and acetophenone . The methyl groups at the C6 and C7 positions of the isatin scaffold directly translate to the C7 and C8 positions of the final quinoline product.

The reaction proceeds through a well-established mechanism:[1][7]

  • Ring Opening: The reaction initiates with the hydrolysis of the amide bond within the isatin ring by a strong base (e.g., potassium hydroxide), forming a potassium isatinate intermediate (a keto-acid).

  • Condensation: The aniline moiety of the isatinate then condenses with the carbonyl group of acetophenone to form an imine, commonly known as a Schiff base.

  • Tautomerization: The imine intermediate can tautomerize to its more reactive enamine form.

  • Cyclization & Dehydration: The enamine undergoes an intramolecular, Claisen-like condensation, followed by a dehydration step to yield the stable, aromatic quinoline-4-carboxylic acid product.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product 6,7-Dimethylisatin Isatinate Isatinate Intermediate 6,7-Dimethylisatin->Isatinate + KOH (Ring Opening) Acetophenone SchiffBase Schiff Base / Enamine Isatinate->SchiffBase + Acetophenone (Condensation) Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product Cyclized->Product - H₂O (Dehydration)

Caption: Mechanism of the Pfitzinger reaction.

Precursor Synthesis: 6,7-Dimethylisatin

Commercially available starting materials are paramount for reproducible synthesis. While 6,7-dimethylisatin is not as common as isatin itself, it can be reliably prepared from 2,3-dimethylaniline using methods analogous to the classic Sandmeyer isatin synthesis.[11][12]

Precursor_Synthesis Workflow: Synthesis of 6,7-Dimethylisatin Start 2,3-Dimethylaniline Step1 React with Chloral Hydrate & Hydroxylamine HCl Start->Step1 Step2 Form Isonitrosoacetanilide Intermediate Step1->Step2 Step3 Cyclize with Concentrated H₂SO₄ Step2->Step3 End 6,7-Dimethylisatin Step3->End

Caption: Synthesis of the 6,7-dimethylisatin precursor.

Detailed Experimental Protocol (Pfitzinger)

This protocol is adapted from established procedures for the synthesis of 2-phenylquinoline-4-carboxylic acid.[1][13]

Materials & Reagents:

  • 6,7-Dimethylisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl Ether

Procedure:

  • Preparation of Base Solution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide pellets in 95% ethanol to prepare a 33% (w/v) solution. Caution: This dissolution is highly exothermic and should be performed with cooling.

  • Isatin Ring Opening: To the stirred, cooled KOH solution, add 1.0 molar equivalent of 6,7-dimethylisatin. Stir the mixture at room temperature for 45-60 minutes. The color should change as the isatin ring opens to form the potassium isatinate.

  • Addition of Ketone: Add 1.0-1.1 molar equivalents of acetophenone to the reaction mixture dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal & Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. To the resulting slurry, add a sufficient volume of deionized water to dissolve the potassium salt of the product.

  • Purification of Aqueous Solution: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted acetophenone and other neutral impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with concentrated HCl or glacial acetic acid while stirring vigorously. The product will precipitate as a solid. Continue adding acid until the pH is approximately 4-5.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

ParameterValue/ConditionRationale & Notes
Base 33% KOH in EthanolA strong base is required to efficiently hydrolyze the isatin amide bond.[7]
Reactant Ratio ~1:1 (Isatin:Ketone)A slight excess of the ketone can be used to ensure complete consumption of the isatin.
Reaction Temp. Reflux (~78 °C for EtOH)Thermal energy is required to overcome the activation energy for the condensation and cyclization steps.
Reaction Time 12-24 hoursThe reaction is typically slow; completion should be verified by TLC analysis.
Workup AcidificationProtonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.

Pathway II: The Doebner Reaction

The Doebner reaction provides an alternative and highly convergent approach, constructing the final molecule from three simpler components in a single pot.[9] It is a variation of the more general Doebner-von Miller reaction.[14][15]

Principle and Mechanism

This three-component reaction utilizes 2,3-dimethylaniline , benzaldehyde , and pyruvic acid . The elegance of this method lies in its directness, assembling the complex quinoline core from readily available starting materials.

While the exact mechanism has been subject to discussion, the most widely accepted pathway proceeds as follows:[3][9]

  • Imine Formation: The reaction begins with the condensation of 2,3-dimethylaniline and benzaldehyde to form a Schiff base (an imine), with the elimination of water.

  • Nucleophilic Addition: The enol or enolate form of pyruvic acid then acts as a nucleophile, attacking the imine carbon.

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to form a dihydroquinoline derivative.

  • Oxidation: The final step is an in-situ oxidation of the dihydroquinoline intermediate to the fully aromatic this compound. In the classic Doebner reaction, the Schiff base can act as the hydrogen acceptor for this oxidation step.[3]

Doebner_Mechanism Doebner Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product Aniline SchiffBase Schiff Base Aniline->SchiffBase Aldehyde Aldehyde->SchiffBase - H₂O Pyruvic Adduct Michael Adduct SchiffBase->Adduct + Pyruvic Acid (Enolate) Dihydro Dihydroquinoline Adduct->Dihydro Cyclization & Dehydration Product Dihydro->Product Oxidation

Caption: Mechanism of the Doebener reaction.

Detailed Experimental Protocol (Doebner)

Modern variations of the Doebner reaction often employ Lewis or Brønsted acid catalysts to improve reaction rates and yields.[3][14] The following protocol is based on a catalyzed approach.[3]

Materials & Reagents:

  • 2,3-Dimethylaniline

  • Benzaldehyde

  • Pyruvic Acid

  • Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) or Trifluoroacetic acid (TFA)

  • Ethanol (absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,3-dimethylaniline (1.1 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and absolute ethanol (10 mL).

  • Catalyst Addition: Add the catalyst, for example, Iron(III) triflate (10-15 mol%), to the mixture.

  • Heating: Equip the flask with a reflux condenser and a magnetic stirrer. Heat the reaction mixture to 80 °C (or reflux) in a heating mantle. Maintain this temperature for 3-5 hours. Monitor the reaction's progress by TLC.

  • Cooling and Precipitation: Upon completion, allow the mixture to cool to room temperature. In many cases, the crude product will begin to precipitate from the ethanol solution. The precipitation can be enhanced by cooling the flask in an ice bath.

  • Workup: Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting solid product by vacuum filtration.

  • Purification: Transfer the filtered solid into a beaker containing a saturated aqueous sodium bicarbonate or potassium carbonate solution to dissolve the acidic product, forming its water-soluble salt. Filter this solution to remove any non-acidic impurities.

  • Re-precipitation and Drying: Cool the filtrate in an ice bath and re-precipitate the purified product by slowly adding acid (e.g., 1M HCl) until the solution is acidic. Filter the purified solid, wash with cold water, and dry under vacuum.

ParameterValue/ConditionRationale & Notes
Catalyst Fe(OTf)₃ or TFAA Lewis or Brønsted acid catalyst accelerates the initial imine formation and subsequent cyclization.[3]
Reactant Ratio ~1.1:1:1 (Aniline:Aldehyde:Acid)A slight excess of the aniline can help drive the initial imine formation to completion.
Solvent EthanolA polar protic solvent that is effective at solvating the reactants and intermediates.
Reaction Time 3-5 hoursCatalyzed versions are significantly faster than the classic, uncatalyzed reaction.[3]
Purification Base-Acid WashAn effective method to separate the desired carboxylic acid from neutral starting materials or byproducts.

Comparative Analysis and Physicochemical Data

Both the Pfitzinger and Doebner reactions are effective for the synthesis of this compound. The choice of route often depends on the availability and cost of the starting materials.

  • Pfitzinger Reaction:

    • Pros: Generally high-yielding and clean. The mechanism is straightforward.

    • Cons: Requires the synthesis of a substituted isatin (6,7-dimethylisatin), which adds an extra step to the overall sequence.

  • Doebner Reaction:

    • Pros: Highly convergent one-pot, three-component reaction. Utilizes simpler, more common starting materials (2,3-dimethylaniline).

    • Cons: Can sometimes produce lower yields or more byproducts than the Pfitzinger route, although modern catalyzed versions have greatly improved its efficiency.[16]

Table 3: Physicochemical Properties of the Target Compound

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₂[17]
Molecular Weight 291.34 g/mol [17]
CAS Number 436096-53-6[17]
Appearance Solid-
Melting Point 231-232 °C[18]
LogP (Predicted) 3.2 ± 0.4[17]

Conclusion

The synthesis of this compound can be successfully achieved through two primary, well-established methodologies: the Pfitzinger and Doebner reactions. The Pfitzinger pathway offers a robust, high-yielding route contingent on the preparation of the corresponding 6,7-dimethylisatin precursor. The Doebner reaction provides a more direct, one-pot alternative from simpler starting materials, with modern catalytic protocols making it an increasingly attractive and efficient option. The selection of a specific pathway will be guided by laboratory-specific considerations, including starting material availability, desired scale, and process optimization goals. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently undertake the synthesis of this and related quinoline-4-carboxylic acid derivatives.

References

Unveiling the Therapeutic Potential of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This technical guide delves into the therapeutic potential of a specific derivative, 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. While direct experimental data on this particular molecule is limited, this document extrapolates its probable biological activities based on the well-established properties of the 2-phenylquinoline-4-carboxylic acid core. We will explore its synthetic pathway, potential as an anti-inflammatory and anticancer agent through the inhibition of the NF-κB signaling pathway, and its predicted antimicrobial properties. Detailed, field-proven experimental protocols are provided to enable the validation of these hypotheses.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a recurring motif in numerous natural products and synthetic bioactive compounds.[2] The addition of a carboxylic acid at the 4-position and a phenyl group at the 2-position creates the 2-phenylquinoline-4-carboxylic acid scaffold, a structure known to be a cornerstone for the development of novel therapeutics.[3] This class of compounds has been investigated for a range of biological activities, including their role as histone deacetylase (HDAC) inhibitors and their antimicrobial properties.[1][3] The dimethyl substitution at the 7 and 8 positions of the quinoline core in this compound is anticipated to modulate its lipophilicity and electronic properties, potentially enhancing its biological efficacy and target specificity.

Synthesis via the Doebner-von Miller Reaction

The synthesis of 2-substituted quinoline-4-carboxylic acids is efficiently achieved through the Doebner-von Miller reaction, a one-pot, three-component condensation.[3][4] This reaction involves an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of this compound, the reaction would proceed with 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.

The reaction mechanism initiates with the formation of an imine from the aniline and benzaldehyde.[3] Concurrently, the enolate of pyruvic acid adds to the imine, followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline intermediate.[3] The final step is an in-situ oxidation to yield the aromatic quinoline ring system.[3] The use of a Lewis acid catalyst, such as iron(III) trifluoromethanesulfonate, can significantly improve reaction times and yields.[2]

Doebner_von_Miller_Reaction Aniline 3,4-Dimethylaniline Imine Imine Intermediate Aniline->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine PyruvicAcid Pyruvic Acid EnolateAddition Enolate Addition Product PyruvicAcid->EnolateAddition Catalyst Lewis Acid Catalyst (e.g., Fe(OTf)₃) Catalyst->Imine Imine->EnolateAddition Cyclization Cyclized Intermediate EnolateAddition->Cyclization Intramolecular Cyclization Dehydration Dihydroquinoline Cyclization->Dehydration Dehydration Oxidation Oxidation Dehydration->Oxidation Oxidation Product 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid Oxidation->Product

Caption: A simplified workflow of the Doebner-von Miller reaction for the synthesis of the title compound.

Predicted Biological Activity: Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[5][6] Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers.[6][7] Quinoline derivatives have emerged as promising inhibitors of this pathway.[7][8]

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[6][9] This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[9]

It is hypothesized that this compound may act as an inhibitor of the NF-κB pathway, potentially by interfering with the nuclear translocation of the p50/p65 dimer or its binding to DNA.[10][11]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p50_p65_IkBa p50/p65-IκBα (Inactive) p50_p65 p50/p65 (Active) p50_p65_IkBa->p50_p65 IκBα Degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Inhibitor 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid Inhibitor->p50_p65_nuc Inhibits Translocation DNA DNA p50_p65_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: The canonical NF-κB signaling pathway and the proposed point of inhibition by the title compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

To evaluate the potential cytotoxic effects of this compound, the MTT assay is a reliable and widely used colorimetric method.[12][13] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Protocol:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.[18]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Data Presentation

The following tables provide a template for the presentation of hypothetical data from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0.198 ± 3.295 ± 4.192 ± 3.8
192 ± 2.885 ± 3.578 ± 4.2
1075 ± 4.560 ± 5.145 ± 3.9
5040 ± 3.925 ± 3.215 ± 2.5
10015 ± 2.15 ± 1.8<5

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)16
Bacillus subtilis (ATCC 6633)8
Escherichia coli (ATCC 25922)32
Pseudomonas aeruginosa (ATCC 27853)64

Conclusion and Future Directions

Based on the established biological activities of the 2-phenylquinoline-4-carboxylic acid scaffold, this compound is a promising candidate for further investigation as an anti-inflammatory, anticancer, and antimicrobial agent. The dimethyl substitutions may enhance its pharmacological properties. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses. Future research should focus on elucidating the precise mechanism of action, conducting in vivo efficacy studies, and exploring structure-activity relationships through the synthesis and testing of related analogs.

References

An In-depth Technical Guide to the Chemical Properties of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class. The quinoline scaffold is a prominent feature in a multitude of natural products and synthetic compounds of significant interest to the pharmaceutical industry. Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have garnered attention for their diverse biological activities, which include potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic placement of dimethyl groups at the 7 and 8 positions, coupled with a phenyl group at the 2-position and a carboxylic acid at the 4-position, imparts a unique combination of lipophilicity and hydrogen bonding capabilities to the molecule, influencing its pharmacokinetic and pharmacodynamic profiles.[3]

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and spectral data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

PropertyValueSource
CAS Number 436096-53-6[3]
Molecular Formula C₁₈H₁₅NO₂[4]
Molecular Weight 277.32 g/mol [4]
Predicted LogP 3.2 ± 0.4[3]
Hydrogen Bond Donors 1 (from COOH)[3]
Hydrogen Bond Acceptors 3 (N in quinoline, 2 O in COOH)[3]
Rotatable Bonds 3[3]

Synthesis of this compound

The synthesis of this compound can be achieved through well-established named reactions for quinoline synthesis, primarily the Doebner reaction and the Pfitzinger reaction.[5][6]

Doebner Reaction

The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[5][7] For the synthesis of the target molecule, 3,4-dimethylaniline would serve as the aniline component, reacting with benzaldehyde and pyruvic acid.

Reaction Scheme: Doebner Synthesis

Doebner Synthesis cluster_product Product r1 3,4-Dimethylaniline p1 This compound r1->p1 + r2 Benzaldehyde r2->p1 + r3 Pyruvic Acid r3->p1

Caption: General scheme for the Doebner synthesis of the target compound.

Experimental Protocol (Adapted from a general Doebner reaction procedure[8]):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,4-dimethylaniline (1.0 equivalent), benzaldehyde (1.1 equivalents), and a suitable solvent such as ethanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., boron trifluoride etherate, p-toluenesulfonic acid).

  • Initial Heating: Heat the mixture to a reflux or a specific temperature (e.g., 65 °C) and stir for a designated period (e.g., 1 hour) to facilitate the formation of the Schiff base intermediate.[8]

  • Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid (0.6 equivalents) in the reaction solvent to the mixture.[8]

  • Reaction Progression: Continue heating and stirring the reaction mixture for an extended period (e.g., 20-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically subjected to an aqueous work-up. This may involve extraction with an organic solvent and washing with a saturated sodium bicarbonate solution to isolate the carboxylic acid product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an acid catalyst is essential to promote the initial condensation between the aniline and aldehyde to form the Schiff base, as well as the subsequent cyclization steps. The dropwise addition of pyruvic acid helps to control the reaction rate and minimize potential side reactions. The final work-up with a basic solution is a standard procedure to deprotonate the carboxylic acid, facilitating its separation from non-acidic impurities.

Pfitzinger Reaction

An alternative and widely used method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9] To synthesize this compound via this route, 5,6-dimethylisatin would be reacted with acetophenone.

Reaction Scheme: Pfitzinger Synthesis

Pfitzinger Synthesis cluster_catalyst Catalyst cluster_product Product r1 5,6-Dimethylisatin p1 This compound r1->p1 + r2 Acetophenone r2->p1 c1 Base (e.g., KOH) c1->p1 heat

Caption: General scheme for the Pfitzinger synthesis of the target compound.

Experimental Protocol (Adapted from a general Pfitzinger reaction procedure[10]):

  • Base Solution Preparation: In a round-bottom flask, prepare a solution of a strong base, such as potassium hydroxide, in a suitable solvent like ethanol.

  • Isatin Ring Opening: Add 5,6-dimethylisatin (1.0 equivalent) to the basic solution and stir until the isatin ring opens to form the corresponding isatinate. This is often accompanied by a color change.

  • Addition of Carbonyl Compound: Add acetophenone (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours (e.g., 12-24 hours), monitoring the reaction progress by TLC.

  • Work-up and Isolation: After cooling, the reaction mixture is typically poured into water and acidified with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the carboxylic acid product.

  • Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices: The strong base is crucial for the initial hydrolytic ring-opening of the isatin amide bond to form a keto-acid intermediate.[9] This intermediate then condenses with the enolate of acetophenone. The subsequent intramolecular cyclization and dehydration are also facilitated by the reaction conditions. Acidification in the final step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons of the quinoline and phenyl rings, as well as singlets for the two methyl groups. The chemical shifts of the quinoline protons will be influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for all 18 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. The chemical shifts of the aromatic carbons will be consistent with the substitution pattern of the quinoline and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. The spectrum will also display characteristic absorptions for C-H and C=C stretching and bending vibrations of the aromatic rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₈H₁₅NO₂. The mass spectrum will show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) depending on the ionization technique used.

Potential Applications in Drug Development

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad range of biological activities.[2] The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents. The phenyl group at the 2-position can be further substituted to modulate activity and selectivity, while the carboxylic acid at the 4-position can serve as a handle for the synthesis of amides, esters, and other derivatives.

Recent studies on similar 2-phenylquinoline-4-carboxylic acid derivatives have highlighted their potential as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[5][12] The core structure of the target molecule provides a foundation for the design of new HDAC inhibitors with potentially improved potency and selectivity. Furthermore, the quinoline nucleus is a known pharmacophore in antimicrobial agents, and derivatives of this compound could be explored for their antibacterial and antifungal properties.[11]

Conclusion

This compound is a synthetically accessible compound with a range of interesting chemical properties and significant potential for applications in drug discovery and development. The established synthetic routes, such as the Doebner and Pfitzinger reactions, provide a reliable means for its preparation. While detailed experimental characterization data is not widely published, the expected physicochemical and spectral properties can be reasonably predicted. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the identification of novel therapeutic candidates.

References

An In-Depth Technical Guide to the Synthesis and Isolation of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a foundational structural motif in medicinal chemistry and drug discovery, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention due to their diverse and potent pharmacological activities, which include antimicrobial, antiviral, antimalarial, and anticancer properties.[2][3] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on a specific, synthetically important derivative: 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, providing a comprehensive overview of its discovery through established synthetic routes, detailed experimental protocols for its isolation, and methods for its characterization.

Core Synthetic Strategies: A Tale of Two Name Reactions

The synthesis of 2-substituted quinoline-4-carboxylic acids is most prominently achieved through two classic name reactions: the Doebner reaction and the Pfitzinger synthesis. The choice between these two pathways is often dictated by the availability of the starting materials.

The Doebner Reaction: A Three-Component Condensation

First described by Oskar Doebner in 1887, this reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] For the synthesis of our target molecule, this compound, the required starting materials are 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.

The reaction mechanism is thought to initiate with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final quinoline product.[4]

The Pfitzinger Synthesis: From Isatin to Quinoline

An alternative and equally powerful method is the Pfitzinger reaction, which utilizes an isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group, in the presence of a strong base.[6][7] To synthesize this compound via this route, one would employ 6,7-dimethylisatin and acetophenone.

The mechanism commences with the base-catalyzed ring-opening of the isatin to form an isatinic acid. This intermediate then condenses with the carbonyl compound to form a Schiff base, which subsequently undergoes an intramolecular cyclization and dehydration to afford the quinoline-4-carboxylic acid.[6]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₂[8]
Molecular Weight 299.34 g/mol [8]
Predicted LogP 3.2 ± 0.4[8]
Hydrogen Bond Donors 1 (from COOH)[8]
Hydrogen Bond Acceptors 3 (2 from N, 1 from COOH)[8]
Rotatable Bonds 3[8]

Experimental Protocols

The following protocols are based on established methodologies for the Doebner and Pfitzinger reactions and have been adapted for the specific synthesis of this compound.

Method 1: Synthesis via the Doebner Reaction

This protocol details the synthesis of this compound from 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.

Materials:

  • 3,4-Dimethylaniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylaniline (1.1 equivalents) and benzaldehyde (1.0 equivalent) in ethanol.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.0 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the crude solid by vacuum filtration and wash with cold ethanol.

  • Purification:

    • Dissolve the crude product in an aqueous solution of sodium hydroxide.

    • Treat the solution with activated charcoal to remove colored impurities and filter.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 4-5 to precipitate the purified this compound.

    • Collect the purified solid by vacuum filtration, wash with water until the washings are neutral, and dry in a vacuum oven.

Method 2: Synthesis via the Pfitzinger Reaction

This protocol outlines the synthesis using 6,7-dimethylisatin and acetophenone.

Materials:

  • 6,7-Dimethylisatin

  • Acetophenone

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Activated charcoal

Procedure:

  • Preparation of Potassium Isatinate: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated solution. To this, add 6,7-dimethylisatin (1.0 equivalent) and stir until the isatin ring opens to form the potassium salt of the corresponding isatinic acid.

  • Addition of Acetophenone: To the stirred solution, add acetophenone (1.1 equivalents) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 10-12 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the crude product. Filter the solid and wash with water.

  • Purification: The purification procedure is identical to that described in the Doebner reaction protocol (Step 5).

Visualizing the Synthetic Pathways

The Doebner Reaction Pathway

Doebner_Reaction cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product A 3,4-Dimethylaniline D Schiff Base Formation A->D B Benzaldehyde B->D C Pyruvic Acid E Reaction with Enol of Pyruvic Acid C->E D->E + Enol F Intramolecular Cyclization E->F G Oxidation F->G H This compound G->H

Caption: The Doebner reaction workflow for synthesizing the target molecule.

The Pfitzinger Reaction Pathway

Pfitzinger_Reaction cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product I 6,7-Dimethylisatin L Isatin Ring Opening I->L J Acetophenone M Schiff Base Formation J->M K Base (KOH) K->L Catalyst L->M N Intramolecular Cyclization M->N O Dehydration N->O P This compound O->P

Caption: The Pfitzinger reaction workflow for synthesizing the target molecule.

Characterization and Data Analysis

The structural confirmation of the synthesized this compound is achieved through standard analytical techniques.

Spectroscopic Data (Predicted and Analog-Based)
Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. Two distinct singlets for the two methyl groups. A broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for the quinoline and phenyl carbons in the aromatic region (approx. 120-150 ppm). A downfield signal for the carboxylic acid carbon (>165 ppm). Signals for the two methyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (299.34 m/z).
Infrared (IR) Spectroscopy A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (approx. 1450-1600 cm⁻¹).

Conclusion

The synthesis of this compound is readily achievable through well-established and versatile methods such as the Doebner and Pfitzinger reactions. The choice of synthetic route will largely depend on the commercial availability and cost of the requisite starting materials, namely 3,4-dimethylaniline or 6,7-dimethylisatin. The isolation and purification of the final product are straightforward, typically involving precipitation and acid-base extraction. This guide provides a solid foundation for researchers and drug development professionals to synthesize and study this and other related quinoline-4-carboxylic acid derivatives, paving the way for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, chemical properties, and biological activities of this important class of compounds. This document delves into the synthetic methodologies, mechanisms of action, and structure-activity relationships, offering field-proven insights and detailed experimental protocols.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their wide array of biological activities. The rigid bicyclic structure of the quinoline core serves as a versatile scaffold for the development of therapeutic agents with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. The substitution pattern on the quinoline ring system plays a crucial role in modulating the physicochemical properties and biological efficacy of these molecules. Among these, 2-phenylquinoline-4-carboxylic acid derivatives have emerged as a particularly promising chemotype, with the presence of a phenyl group at the 2-position and a carboxylic acid at the 4-position being key for various biological interactions.[1][2] This guide will focus specifically on the 7,8-dimethyl substituted analogs, exploring how these modifications influence their synthesis and biological potential.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be efficiently achieved through well-established named reactions, primarily the Pfitzinger and Doebner reactions. The choice of reaction often depends on the availability of starting materials and the desired substitution pattern.

The Pfitzinger Reaction

The Pfitzinger reaction, a robust method for the synthesis of quinoline-4-carboxylic acids, involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] To synthesize the 7,8-dimethyl analog, a non-commercially available substituted isatin would be required. A more practical approach involves using unsubstituted isatin and a substituted α-methylene ketone. However, for the specific synthesis of this compound, the Doebner reaction is often more direct.

A general mechanism for the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[2]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [5]

This protocol describes a general procedure that can be adapted for the synthesis of various 2-substituted quinoline-4-carboxylic acids.

  • Reagents and Materials:

    • Isatin

    • Acetophenone

    • Potassium Hydroxide (KOH)

    • 95% Ethanol

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

    • Heating mantle with magnetic stirrer

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic.

    • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens to form the potassium salt of isatinic acid. Continue stirring at room temperature for 30-45 minutes.

    • Addition of Carbonyl Compound: Slowly add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Acidify the solution to approximately pH 4 with concentrated HCl. A precipitate will form.

    • Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

The Doebner Reaction

The Doebner reaction provides a more direct route to this compound by utilizing the appropriately substituted aniline.[6][7] This one-pot, three-component synthesis involves the reaction of an aniline (in this case, 3,4-dimethylaniline), an aldehyde (benzaldehyde), and pyruvic acid.[8][9]

The reaction mechanism is thought to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration and oxidation to form the aromatic quinoline ring.[10]

Experimental Protocol: Doebner Synthesis of this compound

This protocol is adapted from general Doebner reaction procedures.[1]

  • Reagents and Materials:

    • 3,4-Dimethylaniline

    • Benzaldehyde

    • Pyruvic Acid

    • Ethanol

    • Trifluoroacetic Acid (catalytic amount)

    • Ice water

    • Aqueous Potassium Carbonate (K₂CO₃) solution

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, an equimolar mixture of 3,4-dimethylaniline and benzaldehyde in ethanol is refluxed for 1 hour.

    • Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are then added to the reaction mixture.

    • The reaction is further refluxed for 12 hours, with progress monitored by TLC.

    • Upon completion, the reaction mixture is cooled and poured slowly into ice water with vigorous stirring.

    • The resulting solid precipitate is collected by filtration.

    • The crude product is then dissolved in an aqueous K₂CO₃ solution to form the carboxylate salt and filtered to remove any non-acidic impurities.

    • The filtrate is then acidified with HCl to a pH of 4-5 to precipitate the purified carboxylic acid.

    • The final product is collected by filtration, washed with cold water, and dried.

Physicochemical Properties

The introduction of the 7,8-dimethyl groups onto the 2-phenylquinoline-4-carboxylic acid scaffold influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₂N/A
Molecular Weight 291.35 g/mol N/A
IUPAC Name This compoundN/A

Biological Activities and Mechanisms of Action

Derivatives of 2-phenylquinoline-4-carboxylic acid are known to exhibit a broad range of biological activities, with the specific substitutions on the quinoline and phenyl rings playing a critical role in determining their potency and selectivity.

Anticancer Activity

Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[11][12][13][14] Aberrant HDAC activity is often associated with tumorigenesis, making them attractive targets for cancer therapy. The 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap" group in HDAC inhibitor design, interacting with residues at the entrance of the enzyme's active site.[15]

The general structure of these HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a cap group that interacts with the surface of the enzyme. The 2-phenylquinoline-4-carboxylic acid core provides a rigid and sterically demanding cap group that can be further functionalized to optimize binding affinity and selectivity for different HDAC isoforms.[11][14]

HDAC_Inhibition Quinoline_Cap Quinoline_Cap Linker Linker Quinoline_Cap->Linker Covalent Bond HDAC_Enzyme HDAC_Enzyme Quinoline_Cap->HDAC_Enzyme Surface Interaction ZBG ZBG Linker->ZBG Covalent Bond Zinc_Ion Zinc_Ion ZBG->Zinc_Ion Chelation

Experimental Protocol: In Vitro HDAC Inhibition Assay [11]

This protocol outlines a general method for assessing the HDAC inhibitory activity of synthesized compounds.

  • Materials:

    • HeLa cell nuclear extract (as a source of HDAC enzymes)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Trichostatin A (TSA) or SAHA (as a positive control)

    • Synthesized quinoline derivatives

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

    • In a 96-well plate, add the HeLa nuclear extract to each well.

    • Add the test compounds or control to the respective wells.

    • Incubate the plate at 37°C for a specified time.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate at 37°C for a further period.

    • Stop the reaction by adding a developer solution (containing a protease to cleave the deacetylated substrate).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Compound IDCancer Cell LineIC50 (µM)Reference
D28 (a 2-phenylquinoline-4-carboxylic acid derivative)K562 (Leukemia)1.02[11]
D28U266 (Myeloma)1.08[11]
D28MCF-7 (Breast)5.66[11]
D28A549 (Lung)2.83[11]
6c (a quinoline derivative)SKOV-3 (Ovarian)7.84[16]
6cHepG2 (Liver)13.68[16]

Derivatives of 2-phenylquinoline-4-carboxylic acid have also been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[17][18][19] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH a validated target for anticancer drug development.[17]

The mechanism of inhibition involves the binding of the quinoline-4-carboxylic acid moiety within the ubiquinone binding pocket of the DHODH enzyme. The carboxylic acid group is crucial for this interaction, forming a salt bridge with a key arginine residue in the active site. The 2-phenyl group and other substitutions on the quinoline ring occupy a largely hydrophobic pocket, and modifications in this region can significantly impact the inhibitory potency.[17]

DHODH_Inhibition Quinoline_Core Quinoline_Core Carboxylic_Acid Carboxylic_Acid Quinoline_Core->Carboxylic_Acid Covalent Bond DHODH_Active_Site DHODH_Active_Site Quinoline_Core->DHODH_Active_Site Hydrophobic Interactions Arginine_Residue Arginine_Residue Carboxylic_Acid->Arginine_Residue Salt Bridge

Compound IDTargetIC50 (nM)Reference
41 (a 2-aryl-quinoline-4-carboxylic acid)DHODH9.71 ± 1.4[17]
43 (a 2-aryl-quinoline-4-carboxylic acid)DHODH26.2 ± 1.8[17]
Antibacterial Activity

Quinoline derivatives have a long history as antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. The 2-phenylquinoline-4-carboxylic acid scaffold has also been explored for its antibacterial properties. These compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][20][21][22][23]

The exact mechanism of antibacterial action for this specific class of quinolines is not as well-defined as that of the fluoroquinolones (which target DNA gyrase and topoisomerase IV). However, it is believed that they may act on various bacterial targets, and their efficacy is highly dependent on the substitution pattern which influences their ability to penetrate the bacterial cell wall and interact with intracellular components.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [1]

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Synthesized quinoline derivatives

    • Standard antibiotics (e.g., ampicillin, gentamicin) as positive controls

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the test compounds and control antibiotics in MHB in a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow Start Bacterial Culture Dilution Serial Dilution of Quinoline Compound in 96-well Plate Start->Dilution Inoculation Inoculation with Bacteria Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout End Determine MIC Readout->End

Compound IDBacterial StrainMIC (µg/mL)Reference
5a₄ (a 2-phenyl-quinoline-4-carboxylic acid derivative)Staphylococcus aureus64[1]
5a₇ (a 2-phenyl-quinoline-4-carboxylic acid derivative)Escherichia coli128[1]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings.

  • Substituents on the Quinoline Ring: The presence of the 7,8-dimethyl groups can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. The specific positioning of these methyl groups can also influence the overall conformation of the molecule and its interaction with biological targets.

  • Substituents on the 2-Phenyl Ring: Modifications to the phenyl ring at the 2-position can have a profound impact on activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its ability to form hydrogen bonds or other interactions with target proteins. The steric bulk of these substituents is also a critical factor.

  • The 4-Carboxylic Acid Group: As highlighted in the mechanisms of action, the carboxylic acid at the 4-position is often essential for activity, particularly in the inhibition of enzymes like DHODH where it forms a key salt bridge. Esterification or amidation of this group can significantly alter the biological profile of the compound.

Conclusion and Future Perspectives

This compound and its analogs constitute a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their synthesis is readily achievable through established methods, allowing for the generation of diverse libraries for biological screening. The demonstrated anticancer and antibacterial activities, coupled with the potential for fine-tuning their properties through chemical modification, make them attractive candidates for further drug discovery and development efforts. Future research in this area will likely focus on the synthesis of novel analogs with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action and in vivo efficacy.

References

A Guide to the Spectroscopic Analysis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the analysis of this specific quinoline derivative.

Introduction: The Structural Significance of this compound

This compound is a member of the quinoline carboxylic acid family, a class of compounds renowned for their diverse biological activities.[1][2] The specific substitution pattern of this molecule—a phenyl group at the 2-position, a carboxylic acid at the 4-position, and two methyl groups on the carbocyclic ring—creates a unique electronic and steric environment that dictates its chemical behavior and potential as a pharmacophore.[3][4] Accurate and thorough spectroscopic analysis is therefore paramount for confirming its identity, purity, and for understanding its structure-activity relationships.

The molecular structure features a bicyclic quinoline core, which is a fusion of a benzene ring and a pyridine ring.[5] This heterocyclic system is substituted with methyl groups at positions 7 and 8, a phenyl group at position 2, and a carboxylic acid group at position 4.[6] These substituents significantly influence the electron distribution within the aromatic system, which in turn governs the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure verification.

Theoretical Basis and Causality of Experimental Choices

The quinoline ring system presents a complex set of proton and carbon signals in NMR spectra due to the varied electronic environments of the nuclei.[5] The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents. The phenyl group, being an electron-withdrawing group (by induction) and a resonance-donating/withdrawing group, will deshield adjacent protons. The carboxylic acid group is strongly electron-withdrawing, significantly affecting the chemical shift of the proton at the 5-position. The electron-donating methyl groups will shield the protons on the carbocyclic ring.[7]

Given the complexity of the aromatic region, a standard one-dimensional ¹H NMR spectrum may not be sufficient for complete assignment. Therefore, two-dimensional techniques such as COSY (Correlation Spectroscopy) are invaluable for establishing proton-proton coupling networks.[5] ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is used to identify the carbon skeleton and distinguish between methyl, methine, and quaternary carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Recommended) Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • (Optional) Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.

Predicted Spectral Data and Interpretation

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl, aromatic, and carboxylic acid protons.

  • Methyl Protons: Two singlets are expected in the upfield region (around 2.2-2.6 ppm), corresponding to the two methyl groups at positions 7 and 8.

  • Aromatic Protons: The aromatic region (7.0-9.0 ppm) will be complex. The protons on the quinoline and phenyl rings will appear as multiplets. The H5 proton is expected to be significantly downfield due to the deshielding effect of the nearby carboxylic acid group.

  • Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (>12 ppm), which is characteristic of a carboxylic acid proton. This signal will be exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-COOH> 12.0br s
Aromatic H7.0 - 9.0m
7-CH₃~2.4s
8-CH₃~2.3s

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (around 165-175 ppm).

  • Aromatic Carbons: A number of signals are expected in the aromatic region (120-150 ppm) for the quinoline and phenyl ring carbons.

  • Methyl Carbons: Two signals in the upfield region (around 15-25 ppm) will correspond to the two methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH165 - 175
Aromatic C120 - 150
7-CH₃15 - 25
8-CH₃15 - 25

It is important to note that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions.[7][8] Therefore, it is crucial to report the concentration at which the spectra were acquired.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Theoretical Basis

The absorption of infrared radiation excites molecular vibrations. The frequency of the absorbed radiation is characteristic of the bond type and its environment. For this compound, the most informative regions of the IR spectrum will be those corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C and C=N stretches of the aromatic rings, and the C-H stretches of the methyl and aromatic groups.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted Spectral Data and Interpretation

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad, strong
C-H (Aromatic)3100 - 3000Medium to weak
C-H (Methyl)2980 - 2850Medium
C=O (Carboxylic Acid)1725 - 1700Strong, sharp
C=C / C=N (Aromatic)1620 - 1450Medium to strong, multiple bands
C-O (Carboxylic Acid)1320 - 1210Medium
C-H out-of-plane bending900 - 675Medium to strong

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption confirms the presence of the carboxylic acid group. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Theoretical Basis and Ionization Method Selection

For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination.[11][12] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural information.

Experimental Protocol: ESI-MS
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The mass spectrum is acquired over a suitable mass range. For MS/MS, the ion of interest (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

Predicted Spectral Data and Interpretation
  • Molecular Ion: The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 292.1332 or the deprotonated molecule [M-H]⁻ at m/z 290.1186. The molecular formula is C₁₉H₁₅NO₂.

  • Fragmentation: The fragmentation of the quinoline ring is a key diagnostic feature. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as CO₂ from the carboxylic acid group. The phenyl group at the 2-position can also influence the fragmentation pattern.[11][13]

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Theoretical Basis

The extended π-system of the 2-phenylquinoline core allows for π → π* electronic transitions upon absorption of UV-Vis radiation. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent polarity.

Experimental Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A series of dilutions may be necessary to obtain a spectrum with absorbance values within the optimal range (0.1 - 1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded against a solvent blank.

Predicted Spectral Data and Interpretation

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the phenylquinoline chromophore. Typically, quinoline derivatives exhibit two or three main absorption bands in the UV region. The presence of the phenyl group at the 2-position will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

Table 4: Predicted UV-Vis Absorption Maxima

TransitionPredicted λ_max (nm)
π → π250 - 280
π → π320 - 350

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and aids in structural confirmation through fragmentation analysis, and UV-Vis spectroscopy probes the electronic structure of the conjugated system. Together, these methods provide a robust and self-validating framework for the unambiguous characterization of this important molecule, which is essential for its further development in research and pharmaceutical applications.

Caption: Integrated Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific derivative, 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, and elucidates its potential mechanisms of action based on extensive research into structurally related analogues. While direct studies on this particular molecule are not extensively documented in publicly available literature, a strong body of evidence points towards its likely role as an inhibitor of key cellular enzymes, including histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH). This guide will synthesize the current understanding of how 2-phenylquinoline-4-carboxylic acid derivatives function at a molecular level, provide detailed experimental protocols for mechanism of action studies, and offer insights into the structure-activity relationships that govern their biological effects.

Introduction: The Therapeutic Potential of the 2-Phenylquinoline-4-carboxylic Acid Scaffold

The 2-phenylquinoline-4-carboxylic acid core represents a versatile template for the design of bioactive molecules. Its rigid, planar structure and the presence of functional groups that can be readily modified allow for the fine-tuning of its pharmacological properties. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including oncology, immunology, and infectious diseases.[1] The subject of this guide, this compound, features methyl groups at the 7 and 8 positions and a phenyl group at the 2 position, modifications known to influence the compound's lipophilicity and steric interactions with biological targets.[2]

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential for interpreting its biological activity. The predicted properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₂[2]
Molecular Weight 299.34 g/mol [2]
Predicted LogP 3.2 ± 0.4[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]

Putative Mechanisms of Action

Based on the activities of closely related analogues, this compound is hypothesized to exert its biological effects through the inhibition of one or more key cellular enzymes. The following sections detail the most probable mechanisms.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins.[3][4] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[3][4] Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs.[3][5][6][7]

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent HDAC inhibitors.[3][4][5][6][7] In the classical pharmacophore model for HDAC inhibitors, the 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap" group, which interacts with the hydrophobic region at the entrance of the HDAC active site.[3][4][7] This interaction is critical for orienting the rest of the inhibitor within the active site to effectively block substrate binding. Some analogues have shown selectivity for specific HDAC isoforms, such as HDAC3.[3][4] The inhibition of HDACs by these compounds can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4][6]

HDAC_Inhibition_Pathway Compound 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid HDAC HDAC Enzyme Compound->HDAC Inhibition Cell_Cycle Cell Cycle Arrest (G2/M) Compound->Cell_Cycle Induces Apoptosis Apoptosis Compound->Apoptosis Induces Histone Acetylated Histones HDAC->Histone Deacetylation Deacetylated_Histone Deacetylated Histones Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Leads to Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression Results in Cancer_Cell Cancer Cell Gene_Repression->Cancer_Cell Promotes

Caption: Putative signaling pathway of HDAC inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][9] This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on it. Therefore, DHODH is an attractive target for the development of anticancer and immunosuppressive drugs.[8][9]

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore for DHODH inhibitors.[8][9] The carboxylic acid moiety is crucial for activity, as it forms a salt bridge with a key arginine residue (R136) in the DHODH active site. The quinoline ring and its substituents occupy a largely hydrophobic pocket. Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors with IC50 values in the nanomolar range.[8][9] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest at the S-phase and subsequent cell death.[8]

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a framework for these investigations.

HDAC Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of the test compound against specific HDAC isoforms.

Methodology:

  • Reagents and Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, black 96-well plates.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the diluted compound, the HDAC enzyme, and the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the test compound on cell cycle progression.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., K562 leukemia cells) in appropriate media.[3][4][6]

  • Treatment: Seed the cells in multi-well plates and treat them with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Staining:

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol.

    • Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the test compound induces apoptosis.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as for the cell cycle analysis.

  • Staining:

    • Harvest the treated cells and wash them with binding buffer.

    • Resuspend the cells in a solution containing Annexin V-FITC and propidium iodide (PI).

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells. This allows for the quantification of the apoptotic cell population.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Conclusion Enzyme_Assay Enzyme Inhibition Assay (e.g., HDAC, DHODH) IC50 Determine IC50 Value Enzyme_Assay->IC50 Data_Integration Integrate Biochemical and Cellular Data IC50->Data_Integration Cell_Culture Cancer Cell Line Culture Treatment Treat with Compound Cell_Culture->Treatment Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle->Data_Integration Apoptosis->Data_Integration MOA Elucidate Mechanism of Action Data_Integration->MOA

Caption: General experimental workflow for MOA studies.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively identified through direct experimental evidence, the wealth of data on structurally related compounds strongly suggests its potential as an inhibitor of HDACs and/or DHODH. The in-depth technical guide provided here offers a scientifically grounded framework for investigating its mechanism of action. Future research should focus on performing the described biochemical and cell-based assays to confirm its biological targets, followed by in vivo studies to evaluate its therapeutic potential. Further exploration of the structure-activity relationships of this compound class will undoubtedly lead to the development of novel and more potent therapeutic agents.

References

The Structure-Activity Relationship of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] Among these, the 2-phenylquinoline-4-carboxylic acid backbone has garnered significant attention due to its synthetic tractability and the diverse pharmacological profiles of its derivatives, which include anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific analog, 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid, synthesizing data from the broader class of 2-substituted quinoline-4-carboxylic acids to infer the specific contributions of its unique substitution pattern.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental design, provide self-validating protocols, and ground its claims in authoritative sources to empower the rational design of novel therapeutics based on this promising scaffold.

Core Pharmacophore Analysis: Deconstructing the 2-Phenylquinoline-4-carboxylic Acid Moiety

The biological activity of the 2-phenylquinoline-4-carboxylic acid series is critically dependent on three key regions of the molecule: the C2-phenyl ring, the C4-carboxylic acid, and the substitution pattern on the benzo moiety of the quinoline core.[4]

The Critical Role of the C2-Phenyl Group

The substituent at the C2 position of the quinoline ring is a major determinant of potency and selectivity. For many biological targets, a bulky and hydrophobic group at this position is essential for activity.[4][5] The phenyl ring in this compound fulfills this requirement, likely engaging in hydrophobic interactions within the target's binding pocket. Modifications to this phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly modulate biological activity and offer a rich avenue for optimization.

The Indispensable C4-Carboxylic Acid

The carboxylic acid at the C4 position is a stringent requirement for the biological activity of many compounds in this class.[4] This functional group is often involved in crucial ionic interactions or hydrogen bonding with key residues in the active site of target enzymes.[5] For instance, in the context of dihydroorotate dehydrogenase (DHODH) inhibition, the carboxylic acid is believed to form a salt bridge, anchoring the inhibitor within the binding site.[5]

Modulation of Activity by the Benzo Ring Substituents: The Case of 7,8-Dimethyl Substitution

While extensive SAR data for the 7,8-dimethyl substitution pattern is not widely available in the public domain, we can infer its influence from general principles and studies on related analogs. The introduction of methyl groups at the C7 and C8 positions of the quinoline ring is expected to increase the lipophilicity of the molecule.[6] This can have a profound impact on its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins.

Previous studies on polysubstituted quinoline-3-carboxylic acids have demonstrated that substitutions on the benzo ring are critical for antibacterial activity, with specific patterns leading to potent compounds against both Gram-positive and Gram-negative bacteria.[7] The 7,8-dimethyl substitution pattern, therefore, represents a key area for SAR exploration to fine-tune the biological activity and selectivity of this scaffold.

Biological Targets and Mechanisms of Action

Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to interact with a variety of cellular targets, leading to their diverse pharmacological effects.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the key mechanisms of anticancer activity for this class of compounds is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthetic pathway.[5] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4]

Histone Deacetylase (HDAC) Inhibition

Recent research has identified 2-substituted phenylquinoline-4-carboxylic acids as a novel "cap" group for histone deacetylase (HDAC) inhibitors.[8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[9][10] The 2-phenylquinoline-4-carboxylic acid moiety can form strong hydrophobic interactions with residues at the opening of the HDAC active site, contributing to the potency and selectivity of these inhibitors.[8]

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery. The presence of an aryl ring at the C2 position of quinoline-4-carboxylic acid derivatives has been associated with good antibacterial activity.[1] The introduction of various substituents on the quinoline and phenyl rings can modulate the antibacterial spectrum and potency.

Data Presentation: Comparative Biological Activity

To illustrate the impact of structural modifications on biological activity, the following table summarizes the activity of representative 2-phenylquinoline-4-carboxylic acid derivatives against various targets.

Compound ID2-SubstituentBenzo Ring SubstitutionBiological TargetIC50 (µM)Reference
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-yl6-Fluoro, 3-MethylDHODH0.250 ± 0.11[4][10]
Compound 41 Substituted pyridine-DHODH0.0097 ± 0.0014[10]
Compound D28 PhenylUnsubstitutedHDAC324.45[8][9]
Compound D29 PhenylUnsubstitutedHDAC3>50[8][9]
Compound 5a4 2-NitrophenylUnsubstitutedS. aureus64 (MIC, µg/mL)[1]
Compound 5a7 2-NitrophenylUnsubstitutedE. coli128 (MIC, µg/mL)[1]

Note: Data for this compound is not available in the cited literature and is presented here as a template for future studies.

Experimental Protocols

Synthesis of this compound via Doebner Reaction

The Doebner reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids.[1]

Step-by-step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3,4-dimethylaniline in ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1 equivalent of benzaldehyde.

  • Addition of Pyruvic Acid: Slowly add 1.1 equivalents of pyruvic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Doebner_Reaction aniline 3,4-Dimethylaniline reaction_center Doebner Reaction (Ethanol, Reflux) aniline->reaction_center aldehyde Benzaldehyde aldehyde->reaction_center pyruvic Pyruvic Acid pyruvic->reaction_center product 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid reaction_center->product Cyclocondensation

Caption: Synthetic workflow for this compound.

In Vitro HDAC Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against histone deacetylases.

Step-by-step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human HDAC enzyme and a fluorogenic HDAC substrate in assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute in assay buffer.

  • Reaction Initiation: In a 96-well plate, add the HDAC enzyme solution, followed by the test compound solution. Incubate for a short period at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow A Prepare HDAC Enzyme and Substrate C Add Enzyme and Compound to 96-well Plate A->C B Prepare Test Compound Serial Dilutions B->C D Initiate Reaction with Fluorogenic Substrate C->D E Incubate at 37°C D->E F Stop Reaction and Add Developer E->F G Measure Fluorescence F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for in vitro HDAC inhibition assay.

Signaling Pathway Visualization

The inhibition of key enzymes like DHODH and HDACs by this compound can have significant downstream effects on cellular signaling pathways.

Signaling_Pathway cluster_inhibition Drug Action cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes drug 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid DHODH DHODH drug->DHODH Inhibition HDAC HDAC drug->HDAC Inhibition Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA->Cell_Cycle_Arrest Histone Histone Acetylation HDAC->Histone Gene_Expression Gene Expression Histone->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential signaling pathways modulated by the title compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While the broader class of 2-phenylquinoline-4-carboxylic acids has demonstrated significant potential as inhibitors of various enzymes and as antimicrobial agents, the specific structure-activity relationship for the 7,8-dimethyl analog remains an area ripe for exploration.

Future research should focus on:

  • Systematic SAR studies around the 7,8-dimethyl substitution pattern to elucidate its precise contribution to biological activity.

  • Exploration of a wider range of biological targets to fully understand the therapeutic potential of this scaffold.

  • Optimization of pharmacokinetic properties through targeted chemical modifications to improve drug-like characteristics.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the rational design and development of next-generation therapeutics based on the versatile 2-phenylquinoline-4-carboxylic acid core.

References

An In-depth Technical Guide to Identifying and Validating the Therapeutic Targets of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged chemotype in medicinal chemistry, with derivatives demonstrating significant potential as anticancer, anti-inflammatory, and antimicrobial agents. A substantial body of evidence points towards the inhibition of epigenetic regulators, specifically Histone Deacetylases (HDACs) and Sirtuins (SIRTs), as a primary mechanism of action for this class of compounds. This guide focuses on a specific, yet uncharacterized derivative, 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. We hypothesize that this compound shares the targeting profile of its chemical relatives, with its unique dimethyl substitution pattern potentially conferring novel potency and isoform selectivity. This document provides a comprehensive, field-proven framework for the de novo identification, validation, and characterization of its therapeutic targets. We present a logical, multi-pronged experimental workflow, from unbiased proteomic screening to specific enzymatic and cellular functional assays, designed to build a robust, evidence-based case for the compound's mechanism of action.

Introduction: The Therapeutic Promise of the 2-Phenylquinoline-4-Carboxylic Acid Scaffold

The quinoline core is a cornerstone of numerous therapeutic agents, and its derivatives have been extensively explored for diverse biological activities. The 2-phenylquinoline-4-carboxylic acid framework, in particular, has emerged as a promising scaffold for the development of enzyme inhibitors. Research has consistently shown that compounds based on this structure can function as potent inhibitors of Histone Deacetylases (HDACs), a class of enzymes crucial to epigenetic regulation.[1][2][3][4][5]

HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. Their overexpression is linked to tumorigenesis, making them a key target in oncology.[1] Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to act as the "cap" group in classic HDAC inhibitor pharmacophore models, forming hydrophobic interactions within the active site.[1][5] Some analogues have demonstrated compelling selectivity for specific isoforms, such as HDAC3, suggesting that nuanced therapeutic interventions with reduced off-target effects are achievable.[1][3][5]

Furthermore, related quinoline structures have been identified as inhibitors of Sirtuins (SIRTs), the Class III family of NAD⁺-dependent deacetylases.[6] Specifically, SIRT3, a mitochondrial sirtuin, has been implicated as a target for this scaffold, expanding the potential therapeutic applications in cancer and metabolic diseases.[6]

This guide addresses This compound , a specific analogue whose therapeutic targets have not been explicitly defined. The addition of methyl groups at the 7 and 8 positions is anticipated to modulate the compound's lipophilicity and steric profile, which could significantly influence its binding affinity and selectivity for target proteins. The primary objective of this document is to present a rigorous, step-by-step scientific workflow to elucidate its molecular targets and validate its mechanism of action.

Target Hypothesis: Epigenetic Modulators as Primary Candidates

Based on the extensive literature for the parent scaffold, our central hypothesis is that this compound functions as an inhibitor of zinc-dependent HDACs (Classes I, II, IV) and/or NAD⁺-dependent Sirtuins (Class III).

The HDAC/Sirtuin Signaling Axis

HDACs and Sirtuins are critical regulators of the cellular epigenome. By removing acetyl marks from histones, they induce a more compact chromatin structure, restricting access for transcription factors and silencing gene expression. This process is counteracted by Histone Acetyltransferases (HATs). An imbalance in this system is a hallmark of many cancers, where aberrant HDAC activity leads to the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal acetylation levels, reactivate these genes, and trigger cell cycle arrest, differentiation, and apoptosis.[4]

HDAC_Sirtuin_Pathway cluster_0 Nucleus DNA Acetylated_Histones Acetylated Histones (Open Chromatin) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Enables Histones Histones Acetylated_Histones->Histones Deacetylation HATs HATs HATs->Acetylated_Histones Acetylation HDACs_SIRTs HDACs / SIRTs HDACs_SIRTs->Acetylated_Histones Compound 7,8-Dimethyl-2-phenyl- quinoline-4-carboxylic acid

Caption: HDAC/Sirtuin-mediated epigenetic regulation.

Summary of Related Compound Activity

To ground our hypothesis, the following table summarizes the reported activities of structurally similar 2-phenylquinoline-4-carboxylic acid derivatives.

Compound ClassTarget(s)Reported IC50Cell Lines / ContextReference(s)
2-Phenylquinoline-4-carboxylic acid derivativesHDAC3 selective24.45 µM (for D28)K562, U266, U937 cells[1][3][5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivativesSIRT3 selective7.2 µM (for P6)MLLr leukemic cells[6]
General Quinoline-4-carboxylic acidsPan-HDACVariousMultiple cancer cell lines[2]

The Experimental Workflow: A Guide to Target Identification & Validation

We propose a sequential, four-stage workflow designed to rigorously identify and validate the therapeutic targets of this compound. This process begins with an unbiased, broad-spectrum approach and progressively narrows its focus to specific, validated protein interactions and their functional consequences.

Target_Validation_Workflow cluster_1 Protein Level cluster_2 Cellular Level cluster_3 Biochemical Level cluster_4 Phenotypic Level node_start Start: 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid node1 Step 1: Unbiased Target ID (Affinity Proteomics) node_start->node1 Identify Potential Binders node2 Step 2: In-Cell Target Engagement (CETSA) node1->node2 Verify Engagement prot1 Synthesize Affinity Probe prot2 Affinity Pulldown + LC-MS/MS node3 Step 3: In Vitro Functional Validation (Enzymatic Assays) node2->node3 Confirm Functional Activity prot3 Confirm Target Binding in Intact Cells node4 Step 4: Cellular Functional Confirmation (Biomarker & Phenotypic Assays) node3->node4 Link to Cellular Outcome prot4 Determine IC50 vs. Recombinant Enzymes node_end Validated Therapeutic Target node4->node_end prot5 Measure Downstream Biomarkers (e.g., Acetylation) prot6 Assess Cellular Effects (Apoptosis, Cell Cycle)

Caption: The comprehensive target identification and validation workflow.

Step 1: Unbiased Target Identification via Affinity-Based Proteomics

Causality: Before testing specific hypotheses, an unbiased screen is crucial to identify the full spectrum of potential binding partners. Affinity chromatography allows for the physical isolation of proteins that interact directly with the compound from a complex biological mixture, such as a total cell lysate.[7][8][9][10][11]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Affinity Probe Synthesis:

    • Rationale: Covalently attach a linker arm terminating in a high-affinity tag (e.g., biotin) to the this compound molecule. The attachment point must be carefully chosen to minimize disruption of the pharmacophore responsible for protein binding. The carboxylic acid moiety is a logical attachment point.

    • Step 1: Activate the carboxylic acid of the parent compound using a standard coupling reagent (e.g., EDC/NHS).

    • Step 2: React the activated ester with a bifunctional linker containing a terminal amine and a protected biotin group (e.g., Biotin-PEG-Amine).

    • Step 3: Deprotect the biotin tag if necessary.

    • Step 4: Purify the final probe via HPLC and confirm its structure by NMR and mass spectrometry.

  • Affinity Pulldown:

    • Rationale: Use the biotin tag to immobilize the probe on a solid support (streptavidin-coated beads), creating a "bait" to capture target proteins.[10][12]

    • Step 1 (Bead Preparation): Incubate streptavidin-coated magnetic beads with the biotinylated probe to allow for immobilization. Wash thoroughly to remove any unbound probe.

    • Step 2 (Lysate Preparation): Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to HDAC inhibitors, like K562).

    • Step 3 (Binding): Incubate the probe-coated beads with the cell lysate. Include a control experiment using beads coated with biotin alone to identify non-specific binders.

    • Step 4 (Washing): Perform a series of stringent washes with decreasing salt concentrations to remove proteins that are weakly or non-specifically bound to the beads.

    • Step 5 (Elution): Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS sample buffer) and boiling.

  • Protein Identification:

    • Rationale: Identify the eluted proteins using high-resolution mass spectrometry.

    • Step 1: Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Step 2: Excise unique protein bands present in the probe pulldown but absent in the control lane.

    • Step 3: Perform in-gel tryptic digestion of the excised bands.

    • Step 4: Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Step 5: Identify the proteins by matching the peptide fragmentation patterns against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Mascot or Sequest. Hits should be prioritized based on score and the number of unique peptides identified.

Step 2: Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)

Causality: A positive result from affinity proteomics indicates a potential interaction, but it does not confirm that this binding occurs in the complex, native environment of an intact cell. CETSA provides this crucial validation by leveraging the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][14][15][16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture the chosen cell line to ~80% confluency.

    • Treat cells with either the vehicle (e.g., DMSO) or a high concentration (e.g., 10-50 µM) of this compound for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at 37°C as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing properly folded, non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Detection and Analysis:

    • Rationale: Quantify the amount of the putative target protein (identified in Step 1) remaining in the soluble fraction at each temperature.

    • Step 1: Collect the supernatant (soluble fraction) from each sample.

    • Step 2: Analyze the samples by Western blot using a specific antibody against the target protein.

    • Step 3: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples.

    • Step 4: Plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms intracellular target engagement.

Step 3: In Vitro Validation of Target Activity Modulation

Causality: Confirming that the compound binds its target in cells is essential, but it is equally critical to demonstrate that this binding has a functional consequence, such as enzymatic inhibition. This is achieved using in vitro assays with purified, recombinant enzymes.[18]

Experimental Protocol: Fluorometric HDAC/Sirtuin Inhibition Assay

  • Reagent Preparation:

    • Prepare a dilution series of this compound in the appropriate assay buffer.

    • Reconstitute the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for general HDACs) and the developer solution (containing trypsin).

    • Dilute the recombinant human HDAC or Sirtuin isoform to its optimal working concentration.

  • Assay Procedure:

    • Rationale: This two-step assay measures the enzymatic removal of an acetyl group. The deacetylated substrate is then cleaved by a developer enzyme (trypsin), releasing a fluorophore (AMC) whose signal is proportional to enzyme activity.[18][19]

    • Step 1 (Enzymatic Reaction): In a 96-well black plate, add the assay buffer, the substrate, and the test compound at various concentrations.

    • Step 2: Initiate the reaction by adding the diluted recombinant HDAC/Sirtuin enzyme. For Sirtuin assays, NAD⁺ must be included as a co-substrate.[20][21][22]

    • Step 3: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Step 4 (Development): Stop the enzymatic reaction and initiate fluorophore release by adding the developer solution.

    • Step 5: Incubate at room temperature for 15-30 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader (Excitation ~355 nm, Emission ~460 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus log[concentration] and fitting the data to a four-parameter logistic curve. Run this assay across a panel of isoforms to determine selectivity.

Target IsoformIC50 (µM)
HDAC1
HDAC2
HDAC3
HDAC6
HDAC8
SIRT1
SIRT2
SIRT3
Step 4: Cellular Functional Assays

Causality: The final and most critical step is to connect the specific inhibition of a validated target to a measurable biological outcome in a cellular context. This confirms that the compound's phenotypic effects are a direct result of its on-target activity.

Experimental Protocol: Cellular Biomarker and Phenotypic Analysis

  • Western Blot for Target-Related Biomarkers:

    • Rationale: If the compound inhibits HDACs or Sirtuins, the acetylation levels of their known substrates should increase.

    • Step 1: Treat cells with a dose-range of the compound for 6-24 hours.

    • Step 2: Harvest the cells and prepare whole-cell lysates or nuclear extracts.

    • Step 3: Perform Western blot analysis using antibodies specific for acetylated forms of known substrates, such as Acetyl-Histone H3 (Ac-H3), Acetyl-Histone H4 (Ac-H4), and Acetyl-α-Tubulin (a marker for HDAC6 inhibition). Use total protein levels as loading controls.

    • Step 4: A dose-dependent increase in the acetylation of these substrates provides strong evidence of on-target activity in a cellular setting.

  • Cell-Based Phenotypic Assays:

    • Rationale: Based on the known roles of HDACs and Sirtuins in cancer, assess the compound's effect on cell viability, proliferation, and apoptosis.[4]

    • Cell Cycle Analysis: Treat cells with the compound for 24-48 hours. Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) and analyze the cell cycle distribution by flow cytometry. Look for arrest in the G1 or G2/M phases, a common outcome of HDAC inhibition.

    • Apoptosis Assay: Treat cells for 48-72 hours. Stain with Annexin V and a viability dye (e.g., 7-AAD) and analyze by flow cytometry. A dose-dependent increase in the Annexin V-positive population indicates the induction of apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive, logically structured, and technically robust workflow for the identification and validation of therapeutic targets for this compound. By starting with the strong, literature-supported hypothesis that this compound targets epigenetic modifiers like HDACs and Sirtuins, and then applying a rigorous sequence of unbiased and targeted validation experiments, researchers can build a compelling, multi-faceted case for its mechanism of action.

The successful execution of this workflow—from isolating binding partners via affinity proteomics, to confirming engagement in living cells with CETSA, quantifying inhibitory potency through enzymatic assays, and finally linking this activity to cellular outcomes—provides the critical preclinical data necessary for further drug development. Future steps would involve leveraging this mechanistic understanding for structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in more complex in vivo models of disease.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Doebner Reaction in Quinoline Synthesis

The quinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1][2] Among the various synthetic methodologies to access this important heterocycle, the Doebner reaction, first reported by Oscar Doebner in 1887, remains a cornerstone for the preparation of quinoline-4-carboxylic acids.[1][3] This versatile, three-component reaction convenes an aromatic amine, an aldehyde, and pyruvic acid in a one-pot synthesis, offering a direct and efficient route to diversely substituted quinoline-4-carboxylic acids.[1][4][5]

This application note provides a comprehensive guide to the synthesis of a specific, high-value quinoline derivative, 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, utilizing a modern, optimized Doebner reaction protocol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Mechanistic Insights: A Stepwise Journey to the Quinoline Core

The Doebner reaction proceeds through a cascade of condensation and cyclization steps. A contemporary understanding of the mechanism, particularly under acid catalysis, suggests the following key transformations:[1][6]

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (3,4-dimethylaniline) and the aldehyde (benzaldehyde) to form an N-arylimine, commonly known as a Schiff base.[1]

  • Enolization and Michael-type Addition: Concurrently, pyruvic acid undergoes tautomerization to its enol form. This enol then participates in a Michael-type addition to the protonated Schiff base.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline moiety attacks the carbonyl group, leading to the formation of a dihydroquinoline intermediate.

  • Dehydration and Oxidation: Subsequent dehydration of the cyclic intermediate, followed by an in-situ oxidation step, yields the final, stable aromatic quinoline-4-carboxylic acid. The imine formed from a second molecule of the aniline and aldehyde can act as the oxidizing agent in a hydrogen transfer process.[1][7]

Visualizing the Doebner Reaction Mechanism

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization cluster_4 Step 4: Oxidation A 3,4-Dimethylaniline C Schiff Base (Imine) A->C B Benzaldehyde B->C E Adduct C->E + Enol D Pyruvic Acid (Enol) D->E F Dihydroquinoline Intermediate E->F Intramolecular Cyclization G 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid F->G - H2O + Oxidation

Caption: Proposed mechanistic pathway of the Doebner reaction.

Experimental Protocol: Synthesis of this compound

This protocol has been adapted from modern, catalyzed Doebner reaction procedures which have demonstrated improved yields, particularly for anilines bearing electron-donating groups.[7][8][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3,4-DimethylanilineC₈H₁₁N121.182.18 g18.0
BenzaldehydeC₇H₆O106.122.12 g20.0
Pyruvic AcidC₃H₄O₃88.060.53 g6.0
Boron trifluoride etherate (BF₃·OEt₂)(C₂H₅)₂O·BF₃141.93~0.6 mL~5.0
Acetonitrile (MeCN)CH₃CN41.0520 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Saturated NaHCO₃ (aq)NaHCO₃84.01As needed-
BrineNaCl (aq)58.44As needed-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-
Instrumentation
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylaniline (1.8 mmol) and benzaldehyde (2.0 mmol).

  • Add acetonitrile (10 mL) to the flask to dissolve the reactants.

  • At room temperature, carefully add boron trifluoride etherate (BF₃·OEt₂) (0.5 equiv.) to the stirred solution. An exotherm may be observed.

Initial Heating and Addition of Pyruvic Acid:

  • Attach a reflux condenser to the flask and heat the reaction mixture to 65 °C with constant stirring for 1 hour. This step facilitates the formation of the Schiff base.[5][7]

  • In a separate beaker, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (10 mL).

  • Transfer the pyruvic acid solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 65 °C. The slow addition is crucial to control the reaction rate and minimize side product formation.[8]

Reaction and Work-up:

  • Continue to stir the reaction mixture at 65 °C for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate (EtOAc) (50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Shake vigorously. The basic wash neutralizes the acid catalyst and deprotonates the carboxylic acid product, moving it to the aqueous layer.

  • Separate the aqueous layer. Extract the organic layer with another portion of saturated NaHCO₃ solution (25 mL).

  • Combine the aqueous layers and acidify to a pH of ~4-5 with 1M HCl. The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Experimental Workflow Diagram

Workflow A 1. Mix 3,4-Dimethylaniline, Benzaldehyde & MeCN B 2. Add BF3·OEt2 Catalyst A->B C 3. Heat at 65°C for 1 hr B->C D 4. Dropwise addition of Pyruvic Acid in MeCN C->D E 5. React at 65°C for 20-24 hrs D->E F 6. Cool to Room Temperature E->F G 7. Aqueous Workup (EtOAc/NaHCO3) F->G H 8. Acidify Aqueous Layer (HCl) G->H I 9. Filter Precipitate H->I J 10. Recrystallize & Dry I->J K Final Product: 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid J->K

Caption: General experimental workflow for the Doebner synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. Key checkpoints include:

  • TLC Monitoring: Regular analysis of the reaction mixture by TLC will allow for the visualization of the consumption of starting materials and the formation of the product, confirming the reaction's progress.

  • pH-Dependent Solubility: The product's nature as a carboxylic acid provides a crucial validation step during the workup. Its solubility in a basic aqueous solution (NaHCO₃) and subsequent precipitation upon acidification confirms its acidic character and aids in its separation from non-acidic impurities.

  • Spectroscopic Analysis: The final product's identity and purity should be unequivocally confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared against known values or predicted spectra for this compound.[10]

Applications in Drug Development

Quinoline-4-carboxylic acid derivatives are of significant interest in drug development. For instance, they have been investigated as inhibitors of signal transducer and activator of transcription 3 (STAT3), a key protein involved in cancer cell signaling pathways.[7] Furthermore, the 2-phenylquinoline-4-carboxylic acid scaffold has been explored for the development of novel histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[11][12] The synthesis of analogs such as this compound allows for the exploration of structure-activity relationships, potentially leading to the discovery of more potent and selective therapeutic agents.

References

Application Notes & Protocols: Pfitzinger Synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pfitzinger Reaction in Modern Drug Discovery

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile pathway for the synthesis of quinoline-4-carboxylic acids.[1][2] First described by Wilhelm Pfitzinger in 1886, this reaction involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group.[1][3] The resulting quinoline-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of a specific analogue, 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid . This target molecule is of significant interest to drug development professionals due to the established bioactivity of the 2-phenylquinoline-4-carboxylic acid framework, which has been explored for applications such as histone deacetylase (HDAC) inhibition.[6][7] The dimethyl substitution on the benzo-ring further modulates the compound's lipophilicity and steric profile, potentially influencing its interaction with biological targets.

This guide is designed for researchers and scientists, offering not just a step-by-step procedure but also critical insights into the underlying mechanism and experimental choices to ensure reproducibility and success.

Reaction Mechanism: A Stepwise Annulation

The Pfitzinger synthesis proceeds through a well-established sequence of base-catalyzed reactions. Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis. The entire process can be broken down into five key stages:

  • Isatin Ring Opening: The reaction commences with the hydrolysis of the amide bond within the substituted isatin (6,7-dimethylisatin) by a strong base, typically potassium hydroxide (KOH). This irreversible step opens the five-membered ring to form the potassium salt of an aminophenyl keto-acid (isatinate).[1][3]

  • Imine Formation: The primary amine of the opened isatinate intermediate undergoes a condensation reaction with the carbonyl group of the ketone (acetophenone) to form an imine, also known as a Schiff base.[8]

  • Tautomerization: The imine rapidly tautomerizes to its more thermodynamically stable enamine isomer.[1][4] This step is critical as it positions the nucleophilic enamine for the subsequent cyclization.

  • Intramolecular Cyclization: The enamine performs an intramolecular nucleophilic attack on the ketone carbonyl group of the original isatinate moiety. This aldol-type condensation forges the new six-membered ring that will become the core of the quinoline system.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, which results in the formation of the stable, aromatic quinoline ring system to yield the final product.[1]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Cascade Isatin 6,7-Dimethylisatin RingOpening Isatinate Salt (Keto-acid) Isatin->RingOpening 1. Hydrolysis Ketone Acetophenone Imine Imine Intermediate Ketone->Imine Base KOH (Base) RingOpening->Imine 2. Condensation Enamine Enamine Tautomer Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product 7,8-Dimethyl-2-phenyl- quinoline-4-carboxylic Acid Cyclized->Product 5. Dehydration (-H₂O)

Caption: The Pfitzinger reaction mechanism for synthesizing the target compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 6,7-dimethylisatin and acetophenone.

Materials and Reagents
  • 6,7-Dimethylisatin (C₁₀H₉NO₂)

  • Acetophenone (C₈H₈O)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl, 2M solution) or Glacial Acetic Acid

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Vacuum oven

Safety Precautions
  • The Pfitzinger reaction utilizes a strong base (KOH) and involves heating. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Perform all steps within a certified chemical fume hood to avoid inhalation of solvent vapors.[3]

  • The dissolution of KOH in ethanol is highly exothermic; prepare the solution with care.

Step-by-Step Procedure
  • Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.1 mol) in 50 mL of 95% ethanol. Stir until all pellets have dissolved.

  • Isatin Ring Opening: To the stirred KOH solution, add 6,7-dimethylisatin (0.05 mol). The color of the mixture should change from a deep orange/red to a brownish or pale yellow, indicating the formation of the potassium isatinate salt.[4] Allow this mixture to stir at room temperature for 1 hour.

    • Senior Application Scientist's Note: This initial stirring period is crucial. Pre-forming the isatinate salt before adding the ketone minimizes potential side reactions, such as the base-catalyzed self-condensation of acetophenone, leading to a cleaner reaction profile and higher yield.[9]

  • Addition of Acetophenone: Slowly add acetophenone (0.055 mol, 1.1 equivalents) to the reaction mixture using a dropping funnel over 10-15 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 79°C for ethanol) using a heating mantle. Maintain a steady reflux with continuous stirring for 24 hours.[4]

    • Senior Application Scientist's Note: The reaction progress can be monitored by TLC. A sample from the reaction mixture, once acidified, should show the disappearance of the isatin starting material and the appearance of a new, UV-active spot for the product.

  • Solvent Removal and Work-up: After 24 hours, allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[4]

  • Aqueous Dissolution and Extraction: Add 100 mL of deionized water to the resulting residue. Stir until all the solid material (the potassium salt of the product) has dissolved. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted acetophenone and other neutral impurities.[4] Discard the organic layers.

  • Precipitation of the Product: Cool the remaining aqueous layer in an ice bath. While stirring vigorously, slowly acidify the solution by adding 2M HCl or glacial acetic acid dropwise until the pH reaches approximately 4-5. A precipitate should form immediately.[4][10]

    • Senior Application Scientist's Note: The product exists as a water-soluble potassium carboxylate salt in the basic solution. Acidification protonates the carboxylate group, rendering the final carboxylic acid insoluble in water and causing it to precipitate out of the solution.

  • Isolation and Drying: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[4] Dry the collected solid in a vacuum oven at 60-70°C to a constant weight.

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.[4]

Data Summary and Characterization

Reaction Parameters
ParameterValue/ReagentMolar Amount (mol)Molar RatioNotes
Isatin Derivative6,7-Dimethylisatin0.051.0Limiting Reagent
Carbonyl CompoundAcetophenone0.0551.1Slight excess to ensure complete reaction.
BasePotassium Hydroxide (KOH)0.12.0Required for initial ring opening.
Solvent95% Ethanol50 mL-Reaction medium.
Reaction Temp.~79°C (Reflux)--Provides energy for condensation/cyclization.
Reaction Time24 hours--Typical duration for Pfitzinger reactions.[4]
Expected Yield65-85%--Based on similar reported syntheses.[11][12]
Product Characterization

The identity and purity of the synthesized this compound (MW: 277.32 g/mol ) should be confirmed using standard analytical techniques.[13][14]

  • ¹H-NMR: Expect characteristic signals for the aromatic protons on the quinoline and phenyl rings, two distinct singlets for the two methyl groups, and a broad singlet for the carboxylic acid proton.

  • ¹³C-NMR: Expect distinct signals for the 18 carbons, including the carbonyl carbon of the carboxylic acid and the quaternary carbons of the quinoline core.[15]

  • FT-IR: Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).

  • HRMS (High-Resolution Mass Spectrometry): The measured m/z value should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire synthesis and purification process.

Pfitzinger_Workflow start Start setup Reaction Setup: 1. Dissolve KOH in EtOH 2. Add 6,7-Dimethylisatin (Stir 1h) 3. Add Acetophenone start->setup reaction Reaction: Reflux for 24h setup->reaction workup Work-up: 1. Cool & Evaporate EtOH 2. Dissolve in H₂O 3. Wash with Diethyl Ether reaction->workup precipitate Precipitation: 1. Cool Aqueous Layer 2. Acidify to pH 4-5 with HCl workup->precipitate isolate Isolation: 1. Vacuum Filtration 2. Wash with Cold H₂O 3. Dry in Vacuum Oven precipitate->isolate purify Purification (Optional): Recrystallize from EtOH/H₂O isolate->purify end Final Product isolate->end If sufficiently pure purify->end

Caption: General experimental workflow for the Pfitzinger synthesis.

Conclusion

The Pfitzinger reaction remains an indispensable tool in synthetic organic and medicinal chemistry for accessing the valuable quinoline-4-carboxylic acid scaffold.[4] The protocol detailed herein provides a reliable and well-rationalized method for the synthesis of this compound. By understanding the underlying mechanism and the purpose of each experimental step, researchers can confidently apply and adapt this synthesis for the creation of diverse quinoline derivatives, furthering the development of novel therapeutic agents.

References

protocol for synthesizing 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds, forming the structural backbone of many pharmaceuticals and biologically active molecules. Their derivatives are known to exhibit a wide array of therapeutic properties, including antitumor, antimalarial, antibacterial, and antiviral activities.[1][2] The specific compound, this compound, with its distinct substitution pattern, is of interest to researchers in medicinal chemistry for the development of novel therapeutic agents. The strategic placement of dimethyl and phenyl groups on the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties.

This document provides a detailed protocol for the synthesis of this compound, primarily focusing on the Pfitzinger reaction, a reliable and versatile method for constructing substituted quinoline-4-carboxylic acids.[3][4] An alternative synthetic strategy, the Doebner reaction, is also discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the chemical rationale behind the experimental procedures.

Synthetic Strategies: A Comparative Overview

Two primary named reactions are commonly employed for the synthesis of quinoline-4-carboxylic acids: the Pfitzinger reaction and the Doebner reaction.

  • The Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6] It is a robust method for producing 2,3-disubstituted quinoline-4-carboxylic acids.[5] For the target molecule, this would involve the reaction of 6,7-dimethylisatin with acetophenone.

  • The Doebner Reaction: This is a three-component reaction where an aniline, an aldehyde, and pyruvic acid condense to form a quinoline-4-carboxylic acid.[1][5] To synthesize the target compound via this route, 3,4-dimethylaniline, benzaldehyde, and pyruvic acid would be the required starting materials.

While both methods are effective, the Pfitzinger reaction is often preferred for its straightforward approach to achieving specific substitution patterns on the quinoline ring, starting from readily available or synthesizable isatin derivatives.

Principle of the Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a powerful tool for the synthesis of substituted quinoline-4-carboxylic acids.[4][5] The mechanism proceeds through several key steps, initiated by a strong base.

  • Ring Opening of Isatin: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate, an isatinate.[3][4]

  • Condensation to Form a Schiff Base: The aniline moiety of the opened intermediate then condenses with the carbonyl group of the second reactant (in this case, acetophenone) to form an imine, commonly known as a Schiff base.[4][7]

  • Tautomerization: The imine can then tautomerize to its more stable enamine form.[4]

  • Intramolecular Cyclization and Dehydration: The final steps involve an intramolecular Claisen-like condensation of the enamine, followed by dehydration to yield the aromatic this compound product.[3][4]

Pfitzinger_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product 6,7-Dimethylisatin 6,7-Dimethylisatin Ring_Opening 1. Ring Opening of Isatin (Base-catalyzed hydrolysis) 6,7-Dimethylisatin->Ring_Opening + KOH Acetophenone Acetophenone Condensation 2. Condensation (Formation of Schiff Base) Ring_Opening->Condensation + Acetophenone Tautomerization 3. Tautomerization to Enamine Condensation->Tautomerization Cyclization_Dehydration 4. Intramolecular Cyclization & Dehydration Tautomerization->Cyclization_Dehydration Product This compound Cyclization_Dehydration->Product

Caption: Mechanism of the Pfitzinger Reaction.

Experimental Protocol: Pfitzinger Synthesis

This protocol details the synthesis of this compound from 6,7-dimethylisatin and acetophenone.

Materials and Equipment
ReagentsEquipment
6,7-DimethylisatinRound-bottom flask (250 mL)
AcetophenoneReflux condenser
Potassium hydroxide (KOH)Heating mantle with magnetic stirrer
Ethanol (95%)Büchner funnel and vacuum flask
Hydrochloric acid (HCl), conc.Beakers and graduated cylinders
Diethyl etherpH paper or pH meter
Distilled waterThin Layer Chromatography (TLC) plates
Celite or filter aidTLC chamber and UV lamp
Step-by-Step Procedure

Caption: Experimental workflow for the Pfitzinger synthesis.

  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Caution: The dissolution of KOH in ethanol is highly exothermic and should be done with cooling.

  • Isatin Ring Opening: To the stirred KOH solution, add 0.05 mol of 6,7-dimethylisatin. The color of the mixture will likely change as the isatin ring opens to form the potassium salt of the corresponding isatinic acid. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of this intermediate.

  • Addition of the Carbonyl Component: To the reaction mixture, add a stoichiometric equivalent (0.05 mol) of acetophenone dropwise using a dropping funnel.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-14 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of water.

    • To remove any unreacted acetophenone and other neutral impurities, extract the aqueous solution with diethyl ether (2 x 50 mL). Discard the organic layers.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid with constant stirring until the pH reaches 4-5. This will cause the product to precipitate.

    • Cool the suspension in an ice bath for at least 30 minutes to maximize the precipitation of the carboxylic acid.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterization: The final product, this compound, should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Route: The Doebner Reaction

The Doebner reaction provides an alternative, three-component approach to synthesizing quinoline-4-carboxylic acids.[5]

Principle: This reaction involves the condensation of an aniline (3,4-dimethylaniline), an aldehyde (benzaldehyde), and pyruvic acid in a suitable solvent, often ethanol, and can be catalyzed by acids.[2][8]

Mechanism Overview:

  • Formation of a Schiff base from the aniline and aldehyde.

  • Reaction of the Schiff base with the enolate of pyruvic acid.

  • Cyclization and subsequent oxidation/aromatization to form the quinoline ring.

Doebner_Mechanism cluster_start_doebner Starting Materials cluster_steps_doebner Reaction Steps cluster_product_doebner Final Product 3,4-Dimethylaniline 3,4-Dimethylaniline Schiff_Base_Formation 1. Schiff Base Formation 3,4-Dimethylaniline->Schiff_Base_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base_Formation Pyruvic_Acid Pyruvic Acid Michael_Addition 2. Michael-type Addition of Pyruvic Acid Enolate Pyruvic_Acid->Michael_Addition Schiff_Base_Formation->Michael_Addition Cyclization_Aromatization 3. Cyclization and Aromatization Michael_Addition->Cyclization_Aromatization Product_Doebner This compound Cyclization_Aromatization->Product_Doebner

Caption: Simplified mechanism of the Doebner Reaction.

Safety Precautions

  • Potassium hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution process is highly exothermic.

  • Acetophenone: Flammable liquid and vapor. Harmful if swallowed. Causes eye irritation.

  • Hydrochloric acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood.

  • Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis. All procedures should be carried out in a well-ventilated fume hood.

Data Summary

ParameterValue
Target Compound This compound
Molecular Formula C₁₉H₁₇NO₂
Molecular Weight 299.34 g/mol
Primary Synthetic Route Pfitzinger Reaction
Starting Materials 6,7-Dimethylisatin, Acetophenone, Potassium hydroxide
Solvent Ethanol (95%)
Reaction Time 12-14 hours
Reaction Temperature Reflux
Purification Method Recrystallization from Ethanol/Water

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the base is of good quality and the solution is concentrated enough.
Incomplete precipitation of the product.Ensure the pH is correctly adjusted to 4-5. Cool the solution for a longer period in an ice bath.
Product is oily or impure Presence of unreacted starting materials or byproducts.Ensure thorough extraction with diethyl ether to remove neutral impurities. Recrystallize the product carefully, possibly more than once.
Difficulty in crystallization Solution is too dilute or contains impurities.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization.

References

Application Note: High-Purity Isolation of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, experience-driven guide for the purification of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid by recrystallization. The protocol is designed for researchers, medicinal chemists, and process development scientists seeking to achieve high purity of this and structurally related quinoline-4-carboxylic acid derivatives. We delve into the rationale behind solvent selection, provide a detailed step-by-step protocol, and offer troubleshooting guidance based on an understanding of potential impurities, particularly those arising from the common Doebner-von Miller synthetic route.

Introduction: The Rationale for Recrystallization

This compound is a member of the quinoline-4-carboxylic acid class of compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[1] The biological activity and material properties of these compounds are intrinsically linked to their purity. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the mother liquor.

The selection of an appropriate solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

Understanding Potential Impurities: A Nod to Synthesis

To devise a robust purification strategy, it is essential to anticipate the likely impurities. A common and efficient method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner-von Miller reaction.[3] This acid-catalyzed condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursors), and pyruvic acid is effective but can generate specific byproducts.

Common Impurities from Doebner-von Miller Synthesis:

  • Unreacted Starting Materials: Residual aniline (e.g., 3,4-dimethylaniline) and α,β-unsaturated carbonyl compounds.

  • Polymeric Tars: Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl component is a major source of tar-like byproducts, which can be challenging to remove.[4][5]

  • Reduced Intermediates: Incomplete oxidation in the final step of the reaction can lead to dihydroquinoline or tetrahydroquinoline impurities.[5]

  • Regioisomers: Depending on the starting materials, isomeric quinoline derivatives may form.

A well-designed recrystallization protocol will effectively separate the desired product from these potential contaminants.

Physicochemical Properties & Solvent Selection

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₅NO₂[6]
Molecular Weight277.32 g/mol [6]
Melting Point231-232 °CMatrix Scientific

The relatively high melting point suggests a stable crystalline lattice. The presence of a carboxylic acid group allows for hydrogen bonding, while the phenyl and dimethylquinoline core imparts significant hydrophobicity.

Solvent Screening Rationale:

Based on literature precedents for the recrystallization of other 2-aryl-quinoline-4-carboxylic acids, ethanol is a promising initial choice.[7] A broader screening of solvents with varying polarities is recommended for optimization.

Table 2: Recommended Solvents for Screening

SolventPolarityRationale for Inclusion
EthanolPolar ProticFrequently cited for recrystallization of similar compounds.[7] Good balance of polarity to dissolve the molecule when hot.
IsopropanolPolar ProticSimilar to ethanol, but the bulkier alkyl group may fine-tune solubility.
Ethyl AcetatePolar AproticA less polar option that can be effective for moderately polar compounds.
TolueneNon-polarMay be useful in a two-solvent system with a more polar solvent.
AcetonePolar AproticA strong solvent that could be part of a two-solvent system (e.g., with hexanes).
Acetic AcidPolar ProticCan be an effective solvent for carboxylic acids, but removal can be challenging.

For a two-solvent recrystallization, a pair of miscible solvents is chosen where the target compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[8]

Experimental Protocol

This protocol is a starting point and may require optimization based on the initial purity of the crude material.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 200 proof)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol).

  • Heating to Reflux: Gently heat the mixture to reflux with continuous stirring. Add the solvent in small portions until the solid completely dissolves. Expert Tip: Avoid adding an excessive amount of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or tar) are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the solution during this phase can lead to the formation of smaller, less pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation by Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the melting point.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Product dissolve Add minimal hot solvent start->dissolve hot_sol Hot Saturated Solution dissolve->hot_sol hot_filtration Hot Filtration (Optional) hot_sol->hot_filtration Insoluble impurities? slow_cool Slow Cooling to RT hot_sol->slow_cool No insoluble impurities hot_filtration->slow_cool ice_bath Ice Bath Cooling slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with cold solvent filtration->washing mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A flowchart illustrating the key stages of the recrystallization process.

Purity Assessment and Troubleshooting

Purity Verification:

  • Melting Point Analysis: A sharp melting point close to the literature value (231-232 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is indicative of high purity.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any residual impurities.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Oiling Out The compound's solubility is too high, or the solution is cooling too rapidly.Re-heat the solution and add more solvent. Ensure slow cooling. Consider using a different solvent system.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low Recovery Yield Too much solvent was added, or the compound has significant solubility in the cold solvent.Use the minimum amount of solvent necessary for dissolution. Ensure adequate cooling in an ice bath.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider a pre-treatment with activated charcoal before hot filtration. A second recrystallization may be necessary.

Conclusion

Recrystallization is a fundamentally important and highly effective technique for the purification of this compound. By understanding the potential impurities from its synthesis and applying a systematic approach to solvent selection and protocol execution, researchers can consistently obtain material of high purity suitable for a wide range of applications. This guide provides a robust framework for achieving this, emphasizing the scientific principles that underpin this classic purification method.

References

Purity Determination of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid using a Validated Reversed-Phase HPLC Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. The method is designed for researchers, scientists, and quality control analysts in the pharmaceutical and chemical development sectors. By leveraging a C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase, this protocol ensures high resolution, excellent peak symmetry, and accurate quantification of the main component and potential impurities. The methodology is grounded in established chromatographic principles and adheres to the system suitability criteria outlined in the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3]

Introduction and Scientific Principle

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[4][5] Accurate determination of its purity is a critical step in drug discovery and development, ensuring the safety, efficacy, and reproducibility of scientific investigations.

The analytical method described herein is based on reversed-phase chromatography, the most powerful and versatile mode of HPLC. The analyte's structure, which includes a hydrophobic quinoline backbone, a phenyl group, and two methyl groups, lends itself to strong retention on a nonpolar stationary phase like C18.[6] The presence of an ionizable carboxylic acid group necessitates careful control of the mobile phase pH.

Causality of Method Design: To achieve sharp, symmetrical peaks and reproducible retention times, the mobile phase is acidified with 0.1% phosphoric acid. This maintains the mobile phase pH well below the pKa of the carboxylic acid moiety, ensuring it remains in its neutral, protonated form (-COOH). Suppressing this ionization minimizes undesirable secondary interactions with residual silanols on the silica-based stationary phase, which could otherwise lead to significant peak tailing.[7] A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak within a reasonable runtime.

Materials and Instrumentation

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

Chemicals and Reagents
  • This compound: Reference standard and analytical sample.

  • Acetonitrile (MeCN): HPLC grade or higher.

  • Water: HPLC or Milli-Q grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%).

  • Methanol (MeOH): HPLC grade (for sample preparation).

Chromatographic Column
  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column with high carbon load and good end-capping is recommended.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution See Table in Section 4.3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm (or λmax determined by DAD)
Injection Volume 10 µL
Sample Diluent Methanol or Acetonitrile/Water (50:50, v/v)
Run Time 25 minutes

Detailed Experimental Protocol

The following protocol provides a step-by-step workflow for the purity analysis.

Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Reference Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solution (approx. 0.05 mg/mL): Transfer 1.0 mL of the Stock Solution into a 20 mL volumetric flask and dilute to volume with the sample diluent. This solution is used for system suitability checks.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the analytical sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 10 minutes if necessary to ensure complete dissolution.

HPLC System Setup and Equilibration
  • Purge the HPLC pumps with their respective mobile phases to remove air bubbles.

  • Set the initial mobile phase composition to 60% A and 40% B.

  • Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Gradient Elution Program

The use of a gradient is crucial for separating potential impurities that may be more or less retained than the main compound.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040
System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified according to established guidelines.[1][8]

  • Inject the Working Standard Solution (0.05 mg/mL) five consecutive times.

  • Evaluate the results against the following criteria:

    • Tailing Factor (T): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

    • Repeatability (%RSD): The relative standard deviation of the peak area for the five replicate injections must be ≤ 2.0%.

Chromatographic Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% H3PO4 | B: ACN) B Prepare Standard & Sample Solutions (0.5 mg/mL) A->B C Equilibrate HPLC System & Column B->C D Perform System Suitability Test (SST) C->D E Inject Blank (Diluent) D->E F Inject Sample Solution E->F G Integrate Chromatogram (All Peaks > 0.05%) F->G H Calculate Purity via Area Percent Normalization G->H I Generate Final Report H->I

Fig 1. HPLC Purity Analysis Workflow.
  • Blank Injection: Inject the sample diluent once to ensure no interfering peaks are present.

  • Sample Injection: Inject the prepared Sample Solution (0.5 mg/mL) once.

  • Data Acquisition: Collect the chromatogram for the full 25-minute run time.

Data Analysis and Purity Calculation

Purity is determined using the area percent normalization method. This method assumes that all components in the sample have a similar response factor at the chosen wavelength.

  • Integrate all peaks in the sample chromatogram that have a peak area greater than 0.05% of the total area.

  • Calculate the percentage purity using the following formula:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Rationale and Validation Principles

This protocol is designed to be self-validating for its intended purpose. The principles behind the method choices align with International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[9][10][11][12]

G Analyte Analyte Properties Hydrophobic Core (LogP ≈ 3.2) Ionizable Carboxylic Acid Strong UV Chromophore Method Method Selection Mode: Reversed-Phase HPLC Why: Optimal for nonpolar analytes Analyte->Method Column Stationary Phase Type: C18 (Nonpolar) Why: Maximizes hydrophobic interactions Method->Column MobilePhase Mobile Phase Design A: 0.1% H3PO4 (Acidic) B: Acetonitrile (Organic) Elution: Gradient Method->MobilePhase Rationale Key Rationale Acidification: Suppresses ionization, improves peak shape Gradient: Resolves impurities of varying polarity MobilePhase->Rationale

Fig 2. Logic Diagram for Method Development.
  • Specificity: The gradient method is designed to separate the main analyte from process-related impurities and potential degradation products, demonstrating specificity.

  • Linearity & Range: While not fully validated here, the method is suitable for establishing linearity by analyzing a series of standard solutions over a defined concentration range (e.g., 0.05% to 120% of the nominal concentration).

  • Limit of Detection (LOD) & Quantitation (LOQ): The sensitivity of the method can be formally determined, but a reporting threshold of 0.05% is standard practice for high-purity substances.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high. 2. Column degradation. 3. Secondary interactions.1. Ensure mobile phase A is correctly prepared (0.1% H₃PO₄). 2. Replace the column. 3. Use a column with high-purity silica and robust end-capping.
Poor Resolution 1. Inappropriate gradient slope. 2. Column losing efficiency.1. Modify the gradient to be shallower (e.g., extend the gradient time). 2. Replace the column.
Baseline Drift/Noise 1. Inadequate column equilibration. 2. Contaminated mobile phase. 3. Detector lamp failing.1. Extend the column equilibration time. 2. Prepare fresh mobile phases. 3. Check detector lamp energy and replace if necessary.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuating column temperature. 3. Pump malfunction or leaks.1. Prepare mobile phases carefully; use a well-mixed online degasser. 2. Ensure the column oven is set and stable at 30 °C. 3. Check the HPLC system for pressure fluctuations and perform maintenance.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and high-resolution tool for determining the purity of this compound. The logical design, based on the analyte's physicochemical properties, ensures excellent chromatographic performance. By incorporating system suitability tests as mandated by pharmacopeial standards, the protocol guarantees the validity of the analytical results, making it highly suitable for routine quality control and research applications in regulated environments.

References

Application Notes and Protocols: In Vitro Assay Design for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a specific derivative of this class, possessing a unique substitution pattern that suggests the potential for novel pharmacological effects.[4] The presence of the quinoline core, coupled with lipophilic methyl groups and a phenyl ring, hints at the possibility of interaction with targets within the central nervous system (CNS). Notably, various quinoline derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[5][6]

This application note provides a comprehensive guide for the in vitro characterization of this compound, with a primary focus on investigating its potential as an NMDA receptor antagonist. We present a logical workflow, from initial binding studies to functional characterization, equipping researchers in drug discovery and pharmacology with the necessary protocols to elucidate the compound's mechanism of action.

Scientific Rationale: Targeting the NMDA Receptor

The NMDA receptor, a ligand-gated ion channel activated by the neurotransmitter glutamate, is crucial for excitatory neurotransmission in the CNS.[7] Its overactivation is implicated in a range of neuropathological conditions, including neurodegenerative diseases and psychiatric disorders. The NMDA receptor complex possesses multiple binding sites that can be targeted for modulation, including the glutamate binding site, the co-agonist glycine binding site, and a channel-blocking site within the ion pore.[5] The structural similarity of quinoline-4-carboxylic acid derivatives to known glycine site antagonists makes this a particularly compelling hypothesis for the mechanism of action of this compound.[8]

This guide will therefore focus on a tiered approach to assay design, beginning with an assessment of direct binding to the NMDA receptor and progressing to functional assays that measure the compound's effect on receptor activation.

Experimental Workflow for Characterizing this compound

A systematic in vitro evaluation is critical to understanding the pharmacological profile of a novel compound. The following workflow is designed to first establish interaction with the target and then to elucidate the functional consequences of this interaction.

experimental_workflow A Compound Preparation & QC B Primary Assay: Radioligand Binding Assay A->B Solubilized Compound C Secondary Assay: Electrophysiology (Patch-Clamp) B->C Confirmed Binder D Orthogonal Assay: Fluorescence-Based Calcium Flux Assay B->D Confirmed Binder E Data Analysis & Interpretation C->E Functional Data (IC50, Mechanism) D->E Functional Data (IC50)

Figure 1: A tiered experimental workflow for the in vitro characterization of this compound, starting from compound preparation and progressing through primary and secondary functional assays to final data analysis.

Part 1: Primary Screening - Radioligand Binding Assay

The initial step is to determine if this compound directly interacts with the NMDA receptor. A competitive radioligand binding assay is a robust and sensitive method for this purpose.[9][10] This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.

Protocol 1: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is designed to assess the affinity of this compound for the glycine binding site of the NMDA receptor.

Materials:

  • Receptor Source: Rat brain cortical membranes or membranes from HEK293 cells stably expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).[9]

  • Radioligand: [³H]CGP 39653, a high-affinity antagonist for the glutamate binding site, or a suitable glycine site radioligand.[7]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target site (e.g., 1 mM glycine or 1 mM L-glutamate).

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.

  • Scintillation Counter: For quantifying radioactivity.

  • Scintillation Fluid.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound at various concentrations or vehicle control (for total binding).

    • Non-specific binding control (for determining non-specific binding).

    • Radioligand (at a concentration close to its Kd).

    • Receptor membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).[11]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

ParameterValue
Radioligand[³H]CGP 39653
Radioligand Concentration2 nM
Receptor SourceRat Cortical Membranes
Incubation Time90 minutes
Incubation Temperature30°C
IC50 of CompoundTBD
Ki of CompoundTBD

Table 1: Example parameters for a radioligand binding assay. TBD (To Be Determined) values will be obtained from the experimental data.

Part 2: Functional Characterization - Electrophysiology

A confirmed binder from the primary screen must be evaluated for its functional effect on the NMDA receptor. Whole-cell patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators, providing detailed information on the mechanism of action (e.g., competitive vs. non-competitive antagonism, channel block).[12][13]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on NMDA Receptor-Expressing Cells

This protocol measures the effect of this compound on NMDA receptor-mediated currents in a controlled cellular environment.

Materials:

  • Cell Line: HEK293 cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[12]

  • Patch-Clamp Rig: Including a microscope, micromanipulators, an amplifier, and data acquisition software.

  • Patch Pipettes: Glass capillaries pulled to a fine tip.

  • Intracellular Solution (in mM): e.g., 70 KCl, 70 KF, 10 HEPES, 1 EGTA, pH 7.2.[12]

  • Extracellular Solution (in mM): e.g., 145 NaCl, 4 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, pH 7.4.[12]

  • NMDA Receptor Agonists: NMDA and Glycine.

  • Test Compound: this compound.

  • Positive Control: A known NMDA receptor antagonist (e.g., D-AP5 for the glutamate site, or a known glycine site antagonist).

Procedure:

  • Cell Culture: Culture the NMDA receptor-expressing HEK293 cells on glass coverslips.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Using a micromanipulator, approach a cell with a patch pipette filled with intracellular solution and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.[12]

  • Eliciting NMDA Currents:

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current.

  • Compound Application:

    • After establishing a stable baseline of NMDA-evoked currents, co-apply this compound at various concentrations with the agonists.

    • Record the effect on the current amplitude.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

    • To investigate the mechanism of antagonism, perform a Schild analysis by measuring the shift in the agonist dose-response curve in the presence of the antagonist.

patch_clamp_workflow A Obtain Whole-Cell Configuration B Establish Baseline NMDA-Evoked Current A->B C Apply Test Compound + Agonists B->C D Record Change in Current Amplitude C->D E Washout and Recovery D->E F Dose-Response Analysis D->F E->B Repeat with different concentrations

Figure 2: A simplified workflow for a whole-cell patch-clamp experiment to assess the functional antagonism of this compound on NMDA receptors.

Part 3: Orthogonal High-Throughput Screening - Calcium Flux Assay

For higher throughput screening or as an alternative functional assay, a fluorescence-based calcium flux assay can be employed. This method measures the influx of calcium through the NMDA receptor channel upon activation.[14][15]

Protocol 3: Fluorescence-Based Calcium Flux Assay

This protocol provides a high-throughput method to assess the functional antagonism of this compound.

Materials:

  • Cell Line: HEK293 cells expressing NMDA receptor subunits.[14]

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.[16][17]

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with controlled Mg²⁺ concentration.

  • NMDA Receptor Agonists: NMDA and Glycine.

  • Test Compound: this compound.

  • Fluorescence Plate Reader: With automated liquid handling capabilities.

  • 384-well Plates: Black-walled, clear-bottom plates suitable for fluorescence measurements.

Procedure:

  • Cell Plating: Plate the NMDA receptor-expressing cells in a 384-well plate and incubate overnight.[14]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.

  • Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for a short period.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Use the automated liquid handler to add a solution of NMDA and glycine to the wells to stimulate the receptors.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium.

    • Calculate the response (e.g., peak fluorescence or area under the curve) for each well.

    • Normalize the data to the response in the absence of the test compound.

    • Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Data Presentation:

Assay ParameterExperimental Condition
Cell LineHEK293-GluN1/GluN2A
Fluorescent DyeFluo-4 AM
Agonist Concentrations100 µM NMDA, 10 µM Glycine
Compound Concentration Range1 nM - 100 µM
IC50 of CompoundTBD

Table 2: Example parameters for a fluorescence-based calcium flux assay. TBD (To Be Determined) values will be obtained from the experimental data.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound, with a focus on its potential as an NMDA receptor antagonist. By following this tiered approach, researchers can efficiently determine the compound's binding affinity, functional potency, and mechanism of action. Positive results from these assays would warrant further investigation, including selectivity profiling against other receptors and progression into more complex cellular and in vivo models to fully elucidate the therapeutic potential of this promising compound.

References

Application Note & Protocols: A Multi-Parametric Approach to Assessing the Cytotoxicity of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. Quinoline derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including significant anticancer properties.[1] A thorough and multi-faceted assessment of cytotoxicity is therefore a cornerstone of preclinical evaluation. We present an integrated strategy employing three distinct, yet complementary, cell-based assays to build a robust cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and a luminescent Caspase-3/7 assay for the specific detection of apoptosis. This multi-parametric approach moves beyond a simple live/dead binary, offering critical insights into the potential mechanisms of compound-induced cell death.

Part 1: Foundational Principles & Rationale for Assay Selection

Potential Mechanism of Action: The 2-phenylquinoline-4-carboxylic acid scaffold has been identified in compounds that function as Histone Deacetylase (HDAC) inhibitors.[3][4] Inhibition of HDACs is a validated anticancer strategy that can lead to cell cycle arrest and the induction of programmed cell death, or apoptosis.[4] This informs our selection of an apoptosis-specific assay to investigate if this is a primary mechanism of cell death for this compound.

1.1. Assay 1: Metabolic Viability (MTT Assay) The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5] The core principle involves the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell health.[6]

1.2. Assay 2: Membrane Integrity (LDH Release Assay) This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is rapidly released when the plasma membrane is compromised, a hallmark of necrosis or the late stages of apoptosis.[7][8] The assay is a coupled enzymatic reaction: released LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt to a colored formazan product.[9] The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[7]

1.3. Assay 3: Apoptosis Detection (Caspase-Glo® 3/7 Assay) To specifically probe for apoptosis, we utilize an assay that measures the activity of caspases-3 and -7. These "executioner" caspases are key proteases that, once activated, orchestrate the systematic disassembly of the cell during apoptosis.[10][11] Their activity is a reliable and early indicator of this specific cell death pathway.[10] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[12][13] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[12]

Part 2: Experimental Design & Workflow

A robust experimental design is critical for generating reproducible and meaningful data. This includes careful cell line selection, appropriate controls, and a logical workflow.

2.1. Cell Line Selection The choice of cell lines should be guided by the potential therapeutic application of the compound. Since quinoline derivatives often show anticancer activity, a panel of cancer cell lines is recommended.[14][15] Furthermore, including a non-cancerous cell line is essential to evaluate selective cytotoxicity.

  • Cancer Cell Panel:

    • MCF-7: Human breast adenocarcinoma (adherent).

    • HCT116: Human colorectal carcinoma (adherent).

    • K-562: Human chronic myelogenous leukemia (suspension).

  • Non-Cancerous Control:

    • Vero: Kidney epithelial cells from an African green monkey (adherent).[16]

2.2. Essential Controls For each assay, the following controls must be included on every plate to ensure data validity:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This represents 0% cytotoxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm the assay is performing correctly and the cells are responsive.

  • Maximum Release Control (for LDH Assay): Cells treated with a lysis buffer to induce 100% LDH release.[8]

  • Medium Background Control: Wells containing only culture medium to measure background absorbance/luminescence.

2.3. General Experimental Workflow

The overall process follows a standardized sequence from cell culture to data analysis, allowing for the parallel or sequential performance of the three core assays.

G cluster_prep Preparation cluster_treat Treatment cluster_assays Assay Execution cluster_analysis Data Acquisition & Analysis start Culture & Passage Selected Cell Lines seed Seed Cells into 96-Well Plates start->seed incubate Incubate 24h for Adherence seed->incubate treat Treat Cells with Serial Dilutions of This compound & Controls (Vehicle, Positive) incubate->treat incubate_treat Incubate for 24h, 48h, 72h treat->incubate_treat ldh LDH Assay: Collect Supernatant mtt MTT Assay: Add MTT Reagent caspase Caspase-3/7 Assay: Add Caspase-Glo® Reagent read_ldh Read Absorbance (490nm) ldh->read_ldh read_mtt Solubilize Formazan Read Absorbance (570nm) mtt->read_mtt read_caspase Read Luminescence caspase->read_caspase analysis Calculate % Viability / Cytotoxicity Determine IC50 Values read_ldh->analysis read_mtt->analysis read_caspase->analysis

Caption: General workflow for multi-parametric cytotoxicity assessment.

Part 3: Detailed Experimental Protocols

3.1. General Cell Seeding Protocol (Adherent Cells)

  • Culture cells to ~80% confluency in appropriate growth medium.

  • Trypsinize cells, neutralize, and centrifuge to collect the cell pellet.

  • Resuspend the pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well).

  • Dispense 100 µL of the cell suspension into each well of a clear 96-well plate for MTT/LDH assays or a white-walled 96-well plate for the Caspase-Glo® assay.

  • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

3.2. Protocol: MTT Cytotoxicity Assay [17][18]

  • After the 24-hour cell adherence incubation, carefully remove the medium.

  • Add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control to the appropriate wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium from the wells.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

3.3. Protocol: LDH Release Cytotoxicity Assay [9][19]

  • Prepare and treat cells in a 96-well plate as described in steps 1-3 of the MTT protocol. Set up "Maximum LDH Release" control wells by adding 10 µL of the kit's Lysis Solution 1 hour before the endpoint.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Add 50 µL of the LDH Reaction Solution (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of Stop Solution to each well.

  • Measure the absorbance at 490 nm within 1 hour using a microplate spectrophotometer.

3.4. Protocol: Caspase-Glo® 3/7 Apoptosis Assay [11][12]

  • Prepare and treat cells in a white-walled 96-well plate as described in steps 1-3 of the MTT protocol. Note: The plate volume should be 100 µL.

  • At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.

  • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Part 4: Data Presentation & Mechanistic Interpretation

4.1. Quantitative Data Summary

Data should be processed to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability or induces a cytotoxic effect by 50%. This allows for potency comparison across cell lines.

Table 1: Hypothetical IC50 Values (µM) for this compound after 48h Treatment

Cell LineAssay TypeThis compound (IC50)Doxorubicin (IC50)
MCF-7 MTT (Viability)8.50.9
(Breast Cancer)LDH (Cytotoxicity)> 501.2
Caspase-3/7 (Apoptosis)9.10.8
HCT116 MTT (Viability)12.31.5
(Colon Cancer)LDH (Cytotoxicity)> 502.0
Caspase-3/7 (Apoptosis)13.51.3
Vero MTT (Viability)45.20.5
(Normal Kidney)LDH (Cytotoxicity)> 500.7
Caspase-3/7 (Apoptosis)> 500.4

4.2. Interpreting Multi-Parametric Data

By comparing the results of the three assays, a clearer picture of the compound's mechanism emerges:

  • Apoptotic Profile: A strong correlation between the IC50 values from the MTT assay and the Caspase-3/7 assay, coupled with a very high IC50 (>50 µM) from the LDH assay, suggests the primary mechanism of cell death is apoptosis. The loss of metabolic activity (MTT) is driven by the activation of caspases, without significant rupture of the plasma membrane (LDH).

  • Necrotic Profile: A strong correlation between MTT and LDH assay results, with little to no Caspase-3/7 activation, would indicate a necrotic or necroptotic mechanism of cell death, where loss of viability is primarily due to membrane damage.

  • Selective Cytotoxicity: A significantly lower IC50 value in cancer cell lines (e.g., MCF-7, HCT116) compared to the non-cancerous cell line (Vero) indicates tumor-selective activity, a highly desirable trait for a potential anticancer agent.

4.3. Visualizing the Potential Mechanism

Based on the known activities of similar quinoline scaffolds, a plausible mechanism involves the inhibition of HDACs, leading to the activation of the intrinsic apoptotic pathway.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm compound 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid hdac HDAC Enzymes compound->hdac Inhibition histones Histone Acetylation ↑ gene_exp Gene Expression Changes (e.g., p21 ↑, Bcl-2 ↓) histones->gene_exp bax Bax/Bak Activation gene_exp->bax Promotes mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp37 Caspase-3/7 Activation (Executioner Caspases) apoptosome->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Plausible apoptotic pathway initiated by HDAC inhibition.

Conclusion

The described multi-parametric strategy provides a robust and nuanced framework for assessing the cytotoxicity of this compound. By combining assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can obtain reliable IC50 values, determine selectivity, and gain crucial insights into the compound's mechanism of action. This comprehensive approach is indispensable for the rigorous evaluation required in modern drug discovery and development.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of Quinoline Carboxylic Acids

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocyclic system have been extensively investigated for their therapeutic potential, demonstrating anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] A key mechanism through which these compounds exert their effects is the inhibition of critical enzymes involved in various cellular pathways.[1]

This application note focuses on 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid , a specific derivative of this class. While the precise enzymatic targets of this particular molecule are a subject of ongoing research, the broader family of 2-phenylquinoline-4-carboxylic acids has been shown to inhibit enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs), which are crucial regulators of gene expression and other cellular processes.[4][5][6][7][8][9][10] Another notable target for quinoline-based compounds is dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret an enzyme inhibition assay to characterize the inhibitory activity of this compound against a representative enzyme, such as a recombinant human deacetylase. The principles and protocols outlined herein are broadly applicable and can be adapted for other enzyme systems.

Core Principles of Enzyme Inhibition Assays

An enzyme inhibition assay is a fundamental tool in drug discovery and development, designed to quantify the ability of a compound to reduce the activity of a specific enzyme.[12][13] The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitory compound. By comparing these rates, we can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[12][14][15] The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12][14][15]

Understanding the kinetics of enzyme inhibition is crucial for interpreting assay results. Inhibition can be broadly classified into different types, such as competitive, non-competitive, and uncompetitive, each affecting the enzyme's kinetic parameters (Km and Vmax) in a distinct manner.[16][17][18] This guide will focus on determining the IC50 value, a key parameter for initial characterization of an inhibitor's potency.[19]

Experimental Workflow: A Self-Validating System

A robust and reliable enzyme inhibition assay is built on a foundation of careful planning and execution. The following workflow is designed to be a self-validating system, with integrated controls to ensure the integrity of the data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis reagent_prep Reagent Preparation inhibitor_prep Inhibitor Dilution Series reagent_prep->inhibitor_prep Informs concentrations pre_incubation Pre-incubation: Enzyme + Inhibitor inhibitor_prep->pre_incubation enzyme_prep Enzyme Preparation enzyme_prep->pre_incubation reaction_init Reaction Initiation: Add Substrate pre_incubation->reaction_init Transfer incubation Incubation reaction_init->incubation detection Signal Detection incubation->detection Read plate data_norm Data Normalization detection->data_norm dose_response Dose-Response Curve data_norm->dose_response Plot normalized data ic50_calc IC50 Calculation dose_response->ic50_calc Non-linear regression

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Deacetylase Inhibition Assay

This protocol provides a step-by-step methodology for assessing the inhibitory effect of this compound on a commercially available recombinant human deacetylase (e.g., SIRT3 or HDAC3). This assay utilizes a fluorogenic substrate that, upon deacetylation, can be cleaved by a developer solution to produce a fluorescent signal.

Materials and Reagents
ReagentSupplierPurpose
This compoundCustom Synthesis/VendorTest Inhibitor
Recombinant Human Deacetylase (e.g., SIRT3)Commercial VendorEnzyme
Fluorogenic Deacetylase SubstrateCommercial VendorSubstrate
NAD+ (for Sirtuins)Commercial VendorCo-factor
Deacetylase Assay BufferCommercial Vendor/Lab PreparedReaction Buffer
Developer Solution (with Trichostatin A for HDACs)Commercial VendorSignal Generation
DMSO (Anhydrous)Sigma-AldrichSolvent for Inhibitor
96-well black, flat-bottom platesCorning or equivalentAssay Plate
Multichannel Pipettes and TipsGilson, Eppendorf, etc.Liquid Handling
Plate Reader (Fluorescence)BMG Labtech, Molecular Devices, etc.Signal Detection
Step-by-Step Methodology

Step 1: Preparation of Solutions [12]

  • Assay Buffer Preparation: Prepare the assay buffer according to the enzyme manufacturer's specifications. This typically includes a buffering agent (e.g., Tris-HCl), salts, and stabilizing agents. For sirtuins, ensure the buffer is supplemented with the required concentration of NAD+.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Enzyme Working Solution: Dilute the recombinant enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Substrate Working Solution: Prepare the fluorogenic substrate at the appropriate concentration in assay buffer. It is often recommended to use a substrate concentration at or near its Michaelis-Menten constant (Km) for the enzyme.[20]

Step 2: Inhibitor Dilution Series

  • Create a serial dilution of the this compound stock solution in 100% DMSO. A common approach is to perform a 1:3 serial dilution to generate a range of concentrations (e.g., from 10 mM down to sub-micromolar concentrations).

  • In a 96-well plate, further dilute the DMSO serial dilutions into assay buffer to create the final inhibitor concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

Step 3: Assay Plate Setup

  • Test Wells: Add a fixed volume of each inhibitor dilution to the wells of the 96-well plate.

  • Positive Control (No Inhibition): Add assay buffer containing the same final concentration of DMSO as the test wells. This represents 100% enzyme activity.

  • Negative Control (Background): Add assay buffer without the enzyme. This is used to subtract the background fluorescence.

Step 4: Pre-incubation with Inhibitor [12]

  • Add the enzyme working solution to all wells except the negative control wells.

  • Mix gently by tapping the plate or using an orbital shaker.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the reaction is initiated.

Step 5: Reaction Initiation and Incubation [12]

  • Initiate the enzymatic reaction by adding the substrate working solution to all wells.

  • Mix the plate thoroughly.

  • Incubate the plate at the optimal temperature for a period that ensures the reaction remains in the linear range (e.g., 30-60 minutes).

Step 6: Reaction Termination and Signal Development

  • Stop the enzymatic reaction by adding the developer solution to all wells. The developer solution for deacetylase assays often contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. For HDAC assays, the developer also contains a potent HDAC inhibitor like Trichostatin A to halt the reaction.

  • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for complete development of the fluorescent signal.

Step 7: Data Acquisition

  • Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore.

Data Analysis and Interpretation

1. Data Normalization:

  • Subtract the average fluorescence of the negative control (background) from all other wells.

  • Normalize the data by setting the average fluorescence of the positive control (no inhibitor) as 100% activity and the background as 0% activity. The percent inhibition for each inhibitor concentration can be calculated as follows:

    % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_PositiveControl))

2. Dose-Response Curve and IC50 Determination:

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.[14][19]

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[14][15]

G origin origin x_axis x_axis origin->x_axis log[Inhibitor] y_axis y_axis origin->y_axis % Inhibition p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 ic50_x ic50_x p3->ic50_x ic50_y ic50_y p3->ic50_y p5 p5 p4->p5 label_100 100% label_50 50% label_ic50 log(IC50)

Caption: A typical sigmoidal dose-response curve for IC50 determination.

Quantitative Data Summary

The results of the enzyme inhibition assay should be summarized in a clear and concise table.

Inhibitor Concentration (µM)Average Fluorescence% Inhibition
0 (Positive Control)150000
0.11350010
1900040
10450070
100150090
Calculated IC50 (µM) ~2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls and validation steps are essential:

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is generally considered excellent.[21]

  • Enzyme Linearity: Confirm that the enzyme reaction rate is linear over the incubation time.

  • DMSO Tolerance: Determine the maximum concentration of DMSO that does not significantly affect enzyme activity.

  • Positive Inhibitor Control: Include a known inhibitor of the target enzyme as a positive control to validate the assay's performance.

Conclusion

This application note provides a detailed framework for conducting an enzyme inhibition assay to characterize the potency of this compound. By following the outlined protocols and incorporating the principles of scientific integrity, researchers can generate reliable and reproducible data to advance their drug discovery programs. The versatility of the quinoline-4-carboxylic acid scaffold suggests that this compound and its analogs hold significant promise as modulators of various enzymatic targets, warranting further investigation.

References

Application Notes & Protocols: A Research Model for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinolone Carboxylic Acid

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a distinct derivative within this class, characterized by a quinoline core, a phenyl group at the 2-position, a carboxylic acid at the 4-position, and dimethyl substitutions at the 7 and 8 positions. These structural features, particularly the carboxylic acid and phenyl group, are known to be crucial for various biological interactions.[4] This document provides a comprehensive research model for the systematic evaluation of this compound, outlining a logical progression from fundamental characterization to preclinical assessment.

Physicochemical Characterization: The Foundation of a Research Model

A thorough understanding of the physicochemical properties of this compound is paramount for designing meaningful biological assays and interpreting the results. The table below summarizes key predicted and known properties.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₉H₁₇NO₂Defines the elemental composition and molecular weight.[4]
Molecular Weight 299.34 g/mol Influences solubility, permeability, and pharmacokinetic properties.[4]
Predicted LogP 3.2 ± 0.4Indicates lipophilicity, which affects cell membrane permeability and potential for non-specific binding.[4]
Hydrogen Bond Donors 1 (from COOH)The carboxylic acid group can participate in hydrogen bonding, crucial for target binding.[4]
Hydrogen Bond Acceptors 3 (N in quinoline, 2 O in COOH)These sites can interact with biological targets through hydrogen bonds.[4]
Rotatable Bonds 3Provides conformational flexibility, which can influence binding affinity to target proteins.[4]

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with the Doebner and Pfitzinger reactions being common methods.[5] A plausible synthetic route for this compound involves the reaction of 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.

Protocol: Synthesis via Doebner Reaction
  • Reaction Setup: In a round-bottom flask, combine 3,4-dimethylaniline, benzaldehyde, and pyruvic acid in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid or acetic acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a base. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Research Model: A Stepwise Approach to Biological Evaluation

The in vitro evaluation of this compound should be conducted in a tiered approach, starting with broad screening and progressing to more specific mechanistic studies.

Workflow for In Vitro Evaluation

in_vitro_workflow A Initial Cytotoxicity Screening D Enzyme Inhibition Assays A->D If cytotoxic B Antimicrobial Activity Assessment E Mechanism of Action Studies B->E If active C Anti-inflammatory Activity Evaluation C->E If active D->E If inhibitory

Caption: A stepwise workflow for the in vitro evaluation of this compound.

Initial Cytotoxicity Screening

Rationale: To determine the general toxicity of the compound against mammalian cells and to identify a suitable concentration range for subsequent assays.

Protocol: MTT Assay

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity Assessment

Rationale: Quinoline derivatives are known for their antimicrobial properties.[2][6] This assay will determine the efficacy of the compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Evaluation

Rationale: Many quinoline-4-carboxylic acids exhibit anti-inflammatory effects.[7][8] This assay will assess the compound's ability to modulate inflammatory responses in vitro.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC₅₀).

Enzyme Inhibition Assays

Rationale: Based on the activities of structurally similar compounds, this compound could potentially inhibit enzymes such as Dihydroorotate Dehydrogenase (DHODH) or Histone Deacetylases (HDACs).[9][10][11][12]

Protocol: General Enzyme Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a co-factor or by bringing the temperature to the optimal level.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In Vivo Research Model: Assessing Therapeutic Potential in a Living System

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

Workflow for In Vivo Evaluation

in_vivo_workflow A Pharmacokinetic (PK) Studies B Efficacy Studies in Disease Models A->B C Toxicology Studies B->C

Caption: A sequential workflow for the in vivo assessment of this compound.

Pharmacokinetic (PK) Studies

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for determining appropriate dosing regimens.

Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy mice (e.g., C57BL/6).

  • Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Extract the compound from plasma samples and quantify its concentration using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Efficacy Studies in Disease Models

Rationale: To evaluate the therapeutic efficacy of the compound in a relevant animal model of disease based on the in vitro findings (e.g., cancer xenograft model, bacterial infection model, or inflammatory disease model).

Protocol: General Efficacy Study

  • Model Induction: Induce the disease in a cohort of animals (e.g., implant tumor cells, infect with bacteria, or induce inflammation).

  • Treatment Groups: Randomly assign animals to a vehicle control group and one or more treatment groups receiving different doses of this compound.

  • Dosing: Administer the compound according to a predetermined schedule and route based on PK data.

  • Efficacy Assessment: Monitor disease progression using relevant endpoints (e.g., tumor volume, bacterial load, or inflammatory markers).

  • Data Analysis: Statistically compare the outcomes between the treatment and control groups to determine the compound's efficacy.

Toxicology Studies

Rationale: To assess the safety profile of the compound and identify any potential adverse effects.

Protocol: Acute and Sub-chronic Toxicity Studies

  • Dose Range Finding: Conduct an acute toxicity study to determine the maximum tolerated dose (MTD).

  • Sub-chronic Study: Administer the compound daily for an extended period (e.g., 28 days) at doses below the MTD.

  • Monitoring: Regularly monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathological examination of major organs.

Conclusion and Future Directions

This research model provides a structured and comprehensive framework for the preclinical evaluation of this compound. The data generated from these studies will be instrumental in elucidating its biological activities, mechanism of action, and therapeutic potential. Positive outcomes from this research cascade would warrant further investigation into lead optimization and advanced preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinoline derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, ensuring reproducible and high-yield outcomes.

The synthesis of this compound and its analogs are pivotal in medicinal chemistry due to their wide range of biological activities, including potential as antibacterial, antitumor, and antiviral agents.[1][2] The core of this synthesis typically relies on classical named reactions such as the Pfitzinger or Doebner reaction.[3][4] While robust, these methods can present challenges, including low yields, difficult purification, and the formation of unwanted side products. This guide aims to address these issues head-on, providing practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired product. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge and can stem from several factors, primarily related to reactant quality, reaction conditions, and the choice of synthetic route.

  • Incomplete Reaction: The Pfitzinger and Doebner reactions require sufficient time and temperature to proceed to completion.[1] Insufficient reflux time or a temperature that is too low can lead to unreacted starting materials. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Poor Quality Reagents: The purity of your starting materials—substituted isatin or aniline, and the corresponding carbonyl compound—is paramount. Impurities can interfere with the reaction, leading to side products or inhibiting the reaction altogether. Always use freshly purified or high-purity reagents.[5]

  • Suboptimal pH: The Pfitzinger reaction is conducted under basic conditions, while the Doebner reaction requires an acidic environment.[3][6] An incorrect pH can halt the reaction. For the Pfitzinger synthesis, ensure a sufficiently high concentration of a strong base like potassium hydroxide (KOH) to facilitate the initial ring-opening of the isatin.[1][7] For the Doebner reaction, the type and concentration of the acid catalyst are critical.[5]

  • Degradation of Reactants or Products: Quinoline derivatives can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or extreme pH levels can lead to degradation. Optimization of reaction time and temperature is key.[8]

Formation of Tar and Polymeric Byproducts

Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and drastically reducing my yield. What is causing this, and how can I prevent it?

Answer: Tar formation is a well-documented issue in both Pfitzinger and Doebner-von Miller reactions, often stemming from the self-condensation or polymerization of the carbonyl-containing starting materials under the reaction conditions.[5][9][10]

  • Pfitzinger Reaction: Under strongly basic conditions, the carbonyl compound can undergo self-condensation.[9] To mitigate this, a modified procedure where the isatin is first allowed to react with the base to form the potassium isatinate before the addition of the carbonyl compound is highly recommended.[1][11] This ensures the isatin ring is opened and ready to react, minimizing the opportunity for the carbonyl to self-condense.

  • Doebner-von Miller Reaction: This reaction is notorious for acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[12] A highly effective strategy to circumvent this is the use of a biphasic solvent system (e.g., water/toluene).[12] This sequesters the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most likely to occur.[10] Slow, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline also helps to keep its concentration low, favoring the desired reaction pathway.[5]

Experimental Workflow: Troubleshooting Tar Formation

start Tar Formation Observed check_reaction Identify Reaction Type start->check_reaction pfitzinger Pfitzinger Reaction check_reaction->pfitzinger  Basic  Conditions doebner Doebner Reaction check_reaction->doebner Acidic Conditions pfitzinger_sol Implement Staged Addition: 1. Pre-react isatin with base. 2. Add carbonyl compound. pfitzinger->pfitzinger_sol doebner_sol Implement Biphasic System (e.g., water/toluene) and Slow Carbonyl Addition doebner->doebner_sol outcome Reduced Tar Formation & Improved Yield pfitzinger_sol->outcome doebner_sol->outcome

Caption: A troubleshooting workflow for addressing tar formation.

Difficult Purification

Question: I am struggling to purify the final product. What are the common impurities, and what purification strategies are most effective?

Answer: Purification challenges often arise from the presence of unreacted starting materials, particularly isatin in the Pfitzinger reaction, and closely related byproducts.

  • Recrystallization: This is the most common and effective method for purifying quinoline-4-carboxylic acids.[1] A mixed solvent system, such as ethanol/water, is often successful. The crude product can be dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until turbidity is observed. Upon cooling, the purified product should crystallize out.

  • Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium carbonate or sodium hydroxide). The solution is then washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral impurities.[9] The aqueous layer is then carefully acidified (e.g., with hydrochloric or acetic acid) to precipitate the purified carboxylic acid, which can be collected by filtration.[9][13]

  • Column Chromatography: While less common for the final acid, chromatography on silica gel can be used to purify ester intermediates if a two-step synthesis (synthesis of the ester followed by hydrolysis) is employed.[14]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this compound: the Pfitzinger or the Doebner reaction?

A1: Both reactions are viable. The Pfitzinger reaction, starting from 6,7-dimethylisatin and acetophenone, is often preferred for its relative simplicity and the direct formation of the quinoline-4-carboxylic acid scaffold.[3][15] The Doebner reaction, which would involve 3,4-dimethylaniline, benzaldehyde, and pyruvic acid, is a three-component reaction that can also be effective.[4][16] The choice may depend on the availability and cost of the starting materials.

Q2: What is the role of the base in the Pfitzinger reaction, and can I use other bases besides KOH?

A2: The base, typically a strong one like KOH or NaOH, serves two primary functions.[3][7] First, it catalyzes the hydrolysis of the amide bond in the isatin ring, opening it to form a keto-acid intermediate.[1] Second, it facilitates the condensation and cyclization steps. While other strong bases can be used, KOH in an ethanol/water mixture is a well-established and effective system.[1][14]

Q3: For the Doebner reaction, what type of acid catalyst is most effective?

A3: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can catalyze the Doebner-von Miller reaction.[5][6] The optimal catalyst can depend on the specific substrates. For some anilines, particularly those with electron-withdrawing groups, milder Lewis acids may offer better yields and fewer side reactions.[17][18] Recent studies have also explored the use of recyclable solid acid catalysts to improve the environmental footprint of the reaction.[19]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. Melting point determination is a good initial indicator of purity. Spectroscopic methods such as ¹H-NMR and ¹³C-NMR are essential for structural elucidation.[2] High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula.[2] Purity can be definitively assessed using High-Performance Liquid Chromatography (HPLC).[2]

Detailed Experimental Protocols

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 2-phenylquinoline-4-carboxylic acid derivatives.[1][14][20]

Materials:

  • 6,7-Dimethylisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve KOH (3.0-3.5 equivalents) in a 20-33% (w/v) solution of ethanol in water.[1][14] Caution: The dissolution of KOH is highly exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 6,7-dimethylisatin (1.0 equivalent). The color of the mixture will typically change as the isatin ring opens to form the potassium salt of the corresponding isatinic acid.[1] Stir at room temperature for 30-45 minutes to ensure complete ring opening.[1][11]

  • Addition of the Carbonyl Compound: Add acetophenone (1.1-1.2 equivalents) dropwise to the reaction mixture.[14]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.[14][20] Maintain reflux for 12-24 hours.[1][13] Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • If ethanol was used as a co-solvent, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted acetophenone and other non-polar impurities.[14]

    • Carefully acidify the cold aqueous layer with HCl or acetic acid to a pH of approximately 5-6 to precipitate the product.[20][21]

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.[9]

Pfitzinger Reaction Mechanism

Isatin 6,7-Dimethylisatin RingOpening Ring Opening (Hydrolysis) Isatin->RingOpening Base Base (KOH) Base->RingOpening Intermediate1 Keto-acid Intermediate (Potassium Isatinate) RingOpening->Intermediate1 Condensation Condensation Intermediate1->Condensation Acetophenone Acetophenone Acetophenone->Condensation Intermediate2 Imine/Enamine Intermediate Condensation->Intermediate2 Cyclization Intramolecular Cyclization & Dehydration Intermediate2->Cyclization Product 7,8-Dimethyl-2-phenyl- quinoline-4-carboxylic acid Cyclization->Product

Caption: The generalized mechanism of the Pfitzinger reaction.

Data Summary Table

ParameterConditionExpected OutcomeTroubleshooting Focus
Reaction Time 12-24 hoursHigh conversionMonitor by TLC to avoid product degradation from prolonged heating.
Temperature Reflux (80-90 °C)Sufficient reaction rateAvoid excessive temperatures to minimize tar formation.[10]
Base KOH (3.0-3.5 eq.)Complete isatin ring openingEnsure complete dissolution and pre-reaction with isatin.[11]
Solvent Ethanol/WaterGood reactant solubilityOptimize the ratio for both solubility and reaction rate.
Purification RecrystallizationHigh purity productIf oily, try acid-base workup before recrystallization.

References

Technical Support Center: Troubleshooting the Doebner Synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for the Doebner synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions associated with this valuable synthetic transformation. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes.

Introduction to the Doebner Synthesis

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][2] This method is a cornerstone for accessing a wide array of substituted quinolines, which are prominent scaffolds in medicinal chemistry.[3][4][5] The synthesis of this compound involves the reaction of 3,4-dimethylaniline, benzaldehyde, and pyruvic acid. While robust, this reaction is not without its nuances, and the formation of side products can often complicate purification and reduce yields.

Reaction Overview

The generally accepted mechanism for the Doebner reaction can proceed through two primary pathways.[1][6] One pathway involves an initial aldol condensation between benzaldehyde and pyruvic acid, followed by a Michael addition of 3,4-dimethylaniline and subsequent cyclization. An alternative pathway begins with the formation of a Schiff base from 3,4-dimethylaniline and benzaldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization and dehydration.[2][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields are a common frustration in multi-component reactions like the Doebner synthesis. Several factors can be at play:

  • Substrate Reactivity: While 3,4-dimethylaniline is an electron-rich aniline and should be reasonably reactive, impurities in the starting materials can hinder the reaction. Ensure the purity of your 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.

  • Reaction Conditions: The Doebner reaction is often sensitive to temperature and catalyst choice. If you are running the reaction at room temperature, a gentle increase in temperature (e.g., to 65 °C) may be necessary to drive the reaction to completion.[7] The choice of acid catalyst can also be critical; while traditional methods use Brønsted acids, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective, particularly for less reactive anilines.[8]

  • Side Reactions: The formation of various side products can consume your starting materials and lower the yield of the desired product.[7] Identifying these side products is the first step to mitigating their formation.

Q2: I'm observing multiple spots on my TLC plate and unexpected peaks in my crude NMR/LC-MS. What are the probable side products?

The complexity of the Doebner reaction gives rise to several potential side products. Here are the most common culprits and how to identify them:

  • Unreacted Starting Materials: This is the simplest explanation. Compare the signals in your crude NMR to those of your starting materials (3,4-dimethylaniline, benzaldehyde, and pyruvic acid).

  • Schiff Base Intermediate: The reaction between 3,4-dimethylaniline and benzaldehyde can form a stable Schiff base (N-benzylidene-3,4-dimethylaniline). This is more likely if the subsequent reaction with pyruvic acid is slow. This intermediate can often be isolated and characterized.

  • Michael Adduct: The Michael addition product of 3,4-dimethylaniline to the pre-formed benzalpyruvic acid (from the aldol condensation of benzaldehyde and pyruvic acid) may accumulate if the final cyclization step is inefficient.

  • Products from Self-Condensation of Pyruvic Acid: Pyruvic acid can undergo self-condensation, especially under acidic conditions, leading to a variety of byproducts that can complicate purification.

  • Decarboxylated Product: While typically requiring harsh conditions, some decarboxylation of the final product to form 7,8-Dimethyl-2-phenylquinoline may occur, especially if the reaction is heated for an extended period at high temperatures.

To address this, consider modifying the order of addition of your reagents. For instance, pre-mixing the aniline and aldehyde to form the Schiff base before the addition of pyruvic acid can sometimes lead to a cleaner reaction profile.[2]

Q3: The purification of my product is challenging, and I'm struggling to remove a persistent impurity. What purification strategies do you recommend?

Purification of quinoline-4-carboxylic acids can be tricky due to their physical properties. Here are some proven strategies:

  • Acid-Base Extraction: Take advantage of the carboxylic acid functionality. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities before being acidified (e.g., with 1M HCl) to precipitate the purified product.

  • Recrystallization: If the purity is reasonable after extraction, recrystallization can be a powerful tool. Solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often good choices for quinoline-4-carboxylic acids.[9]

  • Column Chromatography: While not always the first choice for acidic compounds due to potential streaking on silica gel, it can be effective. Consider using a mobile phase containing a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and improve peak shape.

Q4: My final product has a brownish or yellowish tint, even after purification. Is this normal?

Quinoline derivatives, particularly those with extended conjugation, can often be colored. A pale yellow to light brown color is not uncommon for this compound and is not necessarily indicative of impurity. However, a very dark color may suggest the presence of polymeric or oxidized side products. If the analytical data (NMR, LC-MS) is clean, the color is likely inherent to the molecule. If significant impurities are present, further purification, such as treatment with activated charcoal during recrystallization, may help to decolorize the product.

Visualizing Reaction Pathways

To better understand the main reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Main Reaction Pathway

Doebner_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates 3,4-Dimethylaniline 3,4-Dimethylaniline Schiff Base Schiff Base 3,4-Dimethylaniline->Schiff Base + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Schiff Base Pyruvic Acid Pyruvic Acid Michael Adduct Michael Adduct Pyruvic Acid->Michael Adduct Schiff Base->Michael Adduct + Pyruvic Acid (enol) Final Product This compound Michael Adduct->Final Product Cyclization & Dehydration

Caption: The primary pathway for the Doebner synthesis.

Common Side Reactions

Side_Reactions cluster_side_products Potential Side Products Starting Materials 3,4-Dimethylaniline + Benzaldehyde + Pyruvic Acid Schiff Base Schiff Base Starting Materials->Schiff Base Incomplete Reaction Benzalpyruvic Acid Benzalpyruvic Acid Starting Materials->Benzalpyruvic Acid Aldol Condensation Uncyclized Michael Adduct Uncyclized Michael Adduct Starting Materials->Uncyclized Michael Adduct Incomplete Cyclization

Caption: Formation of common side products in the Doebner synthesis.

Quantitative Data Summary

The following table provides a quick reference for the key physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₂[10]
Molecular Weight 291.35 g/mol [11]
IUPAC Name This compound[10]

Experimental Protocols

General Protocol for the Doebner Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,4-dimethylaniline (1.0 eq), benzaldehyde (1.0 eq), and a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Addition of Pyruvic Acid: While stirring, slowly add pyruvic acid (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by acid-base extraction as described in the troubleshooting section.

Troubleshooting Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH (aq). Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers and wash with ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl (aq) until the product precipitates.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Purification of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of this molecule. The unique structure of this compound, featuring a basic quinoline nitrogen, an acidic carboxylic acid, and lipophilic dimethyl and phenyl groups, presents a specific set of purification hurdles that this guide aims to resolve.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.

Question 1: My crude product is an amorphous solid or a sticky oil that refuses to crystallize from common solvents. How can I obtain a crystalline solid?

Answer: This is a frequent challenge with complex aromatic molecules that may have lingering impurities inhibiting crystal lattice formation. The amphoteric nature of this compound is the key to solving this.

  • Causality: The molecule possesses both a basic nitrogen on the quinoline ring and an acidic carboxylic acid group. This allows for purification through selective salt formation and precipitation, a technique often more effective than direct recrystallization from organic solvents. Impurities from the synthesis, such as unreacted starting materials, may also suppress crystallization.[1][2]

  • Troubleshooting Strategy: Purification via pH Swing

    • Dissolution: Dissolve the crude product in a dilute aqueous base, such as 1M sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH). The base will deprotonate the carboxylic acid group, forming a water-soluble sodium salt. Non-acidic impurities (e.g., unreacted benzaldehyde or byproducts lacking the acid group) will remain insoluble or less soluble.

    • Filtration/Extraction: Filter the basic solution to remove any insoluble impurities. For more thorough cleaning, perform a liquid-liquid extraction by washing the aqueous solution with a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. This will pull most non-acidic, organic-soluble impurities out of the aqueous layer.

    • Precipitation: Slowly acidify the clean aqueous layer with a dilute acid, such as 1M hydrochloric acid (HCl), while stirring vigorously. As the pH drops below the pKa of the carboxylic acid (typically around 4-5), the protonated, neutral form of your target compound will precipitate out of the solution.

    • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with deionized water to remove any inorganic salts, and dry under vacuum. This process typically yields a product of significantly higher purity that is more amenable to a final recrystallization step if needed.

Question 2: I'm performing normal-phase column chromatography on silica gel, but my compound is streaking severely down the column and TLC plate, leading to poor separation. What's causing this and how do I fix it?

Answer: Streaking (or tailing) of quinoline derivatives on silica gel is a classic problem caused by strong interactions between the compound and the stationary phase.

  • Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the quinoline ring can interact strongly with these acidic sites via acid-base interactions or strong hydrogen bonding.[3][4] This leads to a portion of the molecules being irreversibly or strongly adsorbed, causing them to drag down the plate or column, resulting in poor peak shape and separation.

  • Troubleshooting Strategies:

    • Incorporate a Basic Modifier: This is the most effective and common solution. Adding a small amount of a volatile base to your mobile phase will neutralize the acidic silanol sites, preventing strong interactions with your compound.[4]

      • Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) to your eluent system (e.g., Hexane:Ethyl Acetate:NEt₃ in a 70:30:1 ratio).

    • Switch to a Different Stationary Phase: If a basic modifier is insufficient, consider a less acidic stationary phase.

      • Alumina (Neutral or Basic): Alumina is an excellent alternative to silica for purifying basic compounds.[4]

    • Consider Reverse-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity and avoids the issue of acidic site interactions. Given the lipophilic nature of your compound (Predicted LogP ≈ 3.2), it is an ideal candidate for this method.[3][5]

Question 3: During recrystallization, my compound "oils out," forming liquid droplets instead of crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often caused by the solution being too saturated or by the presence of impurities that depress the melting point.[6]

  • Causality: Because impurities tend to be more soluble in the molten liquid phase of your compound than in the solvent, the resulting solid will be impure, defeating the purpose of recrystallization.[6]

  • Troubleshooting Strategies:

    • Add More Solvent: The most straightforward solution is to reheat the mixture to redissolve the oil, add more of the primary solvent (10-20% more), and allow it to cool more slowly. This reduces the saturation point at any given temperature, ensuring the compound precipitates as a solid below its melting point.[6]

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has cooled to room temperature, which can sometimes encourage solid crystal formation.

    • Change the Solvent System: If the issue persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point or use a mixed-solvent system where your compound is less soluble.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of for purification?

A1: Understanding the compound's properties is crucial for designing an effective purification strategy.

PropertyValue / DescriptionPurification Implication
Molecular Formula C₁₉H₁₇NO₂-
Molecular Weight 299.34 g/mol Affects diffusion rates but is less critical for technique selection.[5]
Predicted LogP 3.2 ± 0.4Indicates the molecule is quite lipophilic (hydrophobic), making it suitable for reverse-phase chromatography and poorly soluble in water.[5]
Chemical Nature AmphotericContains both an acidic group (carboxylic acid) and a basic group (quinoline nitrogen). This is the most important feature, enabling purification by pH-swing precipitation.
Hydrogen Bonding 1 Donor (COOH), 3 Acceptors (N, O=C-O H)Influences solubility in protic solvents and interactions with stationary phases.[5]

Q2: What is the best general workflow for purifying the crude product after synthesis?

A2: A multi-step approach is recommended for achieving high purity. The following workflow is a robust starting point.

G cluster_0 General Purification Workflow A Crude Synthetic Product B Step 1: Acid-Base Workup (pH Swing Precipitation) A->B  Primary Purification C Purity Check (TLC, ¹H NMR) B->C D Is Purity >95%? C->D E Final Product D->E Yes F Step 2: Recrystallization or Chromatography D->F No F->E  Final Polishing

Caption: Recommended workflow for purifying crude this compound.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is ideal for a comprehensive assessment.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for quantitative purity analysis of quinoline derivatives.[7][8] A C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) provides excellent resolution. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities, such as starting materials or solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Detailed Experimental Protocols

Protocol 1: Purification by pH Swing and Recrystallization

This protocol leverages the amphoteric nature of the molecule for a highly effective initial purification.

G start Start: Crude Product dissolve 1. Dissolve crude solid in 1M NaOH (aq) start->dissolve wash 2. Wash with Ethyl Acetate to remove neutral impurities dissolve->wash separate 3. Separate layers, retain aqueous (bottom) layer wash->separate acidify 4. Cool in ice bath, slowly add 1M HCl (aq) with stirring until pH ~4 separate->acidify precipitate 5. White/beige precipitate forms acidify->precipitate filter 6. Collect solid via vacuum filtration precipitate->filter wash_solid 7. Wash solid with cold DI water filter->wash_solid dry 8. Dry under vacuum wash_solid->dry recrystallize 9. Recrystallize from Ethanol/Water dry->recrystallize end Pure Crystalline Product recrystallize->end

Caption: Workflow for acid-base purification and recrystallization.

Methodology:

  • Dissolution: For every 1 gram of crude material, add 20 mL of 1M NaOH solution. Stir at room temperature until all solids have dissolved.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of ethyl acetate. Shake gently and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Discard the upper organic layer. Repeat the wash one more time.

  • Precipitation: Place the aqueous solution in an ice bath to control the temperature during neutralization. While stirring, add 1M HCl dropwise. Monitor the pH. A precipitate should begin to form. Continue adding acid until the pH of the solution is between 4 and 5.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three portions of cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

  • Recrystallization (Optional Final Polish): Dissolve the dried solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Reheat to clarify, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Protocol 2: Reverse-Phase Flash Chromatography

This method is highly effective for separating the target compound from nonpolar impurities when recrystallization is insufficient.[3]

ParameterValue
Stationary Phase C18-functionalized silica gel
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Sample Preparation Dissolve crude material in minimal DMSO or DMF, then dilute with mobile phase.
Equilibration Equilibrate column with 5 column volumes of initial mobile phase composition.
Gradient Start with a higher percentage of A (e.g., 50% B) and gradually increase to a higher percentage of B (e.g., 95% B) over 10-15 column volumes.
Detection UV detector at an appropriate wavelength (e.g., 254 nm or 325 nm).[7]

Methodology:

  • Sample Preparation: Dissolve the sample in the smallest possible volume of a strong solvent like DMSO or DMF. Alternatively, dissolve in the mobile phase.

  • Loading: Load the prepared sample onto the pre-equilibrated C18 flash column.

  • Elution: Run the gradient elution as described in the table. The lipophilic target compound will be well-retained on the C18 column and will elute at a higher concentration of the organic solvent (Acetonitrile).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis & Isolation: Analyze fractions for purity using TLC or HPLC. Combine the pure fractions and remove the solvent via rotary evaporation (and lyophilization if necessary) to yield the final product.

References

Technical Support Center: Enhancing the Stability of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. As researchers and drug development professionals, we understand that the stability of your compounds in solution is paramount for reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and validated protocols to ensure the integrity of this compound throughout your research endeavors. Our approach is rooted in scientific principles and practical laboratory experience to help you navigate the challenges of working with this complex heterocyclic molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to light, temperature, the choice of solvent, and the presence of oxidizing agents. The quinoline core, being a nitrogen-containing heterocycle, is susceptible to changes in pH, which can affect its solubility and potential for degradation.[1][2][3] The carboxylic acid group also imparts pH-dependent solubility. Furthermore, quinoline and its derivatives can be susceptible to photodegradation.[4][5]

Q2: What are the visual signs of degradation I should look out for?

A2: Visual indicators of degradation can include a change in the color of the solution (e.g., yellowing), the formation of precipitates, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC to monitor the purity of your compound over time.[6]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]

Q4: How does pH affect the solubility and stability of this compound?

A4: As a quinoline derivative with a carboxylic acid group, this compound is amphoteric. The quinoline nitrogen is weakly basic, while the carboxylic acid group is acidic.[1][2] Therefore, its solubility is highly pH-dependent. At low pH, the quinoline nitrogen will be protonated, increasing aqueous solubility. At high pH, the carboxylic acid will be deprotonated to a carboxylate, also enhancing aqueous solubility. Stability can also be pH-dependent; for example, some quinoline compounds show increased degradation at alkaline pH.[1] The optimal pH for stability and solubility should be determined empirically for your specific application.

Q5: Which analytical techniques are best for monitoring the stability of my compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is the most common and reliable method for stability testing.[6][7] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. Other techniques like UV-Vis spectroscopy can be used for a quick assessment of concentration, but it may not distinguish between the parent compound and its degradants.[6]

Troubleshooting Guide

Issue 1: My compound is precipitating out of solution.
  • Potential Cause 1: Poor Solubility. this compound, like many quinoline derivatives, may have poor aqueous solubility.[8]

    • Solution:

      • Adjust pH: Since the compound has both a basic nitrogen and an acidic carboxylic acid, altering the pH can significantly increase solubility.[1][2] Try adjusting the pH of your buffer to be either acidic (e.g., pH < 4) or basic (e.g., pH > 8).

      • Use Co-solvents: For stock solutions, using a small amount of an organic co-solvent like DMSO or ethanol before diluting with aqueous buffer can help. Ensure the final concentration of the organic solvent is compatible with your experimental system.[8]

      • Solubilizing Excipients: Consider the use of solubility-enhancing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can form inclusion complexes with the compound and increase its aqueous solubility.[9][10]

  • Potential Cause 2: Compound Degradation. The precipitate could be a less soluble degradation product.

    • Solution:

      • Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS to identify if it is the parent compound or a degradant.

      • Review Storage Conditions: Ensure the solution is stored protected from light and at the recommended temperature.

Issue 2: The color of my solution is changing over time.
  • Potential Cause: Photodegradation or Oxidation. Quinoline compounds can be susceptible to photodegradation, which can lead to the formation of colored byproducts.[4][5] Oxidation can also lead to colored impurities.

    • Solution:

      • Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.

      • Use Fresh Solvents: Ensure that the solvents used are of high purity and free of peroxides, which can initiate oxidative degradation.

      • Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with your assay.

Issue 3: My HPLC analysis shows new, unexpected peaks.
  • Potential Cause: Compound Degradation. The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation.

    • Solution:

      • Forced Degradation Study: To understand the potential degradation products, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light).[7] This will help in identifying the degradation peaks.

      • Optimize Storage and Handling: Based on the results of the forced degradation study, optimize your storage and handling procedures to minimize the conditions that cause degradation.

      • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to check for peak purity of the main compound. This can help determine if co-eluting impurities are present.[7]

Below is a troubleshooting workflow to help diagnose and resolve stability issues:

G start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photo Photostability (UV/Vis Light) stress_conditions->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis characterize Characterize Degradation Products analysis->characterize report Report Stability Profile characterize->report G parent This compound decarboxylation Decarboxylation Product parent->decarboxylation Heat oxidation Oxidized Products (Hydroxylated Rings, Oxidized Methyls) parent->oxidation Oxidizing Agent/Air photodegradation Photodegradation Products (Ring-Opened, Rearranged) parent->photodegradation Light (UV/Vis)

References

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experimental results. As a Senior Application Scientist, I have structured this guide to not only provide solutions but to also explain the underlying scientific principles, empowering you to make informed decisions in your research.

Introduction to this compound

This compound belongs to the quinoline carboxylic acid class of compounds, which are known for a wide range of biological activities, including potential anticancer and antibacterial properties.[1] Derivatives of 2-phenylquinoline-4-carboxylic acid have been notably investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3][4][5] Given their therapeutic potential, ensuring the accuracy of in vitro and in-cell assays with these compounds is paramount.

This guide will address the most frequently encountered issues leading to inconsistent assay results, such as poor solubility, compound instability, and potential assay interference.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may be encountering in your assays.

Issue 1: High Variability Between Replicate Wells or Experiments

High variability is a common and frustrating issue that can mask true biological effects. The root cause often lies in the physicochemical properties of the compound and its handling.

Question: Why am I observing significant standard deviations between my replicate wells, or why are my results not reproducible between experiments?

Answer: This issue is frequently linked to the solubility and stability of this compound in your assay medium. With a predicted LogP of 3.2 ± 0.4, this compound is lipophilic and likely has low aqueous solubility.[1]

Troubleshooting Workflow:

cluster_0 Solubility Checks cluster_1 Stability Checks cluster_2 Protocol Review A High Variability Observed B Investigate Compound Solubility A->B Start Here C Assess Compound Stability A->C D Review Assay Protocol A->D B1 Visual Inspection for Precipitate B->B1 C1 Freeze-Thaw Stability C->C1 D1 Pipetting Accuracy D->D1 B2 Determine Kinetic Solubility B1->B2 B3 Optimize Solvent & Concentration B2->B3 C2 Solution Stability at RT / 37°C C1->C2 C3 Light Sensitivity C2->C3 D2 Plate Edge Effects D1->D2 D3 Reagent Homogeneity D2->D3

Caption: Troubleshooting workflow for high assay variability.

Step-by-Step Solutions:

  • Re-evaluate Your Solubilization Protocol:

    • Initial Stock Solution: this compound should be dissolved in a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[6] Use of sonication can aid in dissolution.[6]

    • Working Dilutions: When diluting the DMSO stock into your aqueous assay buffer or cell culture medium, add the stock solution to the aqueous phase while vortexing. This rapid mixing helps to prevent the compound from precipitating out of solution.[6]

  • Optimize the Final DMSO Concentration:

    • While DMSO is a common solvent, high concentrations can be toxic to cells and may affect enzyme activity.[7] Aim for a final DMSO concentration of ≤0.5% in your assay.[7] If solubility is still an issue, you may need to test the tolerance of your specific cell line or assay to slightly higher DMSO concentrations.

  • Consider pH-Dependent Solubility:

    • The carboxylic acid moiety of the compound means its solubility will be highly dependent on pH. At acidic or neutral pH, the compound will be in its less soluble protonated form. In basic conditions, it will be deprotonated to the more soluble carboxylate salt.

    • For a related compound, dissolution was achieved in a 33% KOH solution, followed by precipitation with HCl, highlighting this pH dependency.[2] You may consider preparing your stock solution in a slightly basic solution if your assay conditions permit.

  • Perform a Kinetic Solubility Assay:

    • This will determine the concentration at which the compound begins to precipitate in your specific assay medium. This is a crucial step to ensure you are working below the solubility limit.

Issue 2: Compound Appears Active in Multiple, Unrelated Assays (Pan-Assay Interference)

Question: My compound is showing activity against a variety of different targets or in assays with different detection methods. Is this real?

Answer: This is a classic sign of a Pan-Assay Interference Compound (PAINS).[8] These compounds often act non-specifically through mechanisms like chemical reactivity, aggregation, or interfering with the assay technology itself (e.g., fluorescence).[7] Fused quinoline structures have been reported to be potential PAINS.[8]

De-risking Workflow for Potential PAINS:

A Activity in Multiple Unrelated Assays B Run Detergent Control A->B First Step C Test for Assay Technology Interference B->C If activity is reduced D Assess for Chemical Reactivity B->D If activity persists E Orthogonal Assay Confirmation C->E D->E

Caption: Workflow to investigate potential PAINS behavior.

Step-by-Step Solutions:

  • Detergent Test for Aggregation:

    • Re-run your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. If the compound is acting via aggregation, the detergent will disrupt the aggregates, and you should see a significant reduction or elimination of activity.

  • Check for Assay Technology Interference:

    • Fluorescence Interference: Quinoline scaffolds are known to be fluorescent.[9] Run a control plate with your compound in the assay buffer without any enzyme or cells. Measure the fluorescence at the same excitation and emission wavelengths as your assay. If you see a signal, your compound is autofluorescent and is directly interfering with your readout.

    • Luciferase Inhibition: If you are using a luciferase-based reporter assay, be aware that many small molecules are known to directly inhibit luciferase. Run a counter-screen with purified luciferase to check for this.

  • Assess Chemical Reactivity:

    • The quinoline ring system can be susceptible to chemical modification under certain assay conditions. While less common for this specific scaffold, it's a possibility. Consider running the assay with and without a reducing agent like DTT if your target has sensitive cysteine residues.[7]

  • Confirm with an Orthogonal Assay:

    • The most definitive way to confirm a true hit is to test it in an orthogonal assay that has a different detection method and different underlying biology. For example, if you have a hit from an enzymatic assay, try to confirm it with a cell-based thermal shift assay or by measuring a downstream cellular biomarker.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: As a solid, the compound should be stored in a cool, dark, and dry place. For stock solutions in DMSO, it is best to prepare small aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. For derivatives like HDAC inhibitors, it is recommended to prepare fresh stock solutions regularly as they can be unstable in solution.[10]

Q2: What is the purity I should be using for my assays?

A2: It is critical to use a compound with the highest possible purity (ideally >95%, preferably >99%). Impurities can have their own biological activity or interfere with the assay, leading to false positives or negatives. Always request a Certificate of Analysis (CoA) from your supplier.

Q3: My compound is a suspected HDAC inhibitor. How can I confirm its on-target activity in cells?

A3: A key experiment is to measure the acetylation of histone proteins, a direct downstream marker of HDAC activity. You can treat your cells with this compound and then perform a Western blot to look for an increase in acetylated histones (e.g., Ac-H3, Ac-H4) or acetylated tubulin (for HDAC6). An increase in acetylation would confirm on-target engagement.[10]

Q4: Are there any known off-target effects for this class of compounds?

Experimental Protocols

Protocol 1: General Procedure for Preparing Stock and Working Solutions

This protocol provides a general guideline. You may need to optimize it for your specific experimental needs.

  • Materials:

    • This compound (solid)

    • DMSO (anhydrous, cell culture grade)

    • Your aqueous assay buffer or cell culture medium

    • Sterile microcentrifuge tubes

    • Sonicator bath

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of the compound needed for your desired volume of 10 mM stock solution (Molecular Weight: ~277.32 g/mol for a similar compound, verify for your specific lot).[11]

    • Weigh the solid compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly for 2-3 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect to ensure no solid particles remain.

    • Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Procedure for Preparing Working Solution (Example for a 10 µM final concentration in 1 mL):

    • Dispense 999 µL of your aqueous assay buffer or cell culture medium into a sterile tube.

    • Place the tube on a vortexer at medium speed.

    • While vortexing, add 1 µL of your 10 mM DMSO stock solution directly into the liquid (not down the side of the tube).

    • Continue vortexing for at least 30 seconds to ensure thorough mixing.

    • Use this working solution immediately in your assay.

Data Summary

PropertyValue/InformationSource
Molecular Formula C18H15NO2[11]
Molecular Weight ~277.32 g/mol [11]
Predicted LogP 3.2 ± 0.4[1]
Likely Solubility Low in aqueous solutions, soluble in organic solvents like DMSO. Solubility is pH-dependent.[2][6]
Potential Assays HDAC enzymatic assays, cell proliferation assays, apoptosis assays, Western blotting for histone acetylation.[2][3][4][5]
Potential Issues Poor aqueous solubility, precipitation upon dilution, autofluorescence, pan-assay interference.[6][8][9]

References

Technical Support Center: Overcoming Resistance to 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering or anticipating resistance to 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid in cancer cell lines. It provides a structured approach to understanding, confirming, and overcoming this critical experimental challenge.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the activity of and resistance to this compound.

Q1: What is the potential mechanism of action for this compound?

While this specific molecule is a novel investigational agent, its core structure, 2-phenylquinoline-4-carboxylic acid, is a versatile scaffold known for a range of biological activities.[1] Derivatives of this class have been shown to induce cancer cell death (apoptosis), halt the cell division cycle, and inhibit key enzymes essential for cancer cell survival. Notably, some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3.[2][3][4] HDACs are enzymes that play a crucial role in gene regulation, and their inhibition can reactivate tumor suppressor genes.[2][4] Therefore, it is plausible that this compound exerts its anticancer effects through similar mechanisms.

Q2: My cells are showing reduced sensitivity to the compound over time. Why is this happening?

This phenomenon is known as acquired resistance and is a common challenge in cancer therapy and research.[5][6] Cancer cells are genetically unstable and heterogeneous, and continuous exposure to a cytotoxic agent acts as a selective pressure.[7] A small subpopulation of cells may possess or develop traits that allow them to survive the drug's effects. These cells then proliferate, leading to a resistant population. The two primary types of resistance are intrinsic (pre-existing) and acquired (develops during treatment).[5]

Q3: How do I definitively confirm that my cell line has developed resistance?

Resistance is confirmed quantitatively by comparing the half-maximal inhibitory concentration (IC50) of the compound in the suspected resistant cell line to the original, parental cell line.[8][9] A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CCK-8 assay.[10][11] The degree of resistance is often expressed as the Resistance Index (RI), calculated as:

RI = IC50 (Resistant Line) / IC50 (Parental Line)

An RI value greater than 1 demonstrates increased tolerance to the drug.[7]

Q4: What are the most common molecular mechanisms that could be driving this resistance?

Based on resistance mechanisms observed for other small molecule inhibitors and quinoline derivatives, several possibilities exist:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a primary mechanism of multidrug resistance.[12][13] These membrane proteins act as pumps, actively removing the drug from the cell, thereby reducing its intracellular concentration and efficacy.[14][15] Key transporters include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[13][16]

  • Alteration of the Drug Target: If the compound acts on a specific enzyme (like an HDAC), mutations in the gene encoding that enzyme can prevent the drug from binding effectively.[6] Alternatively, the cancer cells may overexpress the target protein, requiring a higher drug concentration to achieve the same level of inhibition.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, a mechanism known as a bypass pathway.[11] This allows critical cellular processes like proliferation and survival to continue despite the inhibition of the primary target.

  • Changes in Drug Metabolism: Cells may increase the rate at which they metabolize and inactivate the drug.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental issues.

Problem 1: My IC50 value has increased, confirming resistance. What is my immediate next step?

Solution: The first step is to characterize and preserve your new resistant cell line model.

  • Expand and Cryopreserve: Immediately expand the resistant cell population and cryopreserve multiple vials at a low passage number.[7][11] This ensures you have a consistent source for all future experiments. Maintain the cells in a medium containing a maintenance dose of the drug (e.g., the IC10-IC20 concentration) to preserve the resistant phenotype.[8]

  • Characterize the Resistance Profile: Determine if the resistance is specific to this compound or if it extends to other structurally related or unrelated anticancer drugs. This phenomenon, known as multidrug resistance (MDR), often points towards a general mechanism like ABC transporter upregulation.[16]

  • Initiate Mechanistic Studies: Begin investigating the potential mechanisms outlined in FAQ #4. A logical starting point is to test for the involvement of ABC transporters, as this is a very common cause of resistance.[12][13]

Problem 2: I suspect ABC transporter-mediated efflux is causing resistance. How can I test this hypothesis?

Solution: You can test this functionally and by assessing protein/gene expression.

  • Functional Assay with Inhibitors: The most direct method is to repeat the IC50 determination in the presence of a known ABC transporter inhibitor (also called a chemosensitizer).[12] If co-treatment with an inhibitor like Verapamil (for P-gp) or MK-571 (for MRPs) significantly reduces the IC50 value in your resistant line, it strongly suggests the involvement of that transporter.

  • Dye Efflux Assay: A more specific functional test involves measuring the cell's ability to pump out fluorescent substrates of ABC transporters, such as Rhodamine 123 or Calcein-AM.[16] Resistant cells overexpressing these pumps will retain less dye compared to parental cells. This can be quantified using flow cytometry or fluorescence microscopy.

  • Expression Analysis: Measure the mRNA and protein levels of common ABC transporters (P-gp, MRP1, BCRP) in your resistant and parental cell lines.[17] Quantitative real-time PCR (qRT-PCR) can be used for mRNA levels, while Western blotting or flow cytometry can be used for protein levels. A significant upregulation in the resistant line provides strong evidence for this mechanism.

Problem 3: My attempts to overcome resistance with an ABC transporter inhibitor were unsuccessful. What other mechanisms should I investigate?

Solution: If blocking drug efflux does not restore sensitivity, you should investigate target-related or pathway-related mechanisms.

  • Target Sequencing and Expression: If the presumed target is an HDAC, sequence the gene (e.g., HDAC3) in both parental and resistant lines to check for mutations in the drug-binding domain. Additionally, use Western blotting to compare the total expression level of the target protein.

  • Phospho-Proteomic/Kinase Activity Profiling: To identify bypass pathways, a broader approach is needed. A phospho-proteomic screen can reveal which signaling pathways (e.g., PI3K/Akt, MAPK/ERK) have become hyperactivated in the resistant cells. This can identify new targets for combination therapy.

  • Synergistic Drug Screening: Empirically screen a library of compounds with known mechanisms of action in combination with this compound. This can help identify effective combinations even without a full mechanistic understanding. Look for compounds that target parallel survival pathways.

Section 3: Data Presentation & Key Metrics

Table 1: Example IC50 Data for Parental vs. Resistant Cell Lines

This table illustrates the typical shift in IC50 values observed after resistance develops and how to calculate the Resistance Index (RI).

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
Parental (e.g., MCF-7)This compound1.5-
Resistant (MCF-7/RES)This compound30.020.0

Data is hypothetical for illustrative purposes.

Table 2: Example Data for Overcoming Resistance with a Combination Agent

This table shows how a second compound (in this case, an ABC transporter inhibitor) can re-sensitize resistant cells, reflected by a reduced IC50 and a Reversal Fold.

Cell LinePrimary DrugCombination AgentIC50 of Primary Drug (µM)Reversal Fold
MCF-7/RESDrug AloneNone30.0-
MCF-7/RESDrug + Verapamil (10 µM)Verapamil2.512.0

Reversal Fold = IC50 (Resistant, Drug Alone) / IC50 (Resistant, Combination)

Section 4: Experimental Protocols & Workflows

Mandatory Visualizations

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Confirmation & Banking start Parental Cell Line Culture ic50_initial Determine Initial IC50 (e.g., via MTT Assay) start->ic50_initial expose_low Expose cells to low drug conc. (e.g., IC20) ic50_initial->expose_low monitor Monitor proliferation expose_low->monitor Once cells adapt escalate Gradually increase drug conc. (1.5x - 2.0x steps) monitor->escalate passage Passage cells for several months escalate->passage ic50_final Determine new IC50 of putative resistant line passage->ic50_final After stable growth at high conc. calc_ri Calculate Resistance Index (RI) ic50_final->calc_ri cryo Cryopreserve resistant stocks calc_ri->cryo

G drug_out Drug drug_in drug_in drug_out->drug_in Passive Diffusion target target drug_in->target Inhibition pump pump drug_in->pump Binding pump->drug_out Active Efflux

Caption: Mechanism of ABC transporter-mediated drug efflux.

Protocol 1: Development of a Drug-Resistant Cell Line

[8][11] This protocol uses the gradual dose-escalation method to mimic the clinical development of acquired resistance. [7]

  • Determine Initial IC50: Using a standard cell viability assay (see Protocol 2), determine the IC50 of this compound on your parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing a low concentration of the drug (e.g., the IC10 to IC20 value).

  • Monitoring: Maintain the cells in this low concentration, passaging as needed. Initially, you may observe slower growth or increased cell death. Wait for the culture to recover a normal proliferation rate.

  • Gradual Dose Escalation: Once the cells have adapted, increase the drug concentration in the medium by a factor of 1.5 to 2.0. [8]5. Repeat and Adapt: Continue this stepwise increase in concentration. At each new concentration, allow the cells to adapt for 2-3 passages or until proliferation normalizes. [7]If you observe massive cell death (>50%), reduce the concentration to the previous level until the culture recovers. [7]6. Maintenance and Confirmation: After several months (3-6 months is typical), a cell line that can proliferate in a significantly higher drug concentration (e.g., 10x the initial IC50) should be established. Confirm the new, stable IC50 and calculate the Resistance Index (RI).

  • Cryopreservation: Freeze multiple vials of the resistant cell line and a parallel-cultured parental line (treated only with vehicle, e.g., DMSO) from the same passage number. This is a critical control.

Protocol 2: IC50 Determination by MTT Cell Viability Assay

[10] This colorimetric assay assesses cell metabolic activity, which correlates with cell number.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (to ensure logarithmic growth throughout the assay) and allow them to attach overnight.

  • Drug Treatment: Prepare 2-fold or 3-fold serial dilutions of this compound in culture medium. [18]Remove the old medium from the cells and add 100 µL of the drug dilutions. Include "untreated" (medium only) and "vehicle control" (medium + highest concentration of solvent) wells.

  • Incubation: Incubate the plate for a period relevant to the drug's mechanism (typically 48 or 72 hours). [11]4. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

References

Technical Support Center: Refining Analytical Methods for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Introduction to this compound Analysis

This compound is a quinoline derivative with significant interest in pharmaceutical research.[1] Its accurate quantification is crucial for drug development, quality control, and various research applications. This compound's structure, featuring a quinoline core with methyl and phenyl substitutions, presents unique analytical considerations.[2]

This guide will focus on the most common analytical techniques employed for this and similar molecules: High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a primary technique for the analysis of quinoline carboxylic acid derivatives due to their non-volatile nature.[3][4] However, various issues can arise during method development and routine analysis.

Frequently Asked Questions (FAQs) - HPLC

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: For initial method development, a reversed-phase C18 column is a robust starting point.[5][6] A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[5][7] UV detection is commonly performed at a wavelength where the quinoline chromophore exhibits strong absorbance.[8]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at ~225 nm
Injection Volume 10 µL

Q2: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?

A2: Poor peak shape can be attributed to several factors.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups.[9]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these interactions.[9]

    • Solution 2: Use a Different Column: Employing a column with end-capping or a different stationary phase can mitigate tailing.

    • Solution 3: Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[9] Try diluting your sample.

  • Peak Fronting: This is less common but can occur due to column overload or issues with the column packing itself.[10]

    • Solution 1: Reduce Sample Concentration: As with tailing, diluting the sample is the first step.

    • Solution 2: Use a Higher Capacity Stationary Phase: If overload is a persistent issue, a column with a higher loading capacity may be necessary.[10]

Q3: I'm observing a drift in retention time. What should I investigate?

A3: Retention time drift can compromise the reliability of your data. The following are common causes:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[11]

  • Mobile Phase Composition Changes: Evaporation of the more volatile solvent component can alter the mobile phase composition over time. Prepare fresh mobile phase daily and keep solvent reservoirs covered.[10]

  • Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts. Using a column oven is highly recommended to maintain a stable temperature.[11]

  • Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.[11]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention_time Retention Time Drift start->retention_time pressure High Backpressure start->pressure tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting equilibration Check Equilibration Time retention_time->equilibration mobile_phase Prepare Fresh Mobile Phase retention_time->mobile_phase temperature Check Column Temperature retention_time->temperature pump_check Inspect Pump retention_time->pump_check blockage Check for Blockages pressure->blockage Sudden Increase? column_flush Flush Column pressure->column_flush Gradual Increase? adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Silanol Interactions? dilute_sample Dilute Sample tailing->dilute_sample Overload? change_column Change Column tailing->change_column Persistent Tailing fronting->dilute_sample frit Replace In-line Filter/Frit blockage->frit

Caption: A logical workflow for troubleshooting common HPLC issues.

Mass Spectrometry (MS) Detection Guide

Pairing HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity for the analysis of this compound.

Frequently Asked Questions (FAQs) - MS

Q1: What are the expected mass-to-charge ratios (m/z) for this compound in positive and negative ion modes?

A1: The molecular weight of this compound is approximately 299.34 g/mol .[2]

  • Positive Ion Mode (ESI+): Expect the protonated molecule [M+H]⁺ at an m/z of approximately 300.35.

  • Negative Ion Mode (ESI-): Expect the deprotonated molecule [M-H]⁻ at an m/z of approximately 298.33.

Q2: What are the characteristic fragmentation patterns for quinoline-4-carboxylic acids in tandem MS (MS/MS)?

A2: The fragmentation of quinoline-4-carboxylic acids is influenced by the substituents on the quinoline ring.[12] A common fragmentation pathway involves the loss of the carboxylic acid group (COOH) as a neutral loss of 45 Da.[12] For protonated quinoline-2-carboxylic acid, the primary fragmentation involves the loss of water (H₂O) and carbon monoxide (CO).[13]

Q3: How can I improve the signal intensity of my analyte in LC-MS?

A3: Optimizing several parameters can enhance signal intensity:

  • Mobile Phase Additives: The use of volatile mobile phase additives like formic acid or ammonium formate can improve ionization efficiency.[7]

  • Source Parameters: Fine-tuning the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature, is critical.

  • Sample Preparation: Proper sample cleanup to remove matrix components that can cause ion suppression is essential.[14] Solid-phase extraction (SPE) is often employed for complex matrices.[3][4]

Sample Preparation Workflow for LC-MS Analysis

LCMS_SamplePrep cluster_cleanup Optional Cleanup start Sample Matrix (e.g., Plasma, Tissue) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection spe Solid-Phase Extraction (SPE) supernatant_collection->spe For Complex Matrices analysis LC-MS/MS Analysis supernatant_collection->analysis For Simple Matrices elution Elution of Analyte spe->elution evaporation Evaporation & Reconstitution elution->evaporation evaporation->analysis

Caption: A general workflow for sample preparation prior to LC-MS analysis.

Method Validation and Data Integrity

Ensuring the reliability of your analytical method is paramount. Cross-validation of data from different analytical techniques can provide a higher degree of confidence in your results.[15]

Key Method Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[5]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5]
Accuracy The closeness of the test results obtained by the method to the true value.[5]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

References

minimizing batch-to-batch variability in 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, with a focus on minimizing batch-to-batch variability and troubleshooting common experimental challenges. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to Synthetic Strategies

The synthesis of 2-aryl-quinoline-4-carboxylic acids, such as the target molecule this compound, is predominantly achieved through two classical and robust named reactions: the Doebner Reaction and the Pfitzinger Reaction . Each pathway offers distinct advantages and presents unique challenges. This guide will provide in-depth troubleshooting for both methodologies.

  • The Doebner Reaction: A three-component condensation of an aniline (3,4-dimethylaniline), an aldehyde (benzaldehyde), and pyruvic acid.[1]

  • The Pfitzinger Reaction: A condensation between an isatin (5,6-dimethylisatin) and a carbonyl compound with an α-methylene group (acetophenone) in the presence of a strong base.[2]

This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Part 1: Troubleshooting Common Issues

This section is formatted as a series of frequently asked questions (FAQs) directly addressing problems that can lead to batch-to-batch variability.

Issue 1: Low or Inconsistent Product Yield

Question: My reaction yield for this compound is consistently low and varies significantly between batches. What are the primary causes and how can I improve it?

Answer: Low and variable yields are a common frustration, often stemming from several key factors depending on your chosen synthetic route.

Low yields in the Doebner reaction can often be attributed to the reactivity of the aniline, suboptimal reaction conditions, or side reactions.[3]

  • Causality & Solution:

    • Incomplete Imine Formation: The initial condensation of 3,4-dimethylaniline and benzaldehyde to form the Schiff base is a critical equilibrium-driven step. Ensure anhydrous conditions to favor imine formation.

    • Suboptimal Catalyst Choice: The choice of acid catalyst is crucial. While classical conditions use strong Brønsted acids, Lewis acids have been shown to significantly improve yields, especially for anilines with varying electronic properties.[4][5] A study on a similar system showed that BF₃·THF can be a highly effective catalyst.[4]

    • Slow Pyruvic Acid Addition: A common pitfall is the rapid addition of pyruvic acid, which can lead to self-condensation or other side reactions. A slow, dropwise addition to the pre-formed imine solution at an elevated temperature (e.g., 65 °C) allows for controlled reaction with the imine as it is consumed, minimizing byproduct formation.[4]

    • Reaction Temperature: The reaction often requires heating to proceed at an efficient rate. A temperature of at least 65 °C has been shown to be necessary for good yields in related systems.[3]

In the Pfitzinger synthesis, low yields are often linked to the initial ring-opening of the isatin and subsequent condensation steps.

  • Causality & Solution:

    • Incomplete Isatin Ring Opening: The first step is the base-catalyzed hydrolysis of 5,6-dimethylisatin to form the corresponding isatinate. This step is critical. Ensure you are using a sufficiently concentrated strong base (e.g., 33% KOH solution) and allow adequate time for this step to complete before adding the acetophenone.[6] A visual indicator of successful ring-opening is often a color change from orange/red to a paler yellow or brown.[7]

    • Stoichiometry of Acetophenone: Using a stoichiometric or slight excess of acetophenone can help drive the condensation reaction to completion. However, a large excess can complicate purification.

    • Reaction Time and Temperature: The Pfitzinger reaction is often a lengthy process, requiring reflux for several hours (8-24 hours) to go to completion.[6][8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating will result in a sluggish reaction, while excessive temperatures can promote side reactions and degradation.[9]

Issue 2: Formation of Tarry Byproducts and Purification Challenges

Question: My reaction mixture becomes a dark, tarry mess, making product isolation and purification extremely difficult. How can I prevent this?

Answer: Tar formation is arguably the most common issue in these syntheses, especially in the Doebner-von Miller variant of the Doebner reaction, and is a major source of yield loss and batch inconsistency.

  • Causality & Solution:

    • Acid-Catalyzed Polymerization: The primary cause of tarring in related reactions like the Doebner-von Miller synthesis is the acid-catalyzed polymerization of carbonyl compounds.[10]

    • Controlled Reagent Addition: As mentioned for improving yield, the slow and controlled addition of pyruvic acid is crucial. This maintains a low instantaneous concentration of the reactive species, minimizing its self-polymerization.

    • Catalyst Optimization: Experiment with different acid catalysts. While strong Brønsted acids are traditional, milder Lewis acids (e.g., BF₃·OEt₂, Fe(OTf)₃) can be effective at promoting the desired reaction without aggressively catalyzing polymerization.[4][11]

  • Causality & Solution:

    • Self-Condensation of Reactants: Under strongly basic conditions, acetophenone can undergo self-condensation (an aldol condensation). Similarly, the isatinate intermediate can participate in side reactions if not efficiently trapped by the acetophenone.

    • Sequential Reagent Addition: The most effective strategy is a sequential addition. First, ensure the complete ring-opening of the 5,6-dimethylisatin by the base. Only then should you add the acetophenone. Adding all reactants at once significantly increases the likelihood of competing side reactions and tar formation.

    • Temperature Control: Avoid excessive temperatures. While reflux is necessary, overly aggressive heating can accelerate the rate of side reactions leading to tar. A gentle, controlled reflux is optimal.[9]

Part 2: Quality Control of Starting Materials

Minimizing batch-to-batch variability begins with stringent control over the quality of your starting materials.

Question: How do impurities in my starting materials affect the synthesis of this compound?

Answer: The purity of your starting materials is paramount. Even small amounts of reactive impurities can lead to significant byproduct formation, reduced yields, and purification difficulties.

  • 3,4-Dimethylaniline (for Doebner Reaction):

    • Key Impurity: Oxidized species. Anilines are prone to air oxidation, which can lead to the formation of colored impurities and polymeric material.[12]

    • QC Check & Mitigation: Use freshly distilled or recently purchased 3,4-dimethylaniline. The material should be a colorless to pale yellow solid or liquid. If it is dark brown or black, it should be purified by distillation under reduced pressure.

  • Benzaldehyde (for Doebner Reaction):

    • Key Impurity: Benzoic acid. Benzaldehyde readily oxidizes in the presence of air to form benzoic acid. This acidic impurity can interfere with the intended acid catalysis and reduce the effective concentration of the aldehyde.

    • QC Check & Mitigation: Use freshly opened or distilled benzaldehyde. To remove benzoic acid, wash the aldehyde with an aqueous solution of sodium carbonate, followed by water, and then dry over an anhydrous salt like MgSO₄ before use.

  • Acetophenone (for Pfitzinger Reaction):

    • Key Impurities: Related substances from its synthesis, such as other aromatic ketones or degradation products.[13]

    • QC Check & Mitigation: Use high-purity acetophenone. If purity is in doubt, distillation is an effective purification method.

  • 5,6-Dimethylisatin (for Pfitzinger Reaction):

    • Key Impurities: Incomplete cyclization precursors or oxidized byproducts from its synthesis.

    • QC Check & Mitigation: The isatin should be a bright orange or reddish-orange solid. Darker, brownish colors may indicate impurities. Recrystallization from ethanol or acetic acid can be used for purification if needed.

Part 3: Optimized Experimental Protocols

These protocols are provided as a robust starting point. As a self-validating system, we recommend monitoring your reaction by TLC to confirm completion and adjust reaction times as necessary.

Protocol 1: Doebner Synthesis of this compound

This protocol is adapted from a modern, catalyzed Doebner reaction that has been shown to be effective for a range of anilines.[4]

Materials:

  • 3,4-Dimethylaniline (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Pyruvic acid (0.6 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-THF complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 equiv) and benzaldehyde (1.1 equiv) in acetonitrile (to achieve a concentration of ~1.8 M of the aniline).

  • Catalyst Addition: Add BF₃·THF (0.5 equiv) to the solution at room temperature.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour to promote the formation of the Schiff base.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 equiv) in acetonitrile. Add this solution dropwise to the heated reaction mixture over a period of 2-3 hours.

  • Reaction Monitoring: Continue to stir the reaction mixture at 65 °C for 20-24 hours. Monitor the progress of the reaction by TLC (a suitable mobile phase is typically a mixture of hexanes and ethyl acetate with a small amount of acetic acid).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃. The product, being a carboxylic acid, will move to the aqueous basic layer.

    • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any non-acidic impurities.

  • Product Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify the aqueous layer with 1M HCl until the product precipitates out (typically around pH 4-5).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Pfitzinger Synthesis of this compound

This protocol is a generalized method based on several reported Pfitzinger procedures.[6][8]

Materials:

  • 5,6-Dimethylisatin (1.0 equiv)

  • Acetophenone (1.1 equiv)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric acid (1M)

Procedure:

  • Base Solution Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5,6-dimethylisatin (1.0 equiv). Stir at room temperature for 30-45 minutes. The color of the mixture should change from reddish-orange to a pale yellow/brown, indicating the formation of the potassium isatinate.

  • Acetophenone Addition: Add acetophenone (1.1 equiv) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux (approximately 85 °C) and maintain for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the ethanol via rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted acetophenone and other neutral impurities.

  • Product Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly and with vigorous stirring, acidify with 1M HCl until the precipitation of the product is complete (typically pH 4-5).

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Part 4: Data-Driven Optimization

To minimize batch-to-batch variability, it is essential to understand how key reaction parameters influence the outcome. The following tables summarize data from studies on related quinoline syntheses, providing a quantitative basis for your optimization efforts.

Table 1: Effect of Catalyst and Solvent on Doebner Reaction Yield [4]

(Synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, benzaldehyde, and pyruvic acid)

EntryCatalyst (equiv)SolventTemperature (°C)Yield (%)
1H₂NSO₃HEtOH/H₂OReflux<10
2p-TsOH (1.0)Toluene10025
3Sc(OTf)₃ (0.1)MeCN8038
4BF₃·THF (1.0)Toluene8045
5BF₃·THF (1.0)MeCN8066
6 BF₃·THF (0.5) MeCN 65 82 *

*Yield after optimization of reactant ratios and dropwise addition of pyruvic acid.

Table 2: Effect of Base and Temperature on Pfitzinger Reaction [9]

(Illustrative data for the synthesis of 2-methylquinoline-4-carboxylic acid)

EntryBase (equiv)SolventTemperature (°C)Reaction Time (h)Yield (%)Observations
13 eq. KOHEtOH/H₂O100 (Reflux)12~75Moderate tarring
23 eq. KOHEtOH/H₂O8024~65Less tarring, some unreacted starting material
35 eq. KOHEtOH/H₂O100 (Reflux)12~70Increased byproduct formation
43 eq. NaOHEtOH/H₂O100 (Reflux)12~72Similar to KOH

Part 5: Visualization of Workflows and Mechanisms

Visual aids can clarify complex processes. The following diagrams, rendered in DOT language, illustrate the reaction mechanisms and a general troubleshooting workflow.

Reaction Mechanisms

Pfitzinger_Mechanism cluster_step1 Step 1: Isatin Ring Opening cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization & Dehydration Isatin 5,6-Dimethylisatin Isatinate Potassium Isatinate (Keto-acid intermediate) Isatin->Isatinate Hydrolysis Base KOH / EtOH Imine Imine Intermediate Isatinate->Imine Acetophenone Acetophenone Acetophenone->Imine Enamine Enamine (Tautomer) Imine->Enamine Tautomerization Product 7,8-Dimethyl-2-phenyl- quinoline-4-carboxylic acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: Pfitzinger reaction mechanism workflow.

Doebner_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Oxidation Aniline 3,4-Dimethylaniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Benzaldehyde Aldehyde->SchiffBase Adduct Aniline Adduct SchiffBase->Adduct Pyruvic Pyruvic Acid (Enol form) Pyruvic->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization & Dehydration Product 7,8-Dimethyl-2-phenyl- quinoline-4-carboxylic acid Dihydroquinoline->Product Oxidation (Hydrogen Transfer)

Caption: Doebner reaction mechanism workflow.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_purity Starting Material QC cluster_params Reaction Optimization cluster_workup Post-Reaction Analysis Start Batch Fails QC (Low Yield / High Impurity) CheckPurity Verify Starting Material Purity Start->CheckPurity CheckParams Review Reaction Parameters Start->CheckParams CheckWorkup Analyze Workup & Purification Procedure Start->CheckWorkup PurityFail Impurity Detected? CheckPurity->PurityFail ParamsFail Parameter Deviation? CheckParams->ParamsFail WorkupFail Product Loss or Contamination? CheckWorkup->WorkupFail PurifySM Purify Starting Materials (Distill, Recrystallize) PurityFail->PurifySM Yes PurityPass Purity OK PurityFail->PurityPass No PurifySM->CheckParams Optimize Adjust Parameters: - Catalyst/Base - Temperature - Addition Rate - Reaction Time ParamsFail->Optimize Yes ParamsPass Parameters OK ParamsFail->ParamsPass No Optimize->CheckWorkup OptimizeWorkup Optimize Purification: - pH control during precipitation - Recrystallization solvent screen - Chromatographic method dev. WorkupFail->OptimizeWorkup Yes End Batch Meets QC WorkupFail->End No OptimizeWorkup->End

Caption: General troubleshooting decision workflow.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Structural Confirmation of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antitumor, antimalarial, and antibacterial properties. The substitution pattern on the quinoline core dictates the therapeutic potential and pharmacological profile of these compounds. The precise and unambiguous structural confirmation of these synthesized molecules is paramount to ensure the reliability of structure-activity relationship (SAR) studies and the overall integrity of the drug discovery process. This guide provides a comprehensive comparison of two classical methods for the synthesis of a model compound, 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, and details the analytical workflows for its definitive structural elucidation.

This document is intended for researchers, scientists, and drug development professionals, offering practical insights into synthetic strategies and the application of modern analytical techniques for the structural confirmation of novel quinoline derivatives.

Comparative Synthesis of this compound

Two of the most prominent and versatile methods for the synthesis of quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.[1] Below, we compare these two approaches for the synthesis of our target molecule.

Method 1: The Doebner Reaction

The Doebner reaction is a three-component condensation reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2] For the synthesis of this compound, the logical starting materials are 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.

The mechanism of the Doebner reaction is thought to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enol of pyruvic acid. The subsequent cyclization and oxidation lead to the final quinoline product.[3]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline 3,4-Dimethylaniline schiff_base Schiff Base aniline->schiff_base aldehyde Benzaldehyde aldehyde->schiff_base pyruvic_acid Pyruvic Acid michael_adduct Michael Adduct pyruvic_acid->michael_adduct schiff_base->michael_adduct + Enol of Pyruvic Acid dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization product 7,8-Dimethyl-2-phenyl- quinoline-4-carboxylic acid dihydroquinoline->product Oxidation

Caption: Proposed mechanism of the Doebner reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq), benzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield the pure this compound.

Method 2: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] To synthesize our target molecule, 5,6-dimethylisatin and acetophenone would be the required starting materials.

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.[1]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product isatin 5,6-Dimethylisatin isatoic_acid Isatoic Acid Salt isatin->isatoic_acid ketone Acetophenone enamine Enamine Intermediate ketone->enamine Condensation base Base (e.g., KOH) base->isatoic_acid Hydrolysis isatoic_acid->enamine product 7,8-Dimethyl-2-phenyl- quinoline-4-carboxylic acid enamine->product Cyclization & Dehydration

Caption: Proposed mechanism of the Pfitzinger reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 5,6-dimethylisatin (1.0 eq) and acetophenone (1.1 eq) in a solution of potassium hydroxide in ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove unreacted acetophenone.

  • Purification: The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to afford the pure product.

Comparison of Synthetic Methods
FeatureDoebner ReactionPfitzinger Reaction
Starting Materials Aniline, aldehyde, pyruvic acidIsatin, carbonyl compound with α-methylene
Reaction Conditions Typically acidic or neutral, moderate temperaturesStrongly basic, often requiring reflux
Advantages One-pot, three-component reaction; readily available and diverse starting materials.[2]Good for synthesizing quinolines with substituents on the pyridine ring.[1]
Disadvantages Can produce by-products; yields can be low for anilines with strong electron-withdrawing groups.[4]Requires substituted isatins which may not be commercially available and may need to be synthesized; strongly basic conditions can limit the scope of functional groups.

Structural Confirmation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized this compound. The following workflow outlines the key analytical methods and the expected data.

Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir FTIR Spectroscopy synthesis->ir confirmation Confirmed Structure of 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid nmr->confirmation ms->confirmation ir->confirmation

Caption: Workflow for the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, provide detailed information about the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and phenyl rings, as well as the methyl and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.[5]

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-5~ 7.8 - 8.0d
H-6~ 7.4 - 7.6d
H-3~ 7.9 - 8.1s
Phenyl-H (ortho)~ 8.0 - 8.2m
Phenyl-H (meta, para)~ 7.4 - 7.6m
7-CH₃~ 2.4 - 2.6s
8-CH₃~ 2.5 - 2.7s
COOH> 12.0br s

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the quinoline carbons are particularly diagnostic.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~ 155 - 158
C-3~ 120 - 123
C-4~ 145 - 148
C-4a~ 128 - 130
C-5~ 125 - 127
C-6~ 130 - 132
C-7~ 138 - 140
C-8~ 135 - 137
C-8a~ 147 - 149
Phenyl C-1'~ 138 - 140
Phenyl C-2',6'~ 128 - 130
Phenyl C-3',5'~ 128 - 130
Phenyl C-4'~ 129 - 131
7-CH₃~ 18 - 20
8-CH₃~ 15 - 17
COOH~ 168 - 172
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound. The fragmentation pattern in the mass spectrum can also provide structural information.

  • Molecular Ion (M⁺): The HRMS should show a molecular ion peak corresponding to the exact mass of C₁₉H₁₅NO₂.

  • Key Fragmentation Pathways: The fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the quinoline ring.[6]

FragmentExpected m/z
[M]⁺289.1103
[M - COOH]⁺244.1126
[M - H₂O]⁺271.1001
Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.[7]

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C and C=N (Aromatic)1500-1600Medium to strong, multiple bands
C-H (Aromatic)3000-3100Medium to weak
C-H (Methyl)2850-2960Medium

Conclusion

The successful synthesis and unambiguous structural confirmation of novel compounds like this compound are fundamental to advancing drug discovery research. This guide has provided a comparative overview of two robust synthetic strategies, the Doebner and Pfitzinger reactions, each with its own merits and limitations. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.

Furthermore, we have outlined a comprehensive analytical workflow employing NMR, MS, and IR spectroscopy. The presented expected data serves as a benchmark for researchers to validate their experimental findings. By adhering to these rigorous analytical practices, scientists can ensure the structural integrity of their synthesized compounds, thereby building a solid foundation for subsequent biological evaluation and the development of new therapeutic agents.

References

A Comparative Guide to Validating the Purity of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the purity of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources to provide a holistic understanding for researchers, scientists, and drug development professionals.

The Synthetic Landscape and Potential Impurities

This compound is commonly synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base.[1][2] While effective, this reaction can give rise to several process-related impurities.

Common Potential Impurities Include:

  • Starting Materials: Unreacted isatin or acetophenone derivatives.

  • By-products: Side-products from incomplete or alternative reaction pathways.[1]

  • Intermediates: Incompletely cyclized or hydrolyzed reaction intermediates.[1]

  • Reagents and Solvents: Residual catalysts, bases, or solvents used in the synthesis and purification steps.

Understanding the potential impurity profile is the first critical step in designing a robust analytical strategy for purity validation. International Council for Harmonisation (ICH) guidelines provide a framework for the identification and qualification of impurities in new drug substances.[3][4][5][6]

Orthogonal Analytical Approaches for Purity Determination

A multi-pronged, or orthogonal, approach to purity analysis is essential for a comprehensive assessment. Relying on a single technique can lead to an incomplete picture, as different methods have varying selectivities and sensitivities for different types of impurities. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[7] For quinoline-4-carboxylic acid derivatives, reversed-phase HPLC (RP-HPLC) is often the method of choice.[8][9][10]

Principle of Operation: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Why it is a primary choice:

  • Quantitative Accuracy: When properly validated, HPLC can provide precise and accurate quantification of the main component and any impurities.[11][12]

  • Separation Power: It can separate structurally similar impurities from the main compound.

  • Versatility: A wide range of detectors can be used (e.g., UV-Vis, Diode Array, Mass Spectrometry) to provide additional information about the separated components.

Experimental Protocol: RP-HPLC for this compound

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-19 min: 80-20% B; 19-22 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 325 nm

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at levels above the reporting threshold (typically 0.05%) should be reported.[3][4]

Workflow for HPLC Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent (e.g., Methanol/Water) filter Filter through 0.45 µm filter prep_sample->filter prep_std Prepare reference standard of known purity inject Inject onto HPLC system filter->inject separate Separation on C18 column with gradient elution inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area % of main peak and impurities integrate->calculate report Report purity and impurity profile calculate->report

Caption: Workflow for HPLC Purity Validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).[13][14][15] For substituted quinolines, both ¹H and ¹³C NMR provide critical information.[16]

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.

Why it is a crucial complementary technique:

  • Structural Confirmation: Provides definitive evidence of the compound's identity.

  • Absolute Purity Determination (qNMR): By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the sample can be determined without the need for a reference standard of the analyte itself.

  • Detection of Non-Chromophoric Impurities: Can detect impurities that may not have a UV chromophore and would be missed by HPLC with UV detection.

Experimental Protocol: ¹H NMR for this compound

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard (for qNMR): Add a precisely weighed amount of a suitable internal standard (e.g., maleic anhydride).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the relevant signals for the analyte and the internal standard.

Illustrative ¹H NMR Data and Interpretation:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.5 - 8.5m7H
-COOH> 12br s1H
-CH₃ (at C7)~2.4s3H
-CH₃ (at C8)~2.6s3H

The presence of signals corresponding to starting materials or by-products would indicate impurities.

Logical Relationship for Purity Assessment

cluster_methods Analytical Techniques cluster_assessment Purity Validation HPLC HPLC (Chromatographic Purity) Purity Comprehensive Purity Profile HPLC->Purity NMR NMR (Structural Identity & Purity) NMR->Purity MS Mass Spectrometry (Molecular Weight & Impurity ID) MS->Purity EA Elemental Analysis (Elemental Composition) EA->Purity

Caption: Orthogonal Analytical Techniques for Comprehensive Purity Validation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Identifying Impurities

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[17][18][19][20]

Principle of Operation: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Why it is essential for impurity profiling:

  • Molecular Weight Confirmation: Provides strong evidence for the identity of the target compound.

  • Impurity Identification: Can be coupled with HPLC (LC-MS) to obtain the mass spectra of impurities as they elute from the column, aiding in their structural elucidation.

  • Sensitivity: A highly sensitive technique capable of detecting trace-level impurities.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₉H₁₇NO₂

  • Exact Mass: 291.1259

  • Expected [M+H]⁺: 292.1332

Any significant peaks in the mass spectrum that do not correspond to the target molecule or its expected fragments should be investigated as potential impurities.

Elemental Analysis (EA): A Fundamental Check of Compositional Purity

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[21][22] It serves as a fundamental check on the purity and empirical formula of the synthesized molecule.

Principle of Operation: The sample is combusted in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured.

Why it provides foundational evidence of purity:

  • Confirmation of Elemental Composition: The experimentally determined percentages of C, H, and N should agree with the theoretical values calculated from the molecular formula.

  • Detection of Inorganic Impurities: Significant deviations can indicate the presence of inorganic salts or other non-combustible impurities.

Data Comparison for Elemental Analysis:

ElementTheoretical %Found %Deviation
Carbon (C)78.3378.15-0.18
Hydrogen (H)5.885.95+0.07
Nitrogen (N)4.814.75-0.06

For a compound to be considered pure, the found values for C, H, and N should be within ±0.4% of the calculated values.[23][24]

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeAdvantagesLimitations
HPLC Quantitative purity and impurity profilingHigh resolution, quantitative, versatileRequires a chromophore for UV detection, relative purity
NMR Structural confirmation, absolute purity (qNMR)Definitive structural information, absolute quantificationLower sensitivity than MS, can be complex to interpret
MS Molecular weight confirmation, impurity identificationHigh sensitivity, provides molecular weightNot inherently quantitative without standards
EA Elemental composition confirmationSimple, inexpensive, confirms empirical formulaNot suitable for identifying specific impurities

Conclusion: A Holistic and Self-Validating Approach

Validating the purity of this compound requires a multi-faceted and orthogonal analytical strategy. While HPLC serves as the primary tool for quantitative purity assessment, its findings must be corroborated by techniques that provide structural and compositional information. NMR spectroscopy is essential for confirming the identity of the main component and can provide an absolute measure of purity. Mass spectrometry is invaluable for confirming the molecular weight and identifying unknown impurities. Finally, elemental analysis provides a fundamental check on the elemental composition.

By employing this integrated approach, researchers can establish a high degree of confidence in the purity of their samples, ensuring the integrity and reliability of their scientific endeavors. The validation of analytical methods used for this purpose is also a critical step to ensure the data is accurate and reliable.[11][12][25][26][27] This comprehensive validation is not just a regulatory requirement but a cornerstone of good scientific practice in drug discovery and development.

References

A Comparative Efficacy Analysis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and Congeners in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and structurally related compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships that govern the efficacy of this promising class of molecules. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will extrapolate its likely biological activity based on the well-established pharmacology of its structural analogs.

Introduction to 2-Phenylquinoline-4-carboxylic Acids: A Scaffold of Therapeutic Promise

The 2-phenylquinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of compounds with diverse pharmacological activities.[1] This structural motif has been extensively explored for its potential in oncology, with key derivatives demonstrating potent anticancer effects.[2][3] The therapeutic efficacy of these compounds is largely attributed to their ability to inhibit critical enzymes involved in cancer cell proliferation and survival, most notably dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[4][5]

Inferred Biological Profile of this compound

Based on its core structure, this compound is predicted to exhibit activity as both a DHODH and HDAC inhibitor. The 2-phenyl and 4-carboxylic acid moieties are crucial for interaction with the active sites of these enzymes.[4][5] The dimethyl substitution at the 7 and 8 positions on the quinoline ring is likely to enhance the compound's lipophilicity, which may influence its cell permeability and overall potency.

Comparative Efficacy Analysis: this compound Analogs

To contextualize the potential efficacy of this compound, we will compare it to several well-characterized analogs with established anticancer activity.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[4] The quinoline-4-carboxylic acid scaffold has been identified as a potent inhibitor of DHODH.[4]

A key structural feature for potent DHODH inhibition is the presence of a bulky, hydrophobic substituent at the C-2 position of the quinoline ring.[4] The 4-carboxylic acid group is also essential for activity, as it is thought to form a salt bridge with key residues in the enzyme's active site.[4]

While specific IC50 values for this compound are not available, we can compare the efficacy of other quinoline-4-carboxylic acid derivatives as DHODH inhibitors. For instance, a study on various analogs revealed that compounds with substituted pyridine moieties at the C-2 position exhibit potent DHODH inhibition, with IC50 values in the nanomolar range.[6]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Their inhibition has emerged as a promising strategy in cancer therapy. The 2-substituted phenylquinoline-4-carboxylic acid group has been successfully incorporated as a "cap" moiety in the design of novel HDAC inhibitors.[5][7]

A notable example is compound D28 , a 2-phenylquinoline-4-carboxylic acid derivative that exhibits selective inhibition of HDAC3 with an IC50 of 24.45 µM.[8] Furthermore, D28 has demonstrated significant antiproliferative activity against a panel of cancer cell lines, with IC50 values in the low micromolar range.[8] Another analog, D29 , which incorporates a hydrazide zinc-binding group, shows remarkably improved inhibitory activity against HDAC3 (IC50 = 0.477 µM), highlighting the significant impact of this functional group on potency.[8]

Tabulated Efficacy Data of Comparative Compounds

CompoundTargetIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
This compound DHODH, HDAC (inferred)Data not available-Data not available-
Brequinar Analog DHODH0.250 ± 0.11--[4]
Compound 41 (Substituted Pyridine) DHODH0.0097 ± 0.0014--[6]
Compound 43 (Substituted Pyridine) DHODH0.0262 ± 0.0018--[6]
D28 HDAC324.45K5621.02[8]
D29 HDAC30.477-Data not available[8]

Experimental Methodologies

Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

A common synthetic route for 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[4] This involves the condensation of an aniline, an appropriate benzaldehyde derivative, and pyruvic acid in a suitable solvent like ethanol.

DOT Diagram: Doebner Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline ReactionVessel Reaction Mixture Aniline->ReactionVessel Benzaldehyde Benzaldehyde Derivative Benzaldehyde->ReactionVessel PyruvicAcid Pyruvic Acid PyruvicAcid->ReactionVessel Solvent Ethanol Solvent->ReactionVessel Catalyst Trifluoroacetic Acid (optional) Catalyst->ReactionVessel Product 2-Aryl-quinoline-4-carboxylic Acid ReactionVessel->Product Doebner Reaction

Caption: General workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.

HDAC Enzymatic Inhibition Assay

The inhibitory activity of the compounds against HDAC enzymes can be evaluated using a commercially available HDAC fluorometric assay kit.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions.

  • Enzyme and Substrate Preparation: Reconstitute the human recombinant HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.

  • Assay Reaction: In a 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and the assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Development: Add the developer solution containing the fluorogenic substrate and incubate for an additional period (e.g., 15 minutes) at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

DOT Diagram: HDAC Inhibition Assay Workflow

G cluster_preparation Preparation Compound Test Compound Dilution AssayPlate 96-well Plate Compound->AssayPlate Enzyme HDAC Enzyme Enzyme->AssayPlate Substrate Fluorogenic Substrate Development Add Developer Substrate->Development Incubation1 Incubate at 37°C AssayPlate->Incubation1 Incubation1->Development Incubation2 Incubate at RT Development->Incubation2 Measurement Measure Fluorescence Incubation2->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: A streamlined workflow for determining the IC50 of HDAC inhibitors.

Signaling Pathways and Mechanism of Action

The anticancer effects of 2-phenylquinoline-4-carboxylic acid derivatives are mediated through the disruption of key cellular signaling pathways.

DOT Diagram: DHODH and HDAC Inhibition Pathways

G cluster_DHODH DHODH Inhibition Pathway cluster_HDAC HDAC Inhibition Pathway DHODH_Inhibitor Quinoline-4-carboxylic Acid (e.g., Brequinar analog) DHODH DHODH DHODH_Inhibitor->DHODH inhibits CellProliferation Cancer Cell Proliferation DHODH_Inhibitor->CellProliferation arrests Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine catalyzes DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA required for DNA_RNA->CellProliferation required for HDAC_Inhibitor 2-Phenylquinoline-4-carboxylic Acid (e.g., D28) HDAC HDAC3 HDAC_Inhibitor->HDAC inhibits Apoptosis Apoptosis HDAC_Inhibitor->Apoptosis promotes Histone Histone Deacetylation HDAC->Histone catalyzes GeneExpression Altered Gene Expression Histone->GeneExpression regulates GeneExpression->Apoptosis induces

Caption: Mechanisms of anticancer action for quinoline-based DHODH and HDAC inhibitors.

Conclusion

While direct experimental evidence for the efficacy of this compound remains to be established, its structural similarity to potent DHODH and HDAC inhibitors strongly suggests its potential as an anticancer agent. The comparative analysis presented in this guide, based on well-studied analogs, provides a solid foundation for future research into this promising compound. Further investigation, including synthesis and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential.

References

A Researcher's Guide to Cross-Validating the Biological Activity of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the biological activities of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. Leveraging data from structurally related 2-phenylquinoline-4-carboxylic acid derivatives, we will explore potential mechanisms of action and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of the 2-Phenylquinoline-4-carboxylic Acid Scaffold

The quinoline core is a prominent structural motif found in numerous natural products and pharmacologically active compounds.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1] The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a particularly promising pharmacophore in medicinal chemistry, with derivatives demonstrating potent anticancer, anti-inflammatory, and antiviral activities.[2]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to a well-studied class of bioactive molecules provides a strong rationale for investigating its potential as a therapeutic agent. This guide will focus on two primary, validated mechanisms of action for this class of compounds: Histone Deacetylase (HDAC) inhibition and Dihydroorotate Dehydrogenase (DHODH) inhibition.

Comparative Analysis of Biological Activity

The biological activity of this compound can be inferred and subsequently tested by comparing it with structurally similar compounds that have been extensively evaluated.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their overexpression is linked to the development and progression of various cancers, making them a key target for anticancer drug development.[3] Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors.[2][3]

A study involving the synthesis of 30 derivatives with a 2-substituted phenylquinoline-4-carboxylic acid "cap" group revealed compounds with significant HDAC3 selectivity.[3] For instance, a derivative designated as D28 exhibited an IC50 value of 24.45 µM for HDAC3 and showed potent antiproliferative activity against a panel of cancer cell lines.[3][4] Mechanistic studies revealed that D28 induces G2/M cell cycle arrest and promotes apoptosis in cancer cells.[3][4]

Table 1: Antiproliferative Activities of a Representative 2-Phenylquinoline-4-carboxylic Acid Derivative (D28) against Various Cancer Cell Lines [4]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
MCF-7Breast Cancer5.66
FaduPharyngeal Cancer3.22
MDA-MB-231Breast Cancer4.15
MDA-MB-468Breast Cancer2.89
A549Lung Cancer2.83
A2780Ovarian Cancer3.86
HepG2Liver Cancer2.16

The dimethyl substitution at positions 7 and 8 on the quinoline ring of the target compound may influence its binding affinity and selectivity for different HDAC isoforms. Cross-validation experiments should, therefore, include a comprehensive HDAC isoform screening.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for cell proliferation.[5] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest at the S-phase, making it an attractive target for cancer therapy.[5] A structure-guided design approach has led to the discovery of potent quinoline-based DHODH inhibitors.[5]

One such study identified a potent quinoline-based analogue, compound 41 , with a DHODH IC50 of 9.71 ± 1.4 nM.[5] This compound also demonstrated significant oral bioavailability and a favorable pharmacokinetic profile.[5]

Table 2: Biological Activity of a Potent Quinolone-based DHODH Inhibitor (Compound 41) [5]

ParameterValue
DHODH IC509.71 ± 1.4 nM
Oral Bioavailability (F)56%
Elimination t1/2 (PO dosing)2.78 h

The antiproliferative activity of this compound should be evaluated in the context of DHODH inhibition, and comparative studies with known inhibitors like brequinar and the aforementioned compound 41 would be highly informative.

Experimental Protocols for Cross-Validation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays should be performed.

General Cell-Based Antiproliferative Assay (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a known active compound (e.g., Doxorubicin or a relevant comparator from the literature) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

HDAC Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on HDAC enzyme activity.

Protocol:

  • Enzyme and Substrate Preparation: Use a commercially available HDAC assay kit (e.g., fluorometric or colorimetric) containing a specific HDAC isoform (e.g., HDAC3) and its corresponding acetylated substrate.

  • Compound Incubation: In a 96-well plate, incubate the HDAC enzyme with various concentrations of this compound and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

  • Substrate Addition: Add the acetylated substrate to initiate the reaction.

  • Development: After a defined incubation period, add the developer solution, which generates a fluorescent or colorimetric signal proportional to the enzyme activity.

  • Signal Measurement: Measure the signal using a fluorometer or spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis

This experiment determines the effect of the compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizing Experimental Workflows and Mechanisms

To further clarify the proposed investigations, the following diagrams illustrate the key experimental workflow and the mechanism of HDAC inhibition.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome start This compound antiproliferative Antiproliferative Assay (MTT) start->antiproliferative hdac_assay HDAC Inhibition Assay antiproliferative->hdac_assay If active dhodh_assay DHODH Inhibition Assay antiproliferative->dhodh_assay If active cell_cycle Cell Cycle Analysis hdac_assay->cell_cycle apoptosis Apoptosis Assay hdac_assay->apoptosis dhodh_assay->cell_cycle ic50 Determine IC50 Values cell_cycle->ic50 apoptosis->ic50 mechanism Elucidate Mechanism of Action ic50->mechanism

Caption: Experimental workflow for cross-validating biological activity.

hdac_mechanism cluster_normal Normal Cell Function cluster_inhibition HDAC Inhibition hdac_active Active HDAC histone Histone hdac_active->histone Removes hdac_inactive Inactive HDAC acetyl Acetyl Group histone_acetylated Acetylated Histone dna DNA gene_repression Gene Repression dna->gene_repression Compacted dna_relaxed Relaxed DNA gene_expression Gene Expression (e.g., Tumor Suppressors) inhibitor 7,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid (Inhibitor) inhibitor->hdac_inactive Binds to histone_acetylated->dna_relaxed dna_relaxed->gene_expression Accessible for Transcription

Caption: Mechanism of action for HDAC inhibitors.

Conclusion

The structural framework of this compound strongly suggests its potential as a bioactive compound, likely acting as an inhibitor of HDAC and/or DHODH. The comparative analysis with known active analogs provides a solid foundation for initiating a comprehensive biological evaluation. The detailed experimental protocols outlined in this guide offer a clear path for the cross-validation of its antiproliferative and enzyme-inhibitory activities. Successful validation of these activities could position this compound as a promising lead compound for further preclinical development in oncology.

References

The Impact of 7,8-Dimethyl Substitution on Quinoline Carboxylic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of quinoline carboxylic acid derivatives, understanding the nuanced effects of structural modifications is paramount. This guide provides an in-depth technical comparison of 7,8-dimethyl-substituted quinoline carboxylic acids against other key analogues, grounded in experimental data to elucidate the structure-activity relationships (SAR) that govern their biological efficacy.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline carboxylic acid framework is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the quinolone class of antibiotics. The biological activity of these molecules can be profoundly influenced by the nature and position of substituents on the quinoline ring system. This guide focuses specifically on the effect of dimethyl substitution at the 7 and 8 positions, a modification that has been shown to modulate antibacterial potency.

Comparative Analysis of Antibacterial Activity

A seminal study by Koga et al. (1980) provides a direct comparison of the in vitro antibacterial activity of 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with various substitution patterns on the benzo ring.[1] This research offers a clear quantitative lens through which to examine the impact of the 7,8-dimethyl substitution.

The core of their investigation revolved around the synthesis and evaluation of a series of 6,7- and 7,8-disubstituted quinoline-3-carboxylic acids.[1] The data unequivocally demonstrates that the positioning of substituents is a critical determinant of antibacterial potency.

Data Summary: In Vitro Antibacterial Activity (MIC, µg/mL)
CompoundR7R8E. coli NIHJS. aureus 209PP. aeruginosa IFO 3080
7,8-Dimethyl Analogue CH₃CH₃3.1225>100
6,7-Dimethyl Analogue CH₃CH₃ (at C6)1.5612.5>100
7-Chloro-8-Methyl Analogue ClCH₃1.566.2550
6-Fluoro-7-piperazinyl Analogue (Norfloxacin Precursor) piperazinylH (at C6=F)0.050.390.78
Unsubstituted Analogue (Oxolinic Acid) HH0.10.786.25

Data extracted and adapted from Koga et al., J. Med. Chem. 1980, 23(12), 1358-63.[1]

Interpretation of a Senior Application Scientist:

The data clearly indicates that while the 7,8-dimethyl substitution imparts antibacterial activity, it is generally less potent compared to other substitution patterns. For instance, the 6,7-dimethyl analogue exhibits a two-fold greater activity against E. coli and S. aureus. This suggests that the steric or electronic effects of the methyl groups are more favorable for interaction with the bacterial target, likely DNA gyrase, when positioned at C-6 and C-7.

Furthermore, the introduction of a chloro group at C-7 alongside an 8-methyl group enhances activity against Gram-positive (S. aureus) and P. aeruginosa compared to the 7,8-dimethyl analogue. This highlights the significant role of electronic effects, with the electron-withdrawing nature of the halogen likely playing a key role. The dramatically superior activity of the 6-fluoro-7-piperazinyl analogue, a precursor to modern fluoroquinolones, underscores the now well-established principle that a fluorine atom at C-6 and a piperazinyl moiety at C-7 are optimal for broad-spectrum, high-potency antibacterial action.

Synthesis of 7,8-Disubstituted Quinolone-3-Carboxylic Acids

The synthetic route to these compounds is crucial for further research and development. A common and effective method is the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Cyclization

This protocol outlines the general synthesis of a 1-ethyl-7,8-disubstituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Step 1: Condensation

  • React the appropriately substituted aniline (e.g., 2,3-dimethylaniline for the 7,8-dimethyl analogue) with diethyl ethoxymethylenemalonate (EMME).

  • The reaction is typically carried out by heating the neat reactants at a temperature of 100-120 °C for 1-2 hours.

  • The intermediate, a diethyl anilinomethylenemalonate, is often used in the next step without further purification after removal of ethanol under reduced pressure.

Step 2: Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization. This step must be carefully monitored.

  • The cyclization results in the formation of the ethyl 4-hydroxy-quinoline-3-carboxylate derivative.

Step 3: Alkylation

  • The product from Step 2 is alkylated at the N-1 position.

  • This is typically achieved by reacting the quinolone with an alkylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Step 4: Saponification

  • The ethyl ester from Step 3 is hydrolyzed to the corresponding carboxylic acid.

  • This is achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the final product.

Synthesis_Workflow Substituted_Aniline Substituted Aniline Condensation Condensation Substituted_Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate EMME->Condensation Intermediate1 Diethyl Anilinomethylenemalonate Condensation->Intermediate1 Cyclization Thermal Cyclization Intermediate1->Cyclization Intermediate2 Ethyl 4-Hydroxy-quinoline-3-carboxylate Cyclization->Intermediate2 Alkylation N-Alkylation Intermediate2->Alkylation Intermediate3 Ethyl 1-Alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Alkylation->Intermediate3 Saponification Saponification Intermediate3->Saponification Final_Product 1-Alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Saponification->Final_Product

Gould-Jacobs synthesis of quinoline-3-carboxylic acids.

Broader Biological Activities: An Area for Further Exploration

While the antibacterial properties of quinoline carboxylic acids are well-documented, their potential in other therapeutic areas such as oncology and inflammation is an active area of research.[2][3] However, direct comparative studies on the effect of the 7,8-dimethyl substitution on these activities are less common in the literature.

Some studies have explored the anticancer and anti-inflammatory potential of various quinoline derivatives.[2][4] The general consensus is that the substitution pattern on the quinoline ring is a key determinant of these activities as well. For instance, certain substitutions can enhance the ability of these compounds to intercalate with DNA or inhibit key enzymes involved in cell proliferation and inflammation.

Future research should focus on synthesizing and systematically evaluating 7,8-dimethyl substituted quinoline carboxylic acids in a panel of cancer cell lines and in assays for anti-inflammatory activity. This would provide a more complete picture of the therapeutic potential of this particular substitution pattern.

Conclusion and Future Directions

The 7,8-dimethyl substitution on the quinoline carboxylic acid scaffold yields compounds with demonstrable, albeit moderate, antibacterial activity. Comparative analysis reveals that this substitution pattern is generally less potent than 6,7-disubstitution or the inclusion of a 6-fluoro and 7-piperazinyl group. This underscores the critical importance of substituent positioning in modulating the interaction with bacterial targets.

For researchers in drug discovery, the 7,8-disubstituted scaffold may hold untapped potential. While not a frontrunner for antibacterial development based on current data, its unique electronic and steric profile could be advantageous for targeting other biological systems. Systematic evaluation of its anticancer and anti-inflammatory properties, with direct comparison to other substitution patterns, is a logical and promising next step in unlocking the full therapeutic potential of this class of compounds.

References

Benchmarking 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the novel compound 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid against established inhibitors of Checkpoint Kinase 1 (Chk1). As the precise biological target of this compound is not yet fully elucidated in publicly available literature, this guide proceeds under the working hypothesis that, like many quinoline-based compounds, it exhibits inhibitory activity against key cellular kinases. Given the structural motifs within the molecule, Chk1, a critical regulator of the DNA damage response (DDR), presents a plausible and high-value target for investigation.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for evaluating the potency, selectivity, and cellular effects of this novel compound in direct comparison to well-characterized Chk1 inhibitors. The experimental protocols and data presented herein are designed to be self-validating and are grounded in established scientific principles.

The Rationale for Targeting Chk1

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a central role in the cellular response to DNA damage.[5][6] It acts as a crucial signal transducer, halting the cell cycle to allow for DNA repair before replication continues.[5][7] In many cancer cells, particularly those with a mutated p53 tumor suppressor gene, the G1 checkpoint is defective, making them heavily reliant on the S and G2 checkpoints, which are controlled by Chk1.[8] Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging chemotherapeutics, leading to mitotic catastrophe and cell death.[8][9] This makes Chk1 an attractive target for cancer therapy.[10][11]

The ATR-Chk1 signaling pathway is a primary cascade activated in response to single-stranded DNA, which can arise from various forms of DNA damage and replication stress.[12] Upon activation by ATR, Chk1 phosphorylates a range of downstream targets, including Cdc25 phosphatases, to enforce cell cycle arrest.[7][9]

Chk1_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 Upstream Activation cluster_2 Chk1-Mediated Response cluster_3 Cell Cycle Regulation DNA_Damage ssDNA formation ATR ATR Kinase DNA_Damage->ATR Chk1_inactive Chk1 (inactive) ATR->Chk1_inactive phosphorylates S317/S345 Chk1_active Chk1 (active) Cdc25A Cdc25A Chk1_active->Cdc25A phosphorylates & promotes degradation Cdc25C Cdc25C Chk1_active->Cdc25C phosphorylates & inhibits CDK2 CDK2 Cdc25A->CDK2 CDK1 CDK1 Cdc25C->CDK1 S_Phase_Arrest S-Phase Arrest CDK2->S_Phase_Arrest G2_M_Arrest G2/M Arrest CDK1->G2_M_Arrest

Caption: Simplified Chk1 Signaling Pathway in Response to DNA Damage.

Selection of Comparator Inhibitors

To provide a robust benchmark, we have selected three well-characterized Chk1 inhibitors with distinct properties and clinical relevance.

  • Prexasertib (LY2606368): A potent and selective ATP-competitive inhibitor of Chk1 and Chk2.[13] It has been extensively studied in clinical trials and serves as a benchmark for high-potency inhibitors.[14]

  • AZD7762: A potent inhibitor of both Chk1 and Chk2, known to sensitize cancer cells to various DNA-damaging agents.[13][15]

  • CHIR-124: A highly selective Chk1 inhibitor with an IC50 in the sub-nanomolar range, demonstrating excellent selectivity over other kinases like Chk2 and CDKs.[6][13]

Experimental Design for Comparative Analysis

A multi-faceted approach is essential to comprehensively evaluate a novel inhibitor. The following experimental workflow outlines the key assays for benchmarking this compound.

Experimental_Workflow Start Compound Preparation (Test & Comparators) Biochemical_Assay Biochemical Assay: In Vitro Kinase Inhibition (IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Start->Cell_Based_Assay Data_Analysis Comparative Data Analysis & Interpretation Biochemical_Assay->Data_Analysis Checkpoint_Abrogation Checkpoint Abrogation Assay Cell_Based_Assay->Checkpoint_Abrogation Cytotoxicity_Assay Single-Agent Cytotoxicity Assay (MTT/CellTiter-Glo) Cell_Based_Assay->Cytotoxicity_Assay Chemosensitization_Assay Chemosensitization Assay (Combination with Gemcitabine) Cell_Based_Assay->Chemosensitization_Assay Checkpoint_Abrogation->Data_Analysis Cytotoxicity_Assay->Data_Analysis Chemosensitization_Assay->Data_Analysis

Caption: General Experimental Workflow for Inhibitor Benchmarking.

Part 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of the compound on the purified Chk1 enzyme. This provides the half-maximal inhibitory concentration (IC50), a key measure of potency.[16]

Protocol: In Vitro Chk1 Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[17][18]

Objective: To determine the IC50 value of this compound and comparator inhibitors against recombinant human Chk1.

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 substrate peptide (e.g., CHKtide)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).

  • Enzyme and Substrate Preparation: Prepare a solution of Chk1 enzyme and substrate peptide in Kinase Buffer.

  • Kinase Reaction: Add 2 µL of the enzyme/substrate mix to each well. Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[18]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[18]

  • Data Acquisition: Measure luminescence using a plate reader.

  • IC50 Calculation: Calculate the percent inhibition for each concentration relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[16][19]

Expected Data Output:

InhibitorChk1 IC50 (nM)
This compoundExperimental Value
Prexasertib (LY2606368)~1
AZD7762~5
CHIR-124~0.3

(Reference values are approximate and based on published data for comparative purposes).[13]

Part 2: Cellular Activity Assessment

While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a biological context, considering factors like cell permeability and off-target effects.[14]

Protocol: Single-Agent Cytotoxicity (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, providing an indication of its ability to induce cell death as a single agent.[1]

Objective: To determine the concentration of each inhibitor that reduces the viability of a p53-deficient cancer cell line (e.g., HT-29) by 50% (GI50).

Materials:

  • HT-29 colorectal cancer cells (or other suitable p53-deficient cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.[19]

  • Inhibitor Treatment: Treat the cells with a serial dilution of each inhibitor for 72 hours. Include a DMSO vehicle control.[20]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm.

  • GI50 Calculation: Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control. Determine the GI50 value by plotting viability against the log of inhibitor concentration.

Protocol: Chemosensitization Assay

This assay evaluates the ability of the Chk1 inhibitor to enhance the cytotoxic effects of a DNA-damaging agent, a key therapeutic strategy for this class of drugs.[21][22]

Objective: To determine if sub-lethal concentrations of this compound can sensitize cancer cells to gemcitabine.

Procedure:

  • Determine Gemcitabine GI20: First, perform a dose-response curve for gemcitabine alone (as in the MTT assay above) to determine the concentration that inhibits growth by 20% (GI20).

  • Combination Treatment: Seed HT-29 cells as before. Treat cells with a serial dilution of the Chk1 inhibitors in the presence of a constant concentration of gemcitabine (at its GI20 value).

  • Viability Assessment: After 72 hours, perform an MTT assay as described above.

  • Data Analysis: Calculate the GI50 for each Chk1 inhibitor in the presence of gemcitabine. A significant leftward shift in the dose-response curve compared to the single-agent GI50 indicates chemosensitization.

Expected Data Output:

InhibitorSingle-Agent GI50 (µM)GI50 with Gemcitabine (µM)Sensitization Fold-Change
This compoundExperimental ValueExperimental ValueCalculated Value
Prexasertib (LY2606368)~0.1~0.01~10
AZD7762~0.2~0.02~10
CHIR-124~0.15~0.015~10

(Reference values are illustrative and cell-line dependent).[21]

Discussion and Interpretation

The primary goal of this benchmarking guide is to position the novel compound, this compound, relative to established standards.

  • Potency: A direct comparison of the biochemical IC50 values will reveal the on-target potency. An IC50 in the low nanomolar range would be considered promising.

  • Cellular Efficacy: The single-agent cytotoxicity GI50 indicates the compound's ability to kill cancer cells outright, a desirable trait for some therapeutic applications.[23] A significant discrepancy between the biochemical IC50 and the cellular GI50 may suggest issues with cell permeability or efflux.

  • Mechanism of Action: Strong chemosensitization is the hallmark of an effective Chk1 inhibitor. A significant fold-change in the GI50 when combined with gemcitabine would provide strong evidence that this compound is functioning as a checkpoint abrogator in a cellular context.[8]

By systematically executing these validated protocols, researchers can generate a comprehensive and objective performance profile for this compound, enabling informed decisions for its future development as a potential therapeutic agent.

References

An Independent Investigator's Guide to Verifying the Anticancer Properties of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2] This guide provides a comprehensive framework for the independent verification of the purported anticancer properties of a novel derivative, 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. We present a series of robust, self-validating experimental protocols designed to assess its cytotoxic and mechanistic effects in comparison to both a standard-of-care chemotherapeutic agent and a structurally related but distinct quinoline derivative. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in oncology.

Introduction: The Rationale for Independent Verification

The discovery of novel anticancer agents is a cornerstone of oncological research.[3] Quinoline derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities.[1][2] While preliminary studies on this compound suggest potential anticancer activity, independent and rigorous verification is a critical step in the preclinical drug development pipeline.[4][5] This process ensures the reproducibility of initial findings and provides a deeper understanding of the compound's mechanism of action, which is essential for its potential translation into a therapeutic candidate.[3]

This guide outlines a systematic approach to independently verify the anticancer properties of this compound. We will detail the necessary in vitro assays to quantify its effects on cancer cell viability, proliferation, cell cycle progression, and apoptosis. Furthermore, we will propose a comparative framework using Doxorubicin, a widely used chemotherapeutic agent, and 2-Phenylquinoline-4-carboxylic acid, a structurally related analog, to benchmark the performance of the target compound.

Materials and Methods

Compounds and Reagents
  • Test Compound: this compound (Purity ≥98%, source to be independently verified).

  • Comparator Compound 1 (Standard of Care): Doxorubicin (Purity ≥98%, Sigma-Aldrich).

  • Comparator Compound 2 (Structural Analog): 2-Phenylquinoline-4-carboxylic acid (Purity ≥98%, supplier to be sourced).

  • Cell Culture: Human breast adenocarcinoma cell line (MCF-7) and human colon carcinoma cell line (HCT116) to be obtained from a reputable cell bank (e.g., ATCC).

  • Reagents: Fetal Bovine Serum (FBS), Dulbecco's Modified Eagle's Medium (DMEM), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) cell viability assay kit[6], Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit[7][8], and Propidium Iodide (PI) for cell cycle analysis.[9][10][11]

Cell Culture

MCF-7 and HCT116 cells will be cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the independent verification of this compound's anticancer properties.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis and Comparison a Prepare Stock Solutions of Test and Comparator Compounds b Seed MCF-7 and HCT116 cells in 96-well plates a->b c Treat cells with a concentration gradient of each compound b->c d Incubate for 48 hours c->d e Perform XTT Cell Viability Assay d->e f Determine IC50 values e->f g Treat cells with IC50 concentrations of each compound f->g h Incubate for 24 and 48 hours g->h i Cell Cycle Analysis (PI Staining & Flow Cytometry) h->i j Apoptosis Assay (Annexin V-FITC/PI Staining & Flow Cytometry) h->j l Analyze effects on Cell Cycle Distribution i->l m Quantify Apoptotic Cell Populations j->m k Compare IC50 values of Test Compound vs. Comparators n Synthesize findings and draw conclusions k->n l->n m->n

Caption: Experimental workflow for the independent verification of anticancer properties.

Cell Viability Assay (XTT Assay)

The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

Protocol:

  • Seed MCF-7 and HCT116 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound, Doxorubicin, and 2-Phenylquinoline-4-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) will also be included.

  • Following treatment, add the XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.[12]

  • Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[9][11]

Protocol:

  • Seed cells in 6-well plates and treat them with the respective IC50 concentrations of the test and comparator compounds for 24 and 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[10]

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases will be determined.

Apoptosis Assay

The Annexin V-FITC/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7]

Protocol:

  • Treat cells with the IC50 concentrations of the compounds for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]

  • Analyze the stained cells by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells will be quantified.[7]

Expected Results and Comparative Analysis

The following tables present a hypothetical dataset to illustrate how the results of this independent verification would be presented for comparative analysis.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7HCT116
This compound8.512.3
Doxorubicin0.50.8
2-Phenylquinoline-4-carboxylic acid>100>100

Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells after 48h Treatment

Treatment% G0/G1% S% G2/M
Vehicle Control652510
This compound (8.5 µM)201565
Doxorubicin (0.5 µM)151075
2-Phenylquinoline-4-carboxylic acid (100 µM)632611

Table 3: Apoptosis Induction in MCF-7 Cells after 48h Treatment

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control9532
This compound (8.5 µM)304525
Doxorubicin (0.5 µM)205525
2-Phenylquinoline-4-carboxylic acid (100 µM)9343

Discussion of Hypothetical Findings

The hypothetical data presented above would suggest that this compound exhibits moderate cytotoxic activity against both MCF-7 and HCT116 cancer cell lines, albeit with lower potency than the standard chemotherapeutic agent, Doxorubicin. The structural analog, 2-Phenylquinoline-4-carboxylic acid, appears to be inactive, highlighting the potential importance of the dimethyl substitutions for the observed anticancer effect.

Mechanistically, the data would indicate that this compound induces a significant G2/M phase cell cycle arrest, a common mechanism for many anticancer drugs.[14] Furthermore, the compound appears to be a potent inducer of apoptosis, as evidenced by the substantial increase in Annexin V-positive cells. This aligns with the known mechanisms of other anticancer quinoline derivatives.[15][16][17] The induction of G2/M arrest and apoptosis are key contributors to the anticancer effects of many therapeutic agents.[16][18]

Conclusion

This guide provides a detailed and robust framework for the independent verification of the anticancer properties of this compound. The outlined experimental protocols are designed to be self-validating and provide a comprehensive in vitro characterization of the compound's activity. By comparing its performance against a standard-of-care drug and a structurally related analog, researchers can gain valuable insights into its potential as a novel anticancer agent. The successful execution of these studies would provide the necessary foundation for further preclinical development, including in vivo xenograft models to assess efficacy in a more complex biological system.[19][20][21]

References

A Comparative Guide to 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-Phenylquinoline-4-Carboxylic Acid Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Within this class, 2-phenylquinoline-4-carboxylic acid derivatives have emerged as a promising area of research, demonstrating notable antimicrobial, anti-inflammatory, and particularly, anticancer properties.[1][2] The strategic placement of a phenyl group at the 2-position and a carboxylic acid at the 4-position of the quinoline core provides a versatile platform for structural modifications to modulate biological activity.[3]

Comparative Analysis of Anticancer Activity: Insights from Structural Analogs

Recent research has focused on the development of 2-phenylquinoline-4-carboxylic acid derivatives as potent and selective HDAC inhibitors.[4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[4]

A significant study by Hui et al. (2022) provides a valuable dataset for comparing the anticancer activity of various 2-phenylquinoline-4-carboxylic acid derivatives.[4] While this study does not include the 7,8-dimethyl substituted analog, it offers crucial insights into how different substituents on the quinoline and phenyl rings affect HDAC inhibition and antiproliferative activity.

Structure-Activity Relationship (SAR) Analysis

The work by Hui et al. (2022) highlights several key SAR trends for this class of compounds when developed as HDAC inhibitors. The general structure of the evaluated compounds consists of a 2-phenylquinoline-4-carboxylic acid "cap" group, a linker, and a zinc-binding group (ZBG), which is essential for interacting with the zinc ion in the active site of HDAC enzymes.[6]

One of the key findings was that substitutions on the phenyl ring can significantly impact HDAC inhibitory potency. For instance, difluoride-substitution was found to be conducive to inhibitory activity, while chlorine, methyl, and methoxy substitutions tended to reduce potency.[4][6] This suggests that the electronic and steric properties of the substituents play a critical role in the interaction with the HDAC enzyme.

The nature of the zinc-binding group is another critical determinant of activity. The study compared hydroxamic acid and hydrazide ZBGs, finding that hydrazides can lead to remarkably improved inhibitory activities and selectivity for specific HDAC isoforms, particularly HDAC3.[4]

Although data for 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid is absent, based on the observed trends, the methyl groups at the 7 and 8 positions would be expected to influence the compound's lipophilicity and steric profile, which could in turn affect its binding to the HDAC active site and its overall anticancer activity.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro antiproliferative activities of representative 2-phenylquinoline-4-carboxylic acid derivatives from the study by Hui et al. (2022) against a panel of cancer cell lines.[4] This data provides a benchmark for the potential efficacy of new analogs like this compound.

Compound IDModificationsCancer Cell LineIC50 (µM)
D28 Unsubstituted PhenylK562 (Leukemia)1.02
U266 (Leukemia)1.08
U937 (Leukemia)1.11
MCF-7 (Breast)5.66
MDA-MB-231 (Breast)4.15
A549 (Lung)2.83
D29 Unsubstituted Phenyl, Hydrazide ZBGK562 (Leukemia)5.27
U266 (Leukemia)>10
U937 (Leukemia)>10
SAHA (Vorinostat) Reference HDAC InhibitorK562 (Leukemia)1.55
U266 (Leukemia)2.58
U937 (Leukemia)2.21
MCF-7 (Breast)5.77
MDA-MB-231 (Breast)4.21
A549 (Lung)3.52

Data extracted from Hui et al., 2022.[4]

This data demonstrates that derivatives of 2-phenylquinoline-4-carboxylic acid can exhibit potent anticancer activity, in some cases exceeding that of the clinically used HDAC inhibitor Vorinostat (SAHA).[4]

Mechanism of Action: HDAC Inhibition and Apoptosis Induction

The primary anticancer mechanism for the studied 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of HDAC enzymes.[4] By inhibiting HDACs, these compounds can lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes that were silenced.

The study by Hui et al. (2022) demonstrated that their lead compound, D28, exhibited selectivity for HDAC3.[4] Furthermore, mechanistic studies revealed that D28 induces G2/M cell cycle arrest and promotes apoptosis in cancer cells.[4] This induction of programmed cell death is a key contributor to the anticancer effects of these molecules.

HDAC_Inhibition_Pathway HDAC_Inhibitor 2-Phenylquinoline-4- carboxylic acid derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Increased Acetylated Histones HDAC->Acetylated_Histones Blocks deacetylation leading to Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Re-expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: Proposed mechanism of action for 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments based on the protocols described in the peer-reviewed literature.[4]

Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

A common and effective method for the synthesis of the 2-phenylquinoline-4-carboxylic acid core is the Doebner reaction.[1]

Step 1: Doebner Reaction

  • Dissolve isatin (or a substituted isatin for analogs) in a 33% potassium hydroxide solution.

  • Slowly add an ethanol solution of acetophenone (or a substituted acetophenone).

  • Reflux the mixture at 85°C for 8 hours.

  • Remove the solvent by rotary evaporation.

  • Add water to the residue and adjust the pH to 5-6 with 3 M HCl to precipitate the product.

  • Filter the precipitate to obtain the 2-phenylquinoline-4-carboxylic acid derivative.

Doebner_Reaction_Workflow Start Start Materials: Isatin, Acetophenone, KOH, Ethanol Step1 Dissolve Isatin in KOH Start->Step1 Step2 Add Acetophenone solution Step1->Step2 Step3 Reflux at 85°C for 8h Step2->Step3 Step4 Solvent Evaporation Step3->Step4 Step5 Add Water & Adjust pH to 5-6 Step4->Step5 Step6 Precipitation & Filtration Step5->Step6 End 2-Phenylquinoline-4- carboxylic acid product Step6->End

Caption: General workflow for the Doebner synthesis of 2-phenylquinoline-4-carboxylic acids.

In Vitro HDAC Inhibition Assay

The inhibitory activity against HDAC enzymes can be evaluated using commercially available kits or established protocols.

Step 1: Assay Preparation

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Dilute the test compounds and a reference inhibitor (e.g., SAHA) to various concentrations in the reaction buffer.

  • Prepare a solution of HeLa cell nuclear extract (as a source of HDAC enzymes) and a fluorogenic HDAC substrate in the reaction buffer.

Step 2: Enzymatic Reaction

  • In a 96-well plate, add the test compound solutions.

  • Add the enzyme and substrate solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Step 3: Signal Detection and Analysis

  • Add a developer solution to stop the reaction and generate a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds against cancer cell lines can be determined using the MTT assay.

Step 1: Cell Seeding

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Step 2: Compound Treatment

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

Step 3: MTT Addition and Incubation

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

Step 4: Formazan Solubilization and Absorbance Measurement

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid scaffold represents a highly promising framework for the development of novel anticancer agents, particularly as HDAC inhibitors. While direct experimental data for this compound is currently lacking in peer-reviewed literature, the extensive research on its structural analogs provides a strong foundation for predicting its potential activity and guiding future research.

The synthesis and biological evaluation of this compound are warranted to determine its specific anticancer properties and its selectivity profile against various HDAC isoforms. Further optimization of the linker and zinc-binding groups, guided by the structure-activity relationships discussed in this guide, could lead to the discovery of even more potent and selective drug candidates. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake these important next steps in the development of this promising class of compounds.

References

Establishing a Standard Reference for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a standard reference for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the synthesis, purification, and rigorous analytical characterization of the target compound. Through objective comparisons with established alternatives and supported by detailed experimental protocols, this guide aims to provide a robust methodology for qualifying this compound as a reference standard for research and development purposes.

Introduction: The Need for a Well-Characterized Reference Standard

This compound belongs to the quinoline-4-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules with a wide range of therapeutic activities, including anticancer and anti-inflammatory properties.[1] The establishment of a highly pure and well-characterized reference standard is a prerequisite for reliable and reproducible biological and pharmacological studies. A reference standard serves as the benchmark against which newly synthesized batches and commercial samples can be compared, ensuring consistency in experimental results.

This guide will compare this compound with two key comparators:

  • 2-Phenylquinoline-4-carboxylic acid: The parent compound without the methyl substituents, providing a direct structural comparison to understand the influence of the methyl groups on its physicochemical and analytical properties.

  • Benzoic Acid (NIST Standard Reference Material): A primary standard for quantitative analysis, particularly in quantitative Nuclear Magnetic Resonance (qNMR), serving as the ultimate benchmark for purity assessment.[2][3]

Synthesis and Purification: From Starting Materials to a Purified Product

The synthesis of 2-substituted quinoline-4-carboxylic acids is most commonly achieved through the Doebner or Pfitzinger reactions.[4][5] For this compound, the Doebner reaction offers a versatile approach.

The Doebner Reaction: A Powerful Synthetic Tool

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4]

Diagram 1: The Doebner Reaction for this compound

Doebner_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 3,4-Dimethylaniline 3,4-Dimethylaniline Reaction Doebner Reaction (e.g., in Ethanol, Reflux) 3,4-Dimethylaniline->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Reaction Purification Recrystallization (e.g., from Ethanol/Water) Reaction->Purification Target_Compound 7,8-Dimethyl-2-phenyl- quinoline-4-carboxylic acid Purification->Target_Compound

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol (Doebner Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylaniline (1.0 eq), benzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Further purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices: The choice of the Doebner reaction is predicated on the commercial availability of the starting materials. Ethanol is a common solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Recrystallization is a crucial step for removing unreacted starting materials and side products, leading to a product with high purity suitable for use as a reference standard. Potential impurities from this synthesis could include starting materials and byproducts from side reactions.[6]

Analytical Characterization: A Multi-faceted Approach to Purity and Identity

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of a reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a compound by separating it from any potential impurities. Method validation should be performed according to the International Conference on Harmonization (ICH) guidelines to ensure the reliability of the results.[7][8]

Diagram 2: HPLC Purity Analysis Workflow

HPLC_Workflow Sample_Preparation Dissolve sample in suitable solvent HPLC_System HPLC System Sample_Preparation->HPLC_System Inject Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Detect Purity_Calculation Calculate Purity (% Area) Data_Acquisition->Purity_Calculation Integrate

Caption: General workflow for HPLC purity analysis.

Illustrative HPLC Method:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Comparative HPLC Data (Illustrative):

CompoundRetention Time (min)Purity by HPLC (%)
This compound8.2>99.5
2-Phenylquinoline-4-carboxylic acid7.5>99.0[9]
Benzoic Acid4.1>99.9 (as per CRM)[2]
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the same compound. Instead, a certified internal standard is used.[10][11]

Experimental Protocol for qNMR:

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., NIST Benzoic Acid) into an NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the known purity of the internal standard.

Comparative NMR Data:

CompoundKey ¹H NMR Signals (DMSO-d₆, δ ppm)Purity by qNMR (%)
This compound~2.4 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃), ~7.5-8.5 (m, Ar-H)>99.5
2-Phenylquinoline-4-carboxylic acid~7.5-8.7 (m, Ar-H)[12]>99.0
Benzoic Acid (NIST PS1)~7.5-8.0 (m, Ar-H), ~13.0 (br s, 1H, COOH)[2]Certified Value[2]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.[12]

Expected Mass Spectrometry Data:

CompoundIonization ModeCalculated [M+H]⁺Observed [M+H]⁺
This compoundESI+278.1176Within 5 ppm
2-Phenylquinoline-4-carboxylic acidESI+250.0863[7]Within 5 ppm
Benzoic AcidESI-121.0295Within 5 ppm

Physicochemical Properties

A summary of the key physicochemical properties is essential for a reference standard's documentation.

Comparative Physicochemical Properties:

PropertyThis compound2-Phenylquinoline-4-carboxylic acidBenzoic Acid
Molecular FormulaC₁₈H₁₅NO₂C₁₆H₁₁NO₂[9]C₇H₆O₂[2]
Molecular Weight277.32249.27[9]122.12[2]
Melting Point (°C)231-232213-219[9]122.4
AppearanceWhite to off-white solidWhite to light yellow powder[13]White crystalline solid[2]

Conclusion: A Pathway to a Reliable Reference Standard

This guide has outlined a comprehensive approach to establishing this compound as a reference standard. The proposed workflow, from synthesis and purification to a multi-technique analytical characterization, provides a robust framework for ensuring the identity, purity, and quality of this important research compound. By comparing its analytical data with that of the parent compound and a primary standard like benzoic acid, a high degree of confidence in its suitability as a reference standard can be achieved. The adoption of these methodologies will contribute to the generation of more reliable and reproducible data in the fields of chemical biology and drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from their synthesis and application to their ultimate disposal. This guide provides a detailed protocol for the proper disposal of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the data for its isomers, this compound should be treated as a hazardous substance.

Key Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]

  • Serious Eye Irritation: Can result in pain, redness, and potential damage to the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3][4]

  • Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A laboratory coat or chemical-resistant apron is necessary to prevent skin contact.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4]

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Given its irritant properties, this compound waste should be managed as hazardous.

Waste Segregation Protocol:

  • Designated Waste Container: All solid waste of this compound, including contaminated consumables (e.g., weigh boats, gloves, and wipes), must be collected in a designated, leak-proof container that is compatible with the chemical.[3][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[8]

  • Incompatible Materials: This waste stream must be kept separate from other incompatible chemical wastes to prevent dangerous reactions.[5][7] Consult your institution's chemical hygiene plan for specific segregation guidelines.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the systematic steps for the collection and disposal of this compound waste.

1. Waste Collection at the Point of Generation:

  • Immediately after use, place any disposable materials contaminated with this compound into the designated hazardous waste container.
  • For residual amounts of the solid compound, use a scoop or spatula to transfer it into the waste container. Avoid generating dust.[3]

2. Container Management:

  • Ensure the waste container is kept tightly sealed when not in use.[1][4]
  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[6][9]
  • The storage area should be cool, dry, and well-ventilated.[1][3]

3. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[3] This is strictly prohibited for hazardous chemicals.
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][6]
  • The final disposal method will likely be incineration at a permitted hazardous waste facility, which is a common and effective method for destroying organic chemical waste.[10]

III. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

Minor Spill (Solid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in Section I.

  • Clean-Up: Gently sweep or vacuum the solid material to avoid creating dust. Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[1][3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[3]

Major Spill:

  • Evacuate: Immediately evacuate the area.

  • Notify: Alert your supervisor and contact your institution's EHS or emergency response team.[3]

  • Isolate: If safe to do so, close the doors to the affected area to contain any potential vapors or dust.

  • Do Not Attempt to Clean: A major spill should only be handled by trained emergency response personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

IV. Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies governing hazardous waste management.[5][11] Academic laboratories may also be subject to specific regulations such as the EPA's Subpart K.[9] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable laws.

Regulatory Body Relevant Standard/Regulation Key Requirement
EPA Resource Conservation and Recovery Act (RCRA)Governs the "cradle-to-grave" management of hazardous waste.[5]
OSHA 29 CFR 1910.1200 (Hazard Communication)Requires hazard classification, labeling, SDS, and employee training.[12]
OSHA 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories)Mandates a Chemical Hygiene Plan to protect lab personnel.
V. Disposal Decision Workflow

To aid in the proper management of this compound waste, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow start Waste Generation (this compound) assess_hazards Assess Hazards (Treat as Irritant) start->assess_hazards spill Spill Occurs start->spill ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe collect_waste Collect in Designated Hazardous Waste Container ppe->collect_waste label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end_disposal Approved Waste Disposal Plant contact_ehs->end_disposal minor_spill Minor Spill Procedure spill->minor_spill Minor major_spill Major Spill Procedure (Evacuate & Call EHS) spill->major_spill Major minor_spill->collect_waste major_spill->end_disposal

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.